molecular formula C7H15ClO3 B1606143 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane CAS No. 52995-76-3

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Cat. No.: B1606143
CAS No.: 52995-76-3
M. Wt: 182.64 g/mol
InChI Key: WODLURYTHKQUET-UHFFFAOYSA-N
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Description

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane is a useful research compound. Its molecular formula is C7H15ClO3 and its molecular weight is 182.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(2-chloroethoxy)ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3/c1-9-4-5-11-7-6-10-3-2-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODLURYTHKQUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338244
Record name 1-chloro-3,6,9-trioxadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52995-76-3
Record name 1-chloro-3,6,9-trioxadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS Number: 52995-76-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a bifunctional molecule with significant potential in organic synthesis and the life sciences. The document delves into its chemical and physical properties, proposes a logical synthesis pathway, and outlines robust analytical methodologies for its characterization and quality control. Furthermore, this guide explores its promising applications as a linker in bioconjugation and drug delivery, drawing parallels with the well-established field of PEGylation. Finally, a critical assessment of its safety and toxicological profile is presented to ensure its responsible handling and application in research and development settings. This guide is intended to be a valuable resource for researchers and professionals working in drug discovery, medicinal chemistry, and materials science, providing both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction

This compound (CAS: 52995-76-3) is an organic compound featuring a short ethylene glycol chain functionalized with a terminal chloro group and a methoxy group.[1] This unique structure imparts a dual reactivity, making it a valuable intermediate in a variety of chemical transformations. The chloro group serves as a reactive handle for nucleophilic substitution reactions, while the methoxy-ethoxy moiety enhances solubility in organic solvents and can influence the pharmacokinetic properties of molecules it is incorporated into.[1]

While specific applications in drug development are not extensively documented in publicly available literature, its structural resemblance to polyethylene glycol (PEG) linkers suggests significant potential in the field of bioconjugation and drug delivery. PEGylation, the process of covalently attaching PEG chains to therapeutic proteins, peptides, or small molecules, is a widely used strategy to improve drug solubility, stability, and circulation half-life. The structural motifs present in this compound make it an attractive candidate for use as a short, well-defined linker in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic modalities.

This guide aims to provide a detailed technical resource for scientists interested in utilizing this compound, covering its synthesis, analysis, potential applications, and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The following table summarizes its key properties:

PropertyValueSource
CAS Number 52995-76-3[2][3]
Molecular Formula C7H15ClO3[2][3]
Molecular Weight 182.65 g/mol [3]
Appearance Liquid[1]
Boiling Point 225.2 °C at 760 mmHg[2]
Density 1.046 g/cm³[2]
Flash Point 78.9 °C[2]
Synonyms 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane, Me-PEG2-CH2CH2Cl[1][4]

Synthesis and Reaction Mechanisms

Proposed Synthesis Pathway

The synthesis can be envisioned as a nucleophilic substitution reaction where the hydroxyl group of 2-(2-methoxyethoxy)ethanol is converted to a chloro group using a suitable chlorinating agent. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation.

Reaction Scheme:

Synthesis of this compound reactant 2-(2-methoxyethoxy)ethanol product This compound reactant->product Pyridine (base) reagent Thionyl Chloride (SOCl2) reagent->product byproduct1 SO2 product->byproduct1 byproduct2 HCl product->byproduct2

Caption: Proposed synthesis of the target compound.

Detailed Step-by-Step Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO2 byproducts), add 2-(2-methoxyethoxy)ethanol (1.0 eq) dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Base: Add a stoichiometric amount of a non-nucleophilic base, such as pyridine (1.1 eq), to the reaction mixture. The base will neutralize the HCl generated during the reaction.

  • Addition of Chlorinating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess thionyl chloride by the slow addition of water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical as thionyl chloride reacts violently with water.

  • Use of Pyridine: Pyridine acts as a base to neutralize the HCl produced, driving the reaction to completion and preventing potential side reactions catalyzed by the strong acid.

  • Controlled Addition and Temperature: The slow, dropwise addition of thionyl chloride at a low temperature helps to manage the exothermic nature of the reaction and minimize the formation of byproducts.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The washing steps are essential to remove any remaining reactants, byproducts, and the pyridine catalyst.

  • Fractional Distillation: This purification technique is suitable for separating the liquid product from any non-volatile impurities and unreacted starting material based on differences in boiling points.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Methods

Gas Chromatography (GC): GC is a suitable technique for assessing the purity of this volatile compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) can be used with a flame ionization detector (FID) for quantitative analysis. The method can also be used to detect residual starting material and volatile byproducts. A similar methodology has been successfully applied for the determination of the related compound 2-(2-chloroethoxy) ethanol.

High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for monitoring reactions where the compound is a reactant, reversed-phase HPLC can be employed. Due to the lack of a strong chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be more effective than a UV detector.[5][6] Size-exclusion chromatography (SEC) can also be useful for analyzing higher molecular weight species if this compound is used as a linker.[]

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Workflow GC Gas Chromatography (GC-FID) HPLC HPLC (RP-CAD/ELSD) NMR NMR Spectroscopy (1H, 13C) MS Mass Spectrometry (GC-MS) IR Infrared Spectroscopy (FTIR) Sample Sample of this compound Purity Purity Check Sample->Purity Inject Structure Structural Confirmation Purity->Structure Final_Report Certificate of Analysis Structure->Final_Report Interpret Data

Caption: A typical analytical workflow for the compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the ethylene glycol backbone and the terminal methoxy group. The chemical shifts and coupling patterns will be characteristic of the structure. For instance, the methylene group adjacent to the chlorine atom will be deshielded and appear at a higher chemical shift compared to the other methylene groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the chlorine atom will also be significantly shifted.

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both separation and identification. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (or its isotopic pattern due to the presence of chlorine) and characteristic fragmentation patterns. Common fragmentation pathways for ethers and chlorinated alkanes would be observed. Mass spectral studies of the related compound 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane show characteristic fragmentation patterns that can be used to infer the fragmentation of the target molecule.[10][11]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-O stretching vibrations for the ether linkages, C-H stretching and bending vibrations for the alkyl chain, and a C-Cl stretching vibration. The absence of a broad O-H stretching band would confirm the complete conversion of the starting alcohol. Spectral data for the similar compound 1-(2-Chloroethoxy)-2-methoxyethane is available and can be used for comparison.[12]

Applications in Drug Development

The primary utility of this compound in drug development lies in its potential as a short, hydrophilic, and reactive linker for bioconjugation.

Linker for Bioconjugates

The terminal chloro group provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of this linker to various biomolecules, such as proteins, antibodies, or peptides, through nucleophilic side chains of amino acids (e.g., lysine, cysteine). The other end of the molecule, after potential further modification, can be attached to a payload, such as a small molecule drug, a fluorescent dye, or a chelating agent.

Potential Applications:

  • Antibody-Drug Conjugates (ADCs): This compound could serve as a component of the linker that connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the drug to cancer cells.

  • PROTACs (Proteolysis-Targeting Chimeras): It could be used as a linker to connect a protein-of-interest binding ligand to an E3 ligase binding ligand in a PROTAC molecule.

  • PEGylation: While not a long polymer, it can be considered a monodisperse (single molecular weight) short PEG linker. Such well-defined linkers are increasingly favored in drug development to ensure homogeneity of the final conjugate. The ethoxy-methoxy moiety can improve the solubility and pharmacokinetic profile of the conjugated molecule.[13]

Bioconjugation_Application Biomolecule Biomolecule (e.g., Antibody, Peptide) Linker 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane (after modification) Biomolecule->Linker Covalent Bond Payload Payload (e.g., Drug, Dye) Linker->Payload Covalent Bond

Caption: Application as a linker in bioconjugation.

Intermediate in Organic Synthesis

Beyond its direct use as a linker, this compound is a versatile intermediate for the synthesis of more complex molecules. The chloro group can be displaced by a variety of nucleophiles to introduce different functional groups, making it a valuable building block in multi-step syntheses of pharmaceutical ingredients.

Safety and Toxicology

A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling. As a chlorinated ether, it should be handled with caution.

General Hazards:

  • Toxicity: Glycol ethers as a class have been associated with a range of toxic effects, including reproductive and developmental toxicity.[14][15] Chlorinated ethers, in particular, have raised concerns due to their potential carcinogenicity.[16][17]

  • Irritation: The compound may cause skin and eye irritation.[18]

  • Inhalation: Inhalation of vapors may cause respiratory tract irritation.[18]

Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Toxicological Data:

Conclusion

This compound is a chemical compound with considerable, yet largely untapped, potential in the field of drug development and organic synthesis. Its bifunctional nature, combining a reactive chloro group with a solubilizing methoxy-ethoxy chain, makes it an attractive building block and linker. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, robust analytical methods for its characterization, and a discussion of its potential applications and safety considerations. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, it is anticipated that the utility of well-defined linkers like this compound will become increasingly recognized. Researchers and drug development professionals are encouraged to explore the potential of this versatile molecule in their respective fields, while adhering to strict safety protocols.

References

  • Nelson, N. (1976). The chloroethers--occupational carcinogens: a summary of laboratory and epidemiology studies. Annals of the New York Academy of Sciences, 271, 81–90. [Link]

  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews. Drug discovery, 2(3), 214–221. [Link]

  • California Environmental Protection Agency. (2011). Chloroalkyl ethers. [Link]

  • MDPI. (2019). An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. [Link]

  • Solubility of Things. Ethers: Structure, Properties, and Reactions. [Link]

  • Defense Technical Information Center. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. [Link]

  • Freund, E., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of medicinal chemistry, 56(5), 2264–2275. [Link]

  • ResearchGate. (2016). Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds: Separation of an eleven component mixture. [Link]

  • National Center for Biotechnology Information. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5085. [Link]

  • Figshare. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane and related compounds using gas chromatography–mass spectrometry (GC-MS) and gas chromatography–triple quad mass spectrometry (GC-QQQ). [Link]

  • National Institute of Standards and Technology. Ethane, 1,2-bis(2-chloroethoxy)-. [Link]

  • National Center for Biotechnology Information. (2023). Glycol Ether Toxicology. [Link]

  • SpectraBase. Bis(2-chloroethoxy)methane. [Link]

  • LookChem. CAS No.52995-76-3,1-(2-Chloro-ethoxy). [Link]

  • ECETOC. (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume I. [Link]

  • SpectraBase. 1-(2-Chloroethoxy)-2-methoxyethane. [Link]

  • PubChem. Ethane, 1-(2-chloroethoxy)-2-methoxy-. [Link]

  • Chemsrc. CAS#:52995-76-3 | this compound. [Link]

  • PubChem. 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane. [Link]

  • ResearchGate. Biosynthesis of Ethers: Unusual or Common Natural Events?. [Link]

  • National Institute of Standards and Technology. Ethanol, 2-(2-chloroethoxy)-. [Link]

  • ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link]

  • Matrix Fine Chemicals. 1-CHLORO-2-[2-(2-METHOXYETHOXY)ETHOXY]ETHANE | CAS 52995-76-3. [Link]

Sources

An In-depth Technical Guide to 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane: A Versatile Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure, physicochemical properties, and its potential as a versatile building block in the synthesis of novel therapeutic agents and drug delivery systems. This document is intended to serve as a practical resource, offering not only detailed information but also actionable insights into its synthesis and application.

Introduction: The Strategic Importance of Functionalized PEG-like Structures

In the landscape of modern drug development, the ability to precisely modify and functionalize molecules is paramount. Polyethylene glycol (PEG) and its derivatives have become indispensable tools, primarily due to their biocompatibility, hydrophilicity, and ability to improve the pharmacokinetic profiles of therapeutic entities.[][2][3] this compound can be considered a short-chain, functionalized PEG-like molecule. Its structure, featuring a terminal chloro group, presents a reactive handle for a variety of chemical modifications, making it an attractive intermediate for the synthesis of more complex molecules.[4] The presence of the chloro atom introduces a site for nucleophilic substitution, allowing for the covalent attachment of this moiety to other molecules of interest.[4] This guide will explore the fundamental properties of this compound and provide a framework for its potential utilization in sophisticated drug development workflows.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. A thorough understanding of these properties is crucial for its effective application in research and development.

Molecular Structure

The molecular structure of this compound is characterized by a flexible ether backbone with a terminal methyl ether group and a terminal chloroethyl ether group.

Molecular Structure Diagram

molecular_structure cluster_methoxy_ethoxy Methoxy-ethoxy group cluster_chloro_ethoxy Chloro-ethoxy group C1 CH₃ O1 O C1->O1 C2 CH₂ O1->C2 C3 CH₂ O2 O C3->O2 C4 CH₂ O2->C4 C5 CH₂ O3 O C5->O3 C6 CH₂ O3->C6 C7 CH₂ C6->C7 Cl Cl C7->Cl

Caption: Molecular structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic routes and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₇H₁₅ClO₃[5]
Molecular Weight 182.64 g/mol [5]
CAS Number 52995-76-3[6]
Appearance Liquid (predicted)N/A
Boiling Point 225.2 °C at 760 mmHg[5]
Density 1.046 g/cm³[5]

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the different methylene groups in the ether backbone and the terminal methyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
CH₃-O~3.38Singlet3HMethyl group attached to an ether oxygen.
-O-CH₂-CH₂-O- (methoxy side)~3.55 - 3.65Multiplet4HMethylene groups in the methoxy-ethoxy fragment.
-O-CH₂-CH₂-O- (chloro side)~3.68 - 3.75Multiplet4HMethylene groups in the chloro-ethoxy fragment, deshielded by proximity to the chlorine.
Cl-CH₂-~3.78Triplet2HMethylene group directly attached to the electronegative chlorine atom.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts are indicative of the electronic environment of each carbon atom.

CarbonPredicted Chemical Shift (ppm)Rationale
CH₃-O~59.0Carbon of the terminal methyl group.
Methoxy-ethoxy carbons~70.0 - 72.0Carbons within the methoxy-ethoxy portion of the backbone.
Chloro-ethoxy carbons~70.5 - 72.5Carbons within the chloro-ethoxy portion, with some deshielding effect from the chlorine.
Cl-CH₂-~42.7Carbon directly bonded to the chlorine atom, showing a significant downfield shift.

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through the chlorination of its corresponding alcohol precursor, 2-(2-methoxyethoxy)ethanol.[7] A common and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[8]

Synthetic Workflow Diagram

synthesis_workflow cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product & Analysis reagent1 2-(2-methoxyethoxy)ethanol step1 1. Reactant Dissolution reagent1->step1 reagent2 Thionyl Chloride (SOCl₂) step2 2. Slow Addition of SOCl₂ reagent2->step2 reagent3 Pyridine (optional base) reagent3->step2 solvent Inert Solvent (e.g., Dichloromethane) solvent->step1 temp 0 °C to Room Temp. temp->step2 step1->step2 step3 3. Reaction Monitoring (TLC/GC) step2->step3 step4 4. Aqueous Workup step3->step4 step5 5. Extraction & Drying step4->step5 step6 6. Purification (Distillation/Chromatography) step5->step6 product This compound step6->product analysis Structural Verification (NMR, MS) product->analysis

Caption: A typical workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • 2-(2-methoxyethoxy)ethanol (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Pyridine (1.2 eq, optional)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(2-methoxyethoxy)ethanol and anhydrous DCM. If using, add pyridine to the solution.

  • Chlorination: Cool the reaction mixture to 0 °C in an ice bath. Add thionyl chloride dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Applications in Drug Development: A Versatile Linker

The true potential of this compound lies in its application as a bifunctional linker in drug delivery systems and bioconjugation.[][2][9] The terminal chloro group provides a reactive site for nucleophilic substitution, allowing for the attachment of this hydrophilic spacer to a variety of molecules, including small molecule drugs, peptides, and targeting ligands.

Hypothetical Application: Linker for Antibody-Drug Conjugates (ADCs)

In the context of ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific cancer cell antigen. The properties of the linker are critical to the stability and efficacy of the ADC. The hydrophilic nature of the this compound moiety can improve the solubility and reduce aggregation of the ADC.

Conceptual Workflow for ADC Synthesis

adc_synthesis cluster_components Core Components cluster_synthesis Synthesis Steps cluster_product Final Product linker 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane step1 1. Linker-Drug Conjugation (Nucleophilic Substitution) linker->step1 drug Cytotoxic Drug with a Nucleophilic Group drug->step1 antibody Targeting Antibody step3 3. Conjugation to Antibody antibody->step3 step2 2. Activation of the other linker end step1->step2 step2->step3 adc Antibody-Drug Conjugate (ADC) step3->adc

Caption: Conceptual workflow for utilizing the target molecule as a linker in ADC synthesis.

The chloro group can react with a nucleophile on the drug molecule (e.g., an amine or thiol) to form a stable covalent bond. The other end of the molecule, the methoxy group, would need to be replaced with a functional group capable of reacting with the antibody, or the synthesis would start from a precursor with two different reactive ends. This highlights the potential for creating heterobifunctional linkers based on this core structure.

Conclusion and Future Perspectives

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug development. Its defined structure, combined with the reactive chloro group, makes it an ideal candidate for use as a hydrophilic linker in the construction of complex therapeutic modalities such as antibody-drug conjugates, PROTACs, and other targeted drug delivery systems. The synthetic route is straightforward, and its physicochemical properties are amenable to a variety of reaction conditions. As the demand for precisely engineered therapeutic agents continues to grow, the utility of such functionalized building blocks will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • Walsh Medical Media. (2014, August 26). Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. Retrieved from [Link]

  • SINOPEG. (2020, August 7). Functionalized Polyethylene Glycol Peg Derivative. Retrieved from [Link]

  • Al-Ali, A. A., Al-Tahan, A. M., & El-Sayed, M. A. (2025). A study on drug delivery and release kinetics of polyethylene glycol-functionalized few-layer graphene (FLG) incorporated into a gelatin–chitosan bio-composite film. RSC Advances, 15(1), 1-15.
  • Wikipedia. (n.d.). 2-(2-Methoxyethoxy)ethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:52995-76-3 | this compound. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Analysis of 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane, a key chemical intermediate. In the absence of publicly available, peer-reviewed spectral data, this document serves as a predictive guide, leveraging fundamental principles of spectroscopy to forecast the compound's signature in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to perform and validate the structural elucidation of this molecule and its analogs. Each section combines theoretical grounding with detailed, field-proven experimental protocols, ensuring a robust and self-validating approach to spectroscopic analysis.

Introduction to 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane

1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane is a functionalized oligoethylene glycol derivative. Its structure, featuring a terminal chloroalkane and a methoxy ether, makes it a versatile bifunctional building block in chemical synthesis, particularly in the fields of materials science and drug development for applications such as PEGylation. Accurate structural verification is paramount to ensuring the purity and identity of this compound in any research and development pipeline. Spectroscopic methods are the cornerstone of this verification process. This guide will systematically predict and explain the expected spectral data, providing a foundational framework for its empirical analysis.

Table 1: Chemical Identity and Properties

PropertyValueSource(s)
IUPAC Name 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane-
CAS Number 52995-76-3-
Molecular Formula C₇H₁₅ClO₃[1]
Molecular Weight 182.65 g/mol [1]
SMILES COCCOCCOCCCl-
Chemical Structure CH₃-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-Cl-

Mass Spectrometry (MS) Analysis

Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule. This results in the formation of a molecular ion (M⁺•), which is often unstable and undergoes fragmentation. The pattern of fragmentation is highly reproducible and provides a molecular fingerprint that is instrumental in structural elucidation. The primary fragmentation pathways for a molecule like 1-Chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane are driven by the presence of ether linkages and the terminal alkyl chloride, which represent sites of preferential bond cleavage.[2]

Predicted Fragmentation Pathway

The molecular ion [C₇H₁₅ClO₃]⁺• is expected at m/z 182 (for ³⁵Cl) and 184 (for ³⁷Cl) with an approximate 3:1 isotopic abundance ratio. However, due to the lability of ether and alkyl halide compounds, the molecular ion peak may be of very low intensity or entirely absent.[3][4] The fragmentation is predicted to proceed via two primary mechanisms:

  • Alpha-Cleavage (Homolytic Cleavage): This is a dominant pathway for ethers.[5] The C-C bond adjacent to an ether oxygen cleaves, leading to the formation of a stable, resonance-stabilized oxonium ion.

  • Inductive Cleavage (Heterolytic Cleavage): Initiated by the electronegative chlorine and oxygen atoms, this pathway involves the loss of neutral fragments.[2]

The major predicted fragments are detailed in Table 2 and visualized in the diagram below.

G cluster_alpha Alpha-Cleavage Pathways cluster_inductive Inductive & Rearrangement Pathways M [C₇H₁₅ClO₃]⁺• m/z 182/184 f1 [C₂H₅O]⁺ m/z 45 M->f1 - •C₅H₁₀ClO₃ f2 [C₄H₉O₂]⁺ m/z 89 M->f2 - •C₃H₆ClO f3 [C₆H₁₃O₃]⁺ m/z 133 M->f3 - •CH₂Cl f4 [C₅H₁₀ClO₂]⁺ m/z 137/139 M->f4 - •C₂H₅O f5 [C₃H₆ClO]⁺ m/z 93/95 f4->f5 - C₂H₄O f6 [C₂H₄Cl]⁺ m/z 63/65 f5->f6 - C₂H₄O G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Weigh 5-10 mg of sample p2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) p1->p2 p3 Add internal standard (e.g., TMS) p2->p3 p4 Transfer to NMR tube p3->p4 a1 Insert sample into spectrometer p4->a1 a2 Lock, tune, and shim the instrument a1->a2 a3 Acquire ¹H spectrum (e.g., 16 scans) a2->a3 a4 Acquire ¹³C spectrum (e.g., 1024 scans) a3->a4 d1 Apply Fourier Transform a4->d1 d2 Phase correction and baseline correction d1->d2 d3 Calibrate chemical shift to TMS (0.00 ppm) d2->d3 d4 Integrate ¹H signals d3->d4 G Structure Proposed Structure C₇H₁₅ClO₃ MS Mass Spectrometry (MS) Structure->MS NMR Nuclear Magnetic Resonance (NMR) Structure->NMR IR Infrared Spectroscopy (IR) Structure->IR MS_Info Confirms Molecular Weight (182.65) and key fragments (m/z 45, 63/65) MS->MS_Info NMR_Info Confirms C-H framework, connectivity, and unique environments (7 C, 6 H sets) NMR->NMR_Info IR_Info Confirms functional groups: C-O (ether) and C-Cl IR->IR_Info

Sources

A Comprehensive Technical Guide to the Solubility of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS No. 52995-76-3), a compound of interest in various chemical synthesis and formulation processes. In the absence of extensive published empirical data for this specific molecule, this guide synthesizes information from structurally analogous compounds to predict its solubility profile across a range of common organic solvents. Furthermore, a rigorous, step-by-step experimental protocol for the precise determination of its solubility is provided, intended to empower researchers in drug development and chemical sciences to generate reliable and reproducible data. This document is structured to offer both theoretical insights and practical, actionable methodologies.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

This compound is a chlorinated glycol ether with the molecular formula C₇H₁₅ClO₃ and a molecular weight of approximately 182.65 g/mol .[1] Its structure, featuring a flexible backbone with multiple ether linkages, a terminal methoxy group, and a chloro substituent, dictates its interactions with various solvents. The presence of ether oxygens allows for hydrogen bond acceptance, contributing to potential solubility in protic solvents, while the alkyl chain and the chloro group introduce nonpolar and weakly polar characteristics, respectively, suggesting miscibility with a variety of organic media.[1] One chemical supplier notes that the methoxy groups are expected to contribute to its solubility in organic solvents.[1]

The fundamental principle of "like dissolves like" serves as a primary predictor of solubility. This principle posits that substances with similar intermolecular forces are more likely to be miscible. For this compound, a nuanced interplay of dipole-dipole interactions, London dispersion forces, and potential hydrogen bonding will govern its solubility profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

PropertyValueSource
CAS Number 52995-76-3[1]
Molecular Formula C₇H₁₅ClO₃[1]
Molecular Weight ~182.65 g/mol [1]
Appearance Liquid[1]
Density ~1.046 g/cm³[2]
Boiling Point 225.2 °C at 760 mmHg[2]

Predicted Solubility Profile in Common Organic Solvents

Based on these principles and data from analogous compounds, the following table provides a predicted qualitative and semi-quantitative solubility profile. It is imperative for researchers to experimentally verify these predictions for their specific applications.

SolventSolvent TypePredicted SolubilityRationale and Insights from Analogues
Water Polar ProticSparingly SolubleThe ether linkages and chloro group contribute to some polarity, but the overall hydrocarbon character (seven carbons) will likely limit miscibility. Analogues like bis(2-chloroethyl) ether have limited water solubility.[6][7][8][9]
Methanol Polar ProticHigh / MiscibleThe polarity and hydrogen bonding capability of methanol will readily solvate the ether and chloro functionalities. Glycol ethers like 2-methoxyethanol are miscible with methanol.[12]
Ethanol Polar ProticHigh / MiscibleSimilar to methanol, ethanol is an excellent solvent for polar and moderately polar organic molecules. 2-chloroethanol is miscible with ethanol.[10][14] Diethylene glycol monoethyl ether is miscible with ethanol.[3][20]
Acetone Polar AproticHigh / MiscibleAcetone's polarity and ability to accept hydrogen bonds make it a versatile solvent for compounds with ether functionalities. 2-chloroethanol is miscible with acetone.[14] Diethylene glycol monoethyl ether is miscible with acetone.[3][20]
Acetonitrile Polar AproticHigh / MiscibleAcetonitrile is a common solvent for a wide range of organic compounds and is expected to readily dissolve the target molecule.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh / MiscibleDMSO is a powerful, highly polar aprotic solvent capable of dissolving a vast array of organic molecules.
Dichloromethane (DCM) HalogenatedHigh / MiscibleThe presence of the chloro group in the target molecule suggests favorable interactions with a chlorinated solvent like DCM.
Chloroform HalogenatedHigh / MiscibleSimilar to DCM, chloroform is expected to be an excellent solvent for this compound. Diethylene glycol monoethyl ether is miscible with chloroform.[3]
Tetrahydrofuran (THF) EtherHigh / MiscibleAs an ether itself, THF will have strong "like dissolves like" interactions with the multiple ether linkages in the target molecule.
Diethyl Ether EtherHigh / MiscibleSimilar to THF, diethyl ether is expected to be a very good solvent. 2-methoxyethanol is miscible with diethyl ether.[12]
Toluene AromaticMedium to HighThe nonpolar aromatic ring of toluene will interact favorably with the alkyl portions of the target molecule, and its slight polarity should accommodate the ether and chloro groups.
Hexane NonpolarLow to MediumThe significant polarity from the ether and chloro groups will likely limit solubility in a purely nonpolar solvent like hexane.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, an experimental approach is necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. This protocol outlines the procedure, followed by quantification using High-Performance Liquid Chromatography (HPLC).

The Shake-Flask Method: Rationale and Causality

The core principle of the shake-flask method is to create a saturated solution of the solute in the solvent of interest, allowing the system to reach thermodynamic equilibrium. An excess of the solute is intentionally added to ensure that the solvent is fully saturated and that a solid or liquid phase of the undissolved solute remains. Agitation is crucial to maximize the surface area of contact between the solute and solvent, thereby accelerating the time to reach equilibrium. Temperature control is paramount, as solubility is highly temperature-dependent.

Step-by-Step Experimental Workflow
  • Preparation of Materials:

    • This compound (solute) of known purity.

    • Selected organic solvents (HPLC grade or higher).

    • Glass vials with screw caps and PTFE septa.

    • Orbital shaker with temperature control.

    • Centrifuge.

    • Syringes and syringe filters (0.22 µm PTFE).

    • Volumetric flasks and pipettes for dilutions.

    • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index).

  • Equilibrium Saturation:

    • Add an excess amount of this compound to a series of vials. A visual excess should be present.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, remove the vials from the shaker and allow any undissolved material to settle.

    • To separate the saturated solution from the excess solute, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response (e.g., peak area) against concentration.

    • Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the detector response.

    • Calculate the concentration of the solute in the diluted sample using the calibration curve.

    • Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification (HPLC) prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 1 equil1 Shake at constant T (24-48h) prep2->equil1 2 sep1 Centrifuge vial equil1->sep1 3 sep2 Filter supernatant (0.22 µm) sep1->sep2 4 quant2 Dilute filtered sample sep2->quant2 5 quant1 Prepare standards & calibration curve quant3 Inject sample & determine concentration quant1->quant3 quant2->quant3 6 quant4 Calculate solubility quant3->quant4 7

Workflow for the experimental determination of solubility using the shake-flask method and HPLC analysis.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By analyzing its molecular structure and drawing parallels with analogous compounds, a predictive solubility profile has been established, suggesting high solubility in a wide range of polar and moderately polar organic solvents, with limited solubility in highly nonpolar media. For researchers requiring precise quantitative data, a detailed, self-validating experimental protocol based on the shake-flask method with HPLC quantification has been presented. This guide serves as a valuable resource for scientists and professionals, enabling informed solvent selection and facilitating the generation of accurate solubility data for this versatile chemical intermediate.

References

  • SYNTHETIKA. (n.d.). 2-Chloroethanol. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Chloroethanol. Retrieved from [Link]

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  • University of Hertfordshire. (2023). 2-methoxyethanol. AERU. Retrieved from [Link]

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  • Sciencemadness Wiki. (2020). 2-Chloroethanol. Retrieved from [Link]

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1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development environments. The information and protocols herein are synthesized from available data for this compound and its structural analogs. A comprehensive, official Safety Data Sheet (SDS) for this specific compound (CAS 52995-76-3) is not publicly available. Therefore, this guide is based on the known hazards of its constituent functional groups: chlorinated ethers, glycol ethers, and potential alkylating agents. This guide must be used in conjunction with a thorough, site-specific risk assessment and is not a substitute for an official SDS.

Introduction and Compound Profile

This compound (CAS No. 52995-76-3) is a complex ether with a molecular structure suggesting its utility as a versatile intermediate in organic synthesis, potentially in the development of novel pharmaceutical agents or specialty polymers.[1] Its structure combines a chlorinated alkyl ether moiety with a diethylene glycol methyl ether fragment, giving it a unique combination of reactivity and solubility.

However, these same structural features are associated with significant health and safety hazards. The chloroethyl group suggests potential as an alkylating agent, while the ether linkages indicate a risk of peroxide formation.[2][3] Furthermore, its classification as a glycol ether derivative places it in a category of solvents known for potential reproductive and developmental toxicity.[4][5][6][7] This guide provides a detailed framework for managing these risks based on scientific principles and data from closely related compounds.

Physicochemical Data
PropertyValueSource
CAS Number 52995-76-3[8][9][10]
Molecular Formula C₇H₁₅ClO₃[11]
Molecular Weight 182.65 g/mol [9]
Physical Form Liquid (at 20°C)[11]
Density ~1.04 g/cm³[11]

Hazard Identification and Risk Assessment: A Synthesis of Analog Data

Due to the limited specific toxicological data for this compound, a conservative hazard assessment is derived from its structural components and known data from analogous substances.

GHS Classification (Inferred)

Based on supplier information and analog data, the compound should be treated as, at minimum, meeting the criteria for the following hazards:

Hazard ClassHazard StatementGHS PictogramBasis of Classification
Acute Toxicity, Oral H301: Toxic if swallowedSkull and Crossbones (GHS06)Inferred from supplier data[9] and the high toxicity of analogs like Bis(2-chloroethyl) ether (H300: Fatal if swallowed).[3]
Acute Toxicity, Dermal H312: Harmful in contact with skinExclamation Mark (GHS07)Inferred from supplier data[9] and known dermal absorption of glycol ethers and chlorinated compounds.[2][7]
Skin Corrosion/Irritation H315: Causes skin irritationExclamation Mark (GHS07)Supplier data.[12]
Serious Eye Damage/Irritation H318: Causes serious eye damageCorrosion (GHS05)Inferred from supplier data.[9] Glycol ethers can cause significant eye irritation.[13]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory tract irritationExclamation Mark (GHS07)Supplier data.[12] Inhalation of chlorinated solvent vapors is a known irritant.[2]
Reproductive Toxicity H360: May damage fertility or the unborn childHealth Hazard (GHS08)Precautionary classification. Based on the known reproductive and teratogenic effects of related glycol ethers like Diethylene Glycol Monomethyl Ether (DEGME).[4][5][6]
Carcinogenicity H351: Suspected of causing cancerHealth Hazard (GHS08)Precautionary classification. Based on the carcinogenicity of the structural analog Bis(2-chloroethyl) ether.[3]
Analysis of Key Hazards
  • Potential Alkylating Agent: The 2-chloroethyl group is a classic structural motif for alkylating agents, which can covalently modify biological macromolecules like DNA. This mechanism is the basis for their use as cytotoxic drugs but also underlies their potential carcinogenicity and reproductive toxicity. Safe handling procedures must assume the compound has mutagenic potential.

  • Reproductive and Developmental Toxicity: Glycol ethers as a class are well-documented reproductive toxins.[5][7] Specifically, Diethylene Glycol Monomethyl Ether (DEGME), a close structural analog to one half of the target molecule, is known to be teratogenic in animal studies, causing a range of malformations.[4][6] Exposure, particularly for personnel of reproductive age, must be minimized.

  • Peroxide Formation: Like many ethers, this compound is susceptible to the formation of explosive peroxides upon exposure to air and light, especially once the container has been opened.[14][15][16][17][18] This risk is amplified by concentration steps such as distillation or rotary evaporation.

  • Acute Toxicity: Analogs like Bis(2-chloroethyl) ether are fatally toxic via oral, dermal, and inhalation routes.[3] While the toxicity of the target compound may be attenuated by the larger glycol structure, a high degree of acute toxicity should be assumed.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory.

Hierarchy of Controls

This workflow illustrates the required decision-making process for minimizing exposure, prioritizing engineering controls over administrative controls and PPE.

cluster_0 Hierarchy of Controls for Safe Handling cluster_1 Engineering Control Details cluster_2 PPE Details Elimination Elimination/Substitution Is a less hazardous chemical feasible? Engineering Engineering Controls (Primary Barrier) Elimination->Engineering If not feasible Admin Administrative Controls (Procedural Safeguards) Engineering->Admin Must be used in conjunction with Hood Certified Chemical Fume Hood PPE Personal Protective Equipment (PPE) (Final Barrier) Admin->PPE Required for all handling Gloves Double Gloving: Inner Nitrile, Outer Butyl/Viton Vent Ventilated Enclosure (for weighing solids, if applicable) Shower Emergency Shower & Eyewash Station Coat Chemical Resistant Lab Coat Goggles Chemical Splash Goggles & Face Shield Respirator Respirator (If risk assessment indicates)

Caption: Hierarchy of controls for minimizing chemical exposure.

  • Primary Engineering Control: All handling of this compound, including transfers, dilutions, and reactions, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Secondary Controls: An emergency eyewash and safety shower must be immediately accessible.[19]

Personal Protective Equipment (PPE) Specifications
PPE ItemSpecificationRationale
Hand Protection Double Gloving: Inner layer of nitrile for dexterity, outer layer of butyl rubber or Viton®.Standard latex and nitrile gloves offer insufficient protection against many chlorinated solvents and ethers.[20] Butyl or Viton® provides superior resistance. Double gloving protects against incidental contamination during glove removal.
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 / EN166. A full-face shield must be worn over goggles when there is a significant splash risk.Protects against splashes that could cause serious eye damage.[21]
Skin & Body Protection Chemical-resistant lab coat (e.g., coated polypropylene). Full-length trousers and closed-toe shoes are mandatory.Prevents skin contact and absorption.[12][13]
Respiratory Protection Not required if work is performed within a certified fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA) is necessary.[20]Protects against inhalation of toxic and irritating vapors.

Experimental Protocols: Safe Handling and Storage

Adherence to strict, validated protocols is critical for ensuring safety.

Protocol for Peroxide Detection and Management

Causality: Ether solvents can form shock-sensitive peroxide crystals, especially when concentrated.[14][15][16][17] This protocol is designed to detect and manage this hazard before it reaches a critical level.

Methodology:

  • Visual Inspection: Before opening, carefully inspect the container (without shaking) for crystals, particularly around the cap and threads, or for viscous liquid layers. If observed, DO NOT OPEN OR MOVE THE CONTAINER. Cordon off the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[16]

  • Labeling: Upon receipt, label the container with "Date Received." Upon first opening, add "Date Opened."

  • Testing Schedule:

    • Test for peroxides upon opening and at least every 6 months thereafter.[15]

    • Crucially, always test before any operation that concentrates the chemical (e.g., distillation, rotary evaporation). [14]

  • Testing Procedure:

    • Use commercially available peroxide test strips (e.g., potassium iodide-based).

    • In a fume hood, dispense a small aliquot (~1-2 mL) of the chemical.

    • Dip the test strip into the aliquot according to the manufacturer's instructions.

    • Compare the resulting color to the chart provided.

  • Action Levels:

    • < 20 ppm: Safe for use. Record the date and result on the container label.

    • 20 - 100 ppm: Elevated level. The chemical should be decontaminated or disposed of promptly. Do not use in concentration procedures.

    • > 100 ppm: Unsafe. Treat as an imminent hazard. Contact EHS for emergency disposal.

Protocol for Storage

Causality: Improper storage can accelerate hazardous reactions (peroxide formation) and lead to accidental exposure.

Methodology:

  • Location: Store in a dedicated, well-ventilated, cool, dark, and dry area, away from heat, sunlight, and ignition sources.[12][13]

  • Cabinetry: Store in a designated cabinet for toxic and reactive chemicals.

  • Segregation: Store away from incompatible materials, especially strong oxidizing agents, strong acids, and bases.[21]

  • Container: Keep the container tightly sealed and upright. If the manufacturer's cap is damaged, use a cap with an inert liner (e.g., PTFE). Do not use glass stoppers which can become frozen by peroxides.[15]

  • Inventory Management: Purchase the smallest quantity necessary for projected work. Dispose of unopened containers after 18 months and opened containers after 12 months, unless peroxide testing validates continued safe use.[13]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Response Workflow

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event (Spill or Exposure) Skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Start->Skin Exposure Eye Eye Contact: Flush at eyewash for 15 min. Hold eyelids open. Start->Eye Exposure Inhalation Inhalation: Move to fresh air. Start->Inhalation Exposure Alert Alert personnel in immediate area Start->Alert Spill SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<100mL): Absorb with inert material. Collect in sealed container. Assess->SmallSpill Small LargeSpill Large Spill (>100mL): Evacuate area. Contact EHS/Emergency Response. Assess->LargeSpill Large Decon Decontaminate area SmallSpill->Decon

Caption: Workflow for responding to spills or personnel exposure.

First Aid Measures
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[22]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][22] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[22]

Spill Response
  • Small Spill (<100 mL):

    • Ensure the fume hood is operational.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (>100 mL):

    • Evacuate the immediate area.

    • Alert others and secure the laboratory.

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.[13]

Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Liquid Waste: Collect all waste solutions in a dedicated, labeled, and sealed hazardous waste container. The container must be compatible with chlorinated solvents.

  • Solid Waste: All contaminated materials (gloves, absorbent pads, test strips, etc.) must be collected in a sealed bag or container and disposed of as hazardous solid waste.

  • Empty Containers: "Empty" containers are not truly empty and retain hazardous residue. Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol); collect all rinsate as hazardous liquid waste. Deface the label on the rinsed container before disposal in appropriate laboratory glass or solid waste streams.[14]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.

Conclusion

This compound is a compound that demands a high level of respect and caution. Its structural features point to significant potential hazards, including acute toxicity, carcinogenicity, reproductive toxicity, and the risk of forming explosive peroxides. By implementing the robust engineering controls, stringent PPE requirements, and detailed handling protocols outlined in this guide, researchers can effectively mitigate these risks. A culture of safety, grounded in a thorough understanding of the potential hazards of this and analogous chemicals, is paramount to ensuring the well-being of all laboratory personnel.

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A Technical Guide to 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterobifunctional Linker

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS Number: 52995-76-3) is a specialized chemical intermediate of significant interest to researchers and professionals in the field of drug development.[1] Its unique molecular architecture, featuring a terminal chloro group for reactive conjugation and a hydrophilic polyethylene glycol (PEG)-like chain, positions it as a valuable building block in the synthesis of complex therapeutic modalities. The presence of ether and methoxy groups enhances its solubility in organic solvents, a desirable characteristic for a linker molecule in multi-step organic syntheses.[1] This guide provides an in-depth technical overview of its commercial availability, physicochemical properties, synthesis, quality control, and its burgeoning applications in cutting-edge drug delivery systems.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

PropertyValueSource
CAS Number 52995-76-3[1][2][3]
Molecular Formula C₇H₁₅ClO₃[2]
Molecular Weight 182.64 g/mol [2][3]
Boiling Point 225.2 °C at 760 mmHg[2][3]
Density 1.046 g/cm³[2][3]
Appearance Liquid (at standard conditions)[1]
Solubility Soluble in organic solvents[1]

Commercial Availability

This compound is available from a range of commercial chemical suppliers, catering to both research and bulk quantity requirements. When selecting a supplier, it is crucial to consider the purity of the compound, the availability of comprehensive analytical data (e.g., Certificate of Analysis), and the supplier's adherence to quality management systems.

SupplierPurityAvailable Quantities
Alfa ChemistryInquiryCustom
CymitQuimica96%, 99%Grams
Chemsrc96%Inquiry
BOC SciencesInquiryInquiry
Sigma-AldrichInquiryMilligrams to Grams

This table is a representative list and not exhaustive. Researchers should verify the current offerings from these and other potential suppliers.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

G 2-(2-methoxyethoxy)ethanol 2-(2-methoxyethoxy)ethanol Reaction Chlorination 2-(2-methoxyethoxy)ethanol->Reaction Thionyl_chloride SOCl₂ Thionyl_chloride->Reaction Pyridine Pyridine Pyridine->Reaction Product 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane Reaction->Product Byproducts SO₂ + Pyridinium chloride Reaction->Byproducts

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical, based on related syntheses):

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 1 mole of 2-(2-methoxyethoxy)ethanol and 3 moles of pyridine in a suitable anhydrous solvent like dioxane.[4]

  • Addition of Chlorinating Agent: Cool the reaction mixture in an ice bath. Slowly add 1.1 to 2.2 moles of thionyl chloride dropwise from the dropping funnel, maintaining a low temperature to control the exothermic reaction.[4][5]

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approximately 80°C for dioxane) for several hours to ensure the reaction goes to completion.[4]

  • Workup: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water to remove the pyridinium hydrochloride salt. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.[4]

  • Purification: The crude product is then purified by vacuum distillation to yield the final product.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is paramount for its successful application in drug development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for assessing the purity of volatile compounds and identifying any impurities. The fragmentation pattern in the mass spectrum provides a fingerprint for the molecule.

Expected GC-MS Fragmentation Workflow:

G Analyte 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane GC Gas Chromatography (Separation) Analyte->GC MS Mass Spectrometry (Ionization & Detection) GC->MS Data Mass Spectrum (Fragmentation Pattern) MS->Data

Caption: Workflow for GC-MS analysis of the target compound.

While a specific mass spectrum for this compound is not publicly available, fragmentation patterns of related chloroethoxy compounds have been studied.[6] Key fragmentation would likely involve cleavage of the C-O and C-C bonds within the ethoxy chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure. Although specific NMR data for this compound is not widely published, spectral data for similar structures like 1,2-bis(2-chloroethoxy)ethane and 2-[2-(2-chloroethoxy)ethoxy]ethanol are available and can be used for comparative purposes.[7][8][9]

Expected ¹H NMR Signals (Predicted):

  • A singlet for the methoxy (CH₃O-) protons.

  • Multiple triplets and multiplets for the methylene (-CH₂-) protons of the ethoxy chains. The chemical shifts would be influenced by the adjacent oxygen and chlorine atoms.

Applications in Drug Development: A Gateway to Advanced Therapeutics

The bifunctional nature of this compound makes it an attractive linker molecule in the construction of complex drug delivery systems. Its primary utility lies in its ability to connect a targeting moiety to a therapeutic payload, often with the added benefit of improved solubility and pharmacokinetic properties conferred by the PEG-like chain.

1. PROTACs (Proteolysis-Targeting Chimeras):

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[10] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase. The length and flexibility of the ethylene glycol units in this compound make it a suitable candidate for a PROTAC linker.[11]

PROTAC Assembly Workflow:

G Target_Ligand Target Protein Ligand Linker 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane Target_Ligand->Linker Conjugation PROTAC PROTAC Molecule Target_Ligand->PROTAC E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Conjugation E3_Ligand->PROTAC

Caption: Role of the linker in PROTAC synthesis.

2. Antibody-Drug Conjugates (ADCs):

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent to cancer cells.[12] The linker in an ADC is crucial for the stability of the conjugate in circulation and the efficient release of the drug at the target site. PEG-based linkers, similar in structure to this compound, are often used to improve the solubility and pharmacokinetic profile of ADCs.[13][14]

Safety, Handling, and Disposal

  • Hazard Identification: Compounds in this class are typically classified as irritants to the skin and eyes and may cause respiratory irritation.[17][18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • First Aid Measures:

    • Skin Contact: Wash the affected area with soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth and seek medical attention.[16][17]

  • Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations. Do not empty into drains.[16]

Conclusion

This compound is a promising and versatile chemical tool for researchers and drug development professionals. Its unique combination of a reactive chloro group and a hydrophilic PEG-like spacer makes it a valuable component in the synthesis of advanced therapeutics such as PROTACs and ADCs. While a comprehensive body of literature specifically detailing its synthesis, analytical characterization, and applications is still emerging, the information available for structurally related compounds provides a strong foundation for its effective use in the laboratory. As the demand for sophisticated drug delivery systems continues to grow, the importance of specialized linkers like this compound is set to increase, making it a key enabler of next-generation medicines.

References

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An In-depth Technical Guide to 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane: A Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a bifunctional organic compound with significant potential as a versatile intermediate in chemical synthesis. While specific, direct applications in peer-reviewed literature are not extensively documented, its unique molecular architecture, featuring a reactive chloroalkyl group and a short polyethylene glycol (PEG)-like chain, allows for its strategic incorporation into a variety of more complex molecules. This guide will explore its physicochemical properties, synthesis, and, through reasoned analogy to similar chemical entities, its prospective applications in organic synthesis, materials science, and drug discovery.

Physicochemical Properties and Synthesis

This compound, identified by the CAS number 52995-76-3, is an organic compound characterized by both ether functional groups and a chloro substituent.[1] The presence of the chlorine atom imparts reactivity, making it a prime candidate for nucleophilic substitution reactions.[1] The methoxy and ethoxy groups contribute to its solubility in organic solvents and can influence its polarity and overall reactivity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 52995-76-3
Molecular Formula C7H15ClO3
Molecular Weight 182.65 g/mol
Boiling Point 225.2 °C at 760 mmHg
Density 1.046 g/cm³

The synthesis of related glymes can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alcohol with a sodium metal to form an alkoxide, followed by nucleophilic substitution with a dichloride.[2] Another common route is the Lewis acid-catalyzed cleavage of ethylene oxide by an ether.[2]

Applications in Organic Synthesis: A Reactive Building Block

The primary utility of this compound lies in its capacity to act as an electrophile in nucleophilic substitution reactions.[1][3] The terminal chloro group is a good leaving group, allowing for the introduction of the -(CH₂)₂-O-(CH₂)₂-O-CH₃ moiety onto a variety of nucleophiles.

Synthesis of Functionalized Aza-Crown Ethers

Aza-crown ethers are a class of macrocyclic polyethers that have garnered significant interest due to their ability to selectively bind cations.[4][5] The synthesis of these complex molecules often involves the reaction of a diamine with a dihaloalkane. This compound can serve as a key building block in the synthesis of functionalized aza-crown ethers. For instance, reacting it with a primary amine can lead to the formation of an intermediate that can be further cyclized to yield an aza-crown ether with a pendant methoxy-ethoxy-ethyl group, potentially modulating its solubility and binding properties.[6]

Experimental Protocol: Synthesis of an N-substituted Aza-Crown Ether Precursor

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of a primary amine in a suitable aprotic solvent such as acetonitrile.

  • Addition of Reagents: Add 1.1 equivalents of a non-nucleophilic base, such as potassium carbonate, to the solution. Slowly add one equivalent of this compound to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Purify the crude product via column chromatography on silica gel to obtain the desired N-substituted amine.

G Primary Amine Primary Amine Reaction Nucleophilic Substitution Primary Amine->Reaction Chloro-ethoxy-ethane 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane Chloro-ethoxy-ethane->Reaction Base Base Base->Reaction Product N-substituted Aza-Crown Ether Precursor Reaction->Product

Caption: Workflow for the synthesis of an N-substituted aza-crown ether precursor.

Modification of Polysaccharides

The chemical modification of polysaccharides is a crucial area of research aimed at altering their physical and biological properties for various applications, including drug delivery and biomaterials.[7][8][9] The hydroxyl groups on polysaccharides can act as nucleophiles, reacting with alkylating agents like this compound in the presence of a base. This etherification reaction introduces the flexible and hydrophilic methoxy-ethoxy-ethoxy side chains onto the polysaccharide backbone, which can enhance water solubility and biocompatibility.[10]

Experimental Protocol: Etherification of a Polysaccharide

  • Solubilization: Dissolve the polysaccharide in a suitable solvent system, such as a mixture of DMSO and water.

  • Activation: Add a strong base, like sodium hydroxide, to the solution to deprotonate the hydroxyl groups of the polysaccharide, forming alkoxides.

  • Alkylation: Slowly add an excess of this compound to the reaction mixture.

  • Reaction Conditions: Stir the reaction at an elevated temperature (e.g., 60-80 °C) for several hours.

  • Purification: Neutralize the reaction mixture and precipitate the modified polysaccharide by adding a non-solvent like ethanol. Purify the product by dialysis against deionized water to remove unreacted reagents and salts.

G cluster_0 Polysaccharide Modification Workflow Polysaccharide Polysaccharide Alkoxide Formation Alkoxide Formation Polysaccharide->Alkoxide Formation 1. Solubilization Base Base Base->Alkoxide Formation 2. Activation Etherification Etherification Alkoxide Formation->Etherification Activated Polysaccharide Chloro-ethoxy-ethane 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane Chloro-ethoxy-ethane->Etherification 3. Alkylation Modified Polysaccharide Modified Polysaccharide Etherification->Modified Polysaccharide Purification Purification Modified Polysaccharide->Purification 4. Neutralization & Precipitation Final Product Final Product Purification->Final Product 5. Dialysis

Caption: Step-by-step workflow for the etherification of polysaccharides.

Potential in Pharmaceutical and Materials Science

The incorporation of short PEG chains, a process known as "PEGylation," is a widely used strategy in drug delivery to enhance the solubility, stability, and pharmacokinetic profile of therapeutic molecules.[11] While typically involving larger PEG chains, the principle of attaching hydrophilic and flexible linkers is applicable here. This compound can be used to introduce a short, defined PEG-like tether to small molecule drugs or biomolecules, potentially improving their properties.[12]

In materials science, this compound can be used to functionalize surfaces or nanoparticles. The terminal chloro group allows for covalent attachment to surfaces containing nucleophilic groups (e.g., amines, thiols, or hydroxyls), thereby modifying the surface properties to be more hydrophilic and protein-resistant.[13]

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses.[9] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable synthetic intermediate with a wide range of potential applications. Its bifunctional nature allows for the strategic introduction of a short, hydrophilic PEG-like chain into various molecular scaffolds. While direct literature on its applications is sparse, its reactivity profile, inferred from analogous compounds, suggests significant utility in the synthesis of functionalized crown ethers, the modification of polysaccharides, and the development of novel pharmaceuticals and materials. Further research into the specific applications of this versatile building block is warranted and holds the promise of new discoveries in chemical synthesis.

References

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An In-depth Technical Guide to the Chemical Reactivity of the Chloro Group in 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Reactivity of a Versatile Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of functionalized intermediates is paramount. 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a molecule characterized by its flexible ether backbone and a reactive chloro group, represents a key building block for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the chemical reactivity of the terminal chloro group, offering a blend of theoretical principles and practical insights for researchers, scientists, and professionals in drug development. Our focus will be on understanding the underlying factors that govern its reactivity and how these can be harnessed for synthetic advantage.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 52995-76-3, possesses a molecular formula of C7H15ClO3.[1] Its structure features a flexible diethylene glycol core, with one terminus capped by a methyl ether and the other functionalized with a primary chloroalkane.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDiethylene Glycol Dimethyl Ether (Diglyme)1,2-Dichloroethane
CAS Number 52995-76-3[1]111-96-6107-06-2
Molecular Formula C7H15ClO3[1]C6H14O3C2H4Cl2
Molecular Weight 182.64 g/mol [1]134.17 g/mol 98.96 g/mol
Boiling Point Data not readily available162 °C83.5 °C
Solubility Soluble in many organic solvents.[2]Miscible with water and many organic solvents.Sparingly soluble in water; soluble in ethanol, ether.

The presence of multiple ether linkages imparts significant polarity and flexibility to the molecule, influencing its solubility and conformational behavior in solution. Polyethylene glycol (PEG) and its derivatives are known for their solubility in both water and a range of organic solvents, a property shared by this molecule.[2][3] This amphiphilic character can be advantageous in various reaction media.

The Heart of Reactivity: The Chloro Group

The synthetic utility of this compound is primarily dictated by the reactivity of its terminal chloro group. As a primary chloroalkane, it is susceptible to a variety of transformations, principally nucleophilic substitution, elimination, and reduction reactions. The reactivity of the C-Cl bond is influenced by several factors, including the polarity of the bond, the stability of the leaving group (chloride ion), and, most significantly in this case, the presence of neighboring ether oxygen atoms.

The Inductive Effect and Bond Polarity

The chlorine atom is more electronegative than the carbon atom to which it is attached, resulting in a polar covalent bond (Cδ+-Clδ-).[4] This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

Neighboring Group Participation: A Key Mechanistic Feature

A critical aspect governing the reactivity of the chloro group in this molecule is the potential for neighboring group participation (NGP) by the ether oxygen atoms.[5][6] The oxygen atom in the adjacent ethoxy group can act as an internal nucleophile, displacing the chloride ion in an intramolecular SN2 reaction. This leads to the formation of a cyclic oxonium ion intermediate.

This anchimeric assistance can significantly accelerate the rate of reaction compared to a simple primary alkyl chloride.[7] The subsequent attack by an external nucleophile on the cyclic intermediate can occur at either of the two carbons of the ring, leading to the final product. This participation often results in retention of configuration at the reaction center, as it involves two consecutive SN2 inversions.[5]

Caption: Neighboring group participation by the ether oxygen.

Key Chemical Transformations

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most common reaction pathway for this compound, allowing for the introduction of a wide range of functional groups. The general reaction is:

R-Cl + Nu- → R-Nu + Cl-

Where R represents the 1-(2-(2-methoxy-ethoxy)-ethoxy)ethyl group and Nu- is a nucleophile.

Table 2: Examples of Nucleophilic Substitution Reactions

NucleophileProductReaction Conditions
Hydroxide (OH-)1-(2-Hydroxy-ethoxy)-2-(2-methoxy-ethoxy)-ethaneAqueous base (e.g., NaOH), heat
Alkoxide (R'O-)EtherSodium alkoxide in the corresponding alcohol
Cyanide (CN-)NitrileNaCN or KCN in a polar aprotic solvent (e.g., DMSO)
Azide (N3-)AzideSodium azide in DMF or DMSO
Amine (R'NH2)Secondary AmineExcess amine, with or without a non-nucleophilic base

Experimental Protocol: Synthesis of 1-(2-Azido-ethoxy)-2-(2-methoxy-ethoxy)-ethane

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (NaN3, 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

SN2_Workflow start Dissolve Reactant in DMF add_azide Add Sodium Azide start->add_azide heat Heat and Stir add_azide->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Purification by Chromatography workup->purify end Isolated Product purify->end

Caption: General workflow for nucleophilic substitution.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an elimination reaction (E2 mechanism) to form an alkene.[8] However, due to the primary nature of the chloroalkane, substitution reactions are often competitive.[9]

R-CH2-CH2-Cl + Base → R-CH=CH2 + Base-H+ + Cl-

To favor elimination over substitution, conditions such as a strong, bulky base (e.g., potassium tert-butoxide), a less polar solvent (e.g., THF or tert-butanol), and elevated temperatures are typically employed.[8]

Reduction of the Chloro Group

The chloro group can be reduced to a hydrogen atom, effectively converting the chloroalkane to the corresponding alkane. This transformation can be achieved using various reducing agents.

Table 3: Common Reagents for the Reduction of Chloroalkanes

Reducing AgentReaction Conditions
Zinc dust in acetic acidMildly acidic conditions
Lithium aluminum hydride (LiAlH4)Anhydrous ether or THF
Tributyltin hydride (Bu3SnH) with AIBNRadical initiation
Catalytic hydrogenation (e.g., H2/Pd-C)High pressure and/or temperature, often with a base to neutralize HCl

Experimental Protocol: Reduction with Zinc in Water (A Green Chemistry Approach)

This protocol is adapted from a general method for the dehalogenation of functionalized alkyl halides in water.[1][10]

  • Reagents and Setup: To a round-bottom flask, add zinc dust (4 eq).

  • Aqueous Medium: Add a 2 wt % solution of a surfactant (e.g., TPGS-750-M) in water.

  • Amine Additive: While stirring vigorously, add an amine such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 2 eq).

  • Substrate Addition: Add this compound (1.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by GC-MS or TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel to remove zinc salts. The filtrate contains the reduced product.

Caption: Simplified radical mechanism for reduction by zinc.

Safety and Handling

Halogenated ethers should be handled with care in a well-ventilated fume hood.[11][12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Ethers are flammable and can form explosive peroxides upon prolonged exposure to air and light.[12] Therefore, they should be stored in tightly sealed containers in a cool, dark, and dry place, away from oxidizing agents.

Conclusion

The chloro group in this compound is a versatile functional handle that enables a wide array of chemical transformations. Its reactivity is significantly influenced by the presence of neighboring ether oxygen atoms, which can lead to anchimeric assistance and accelerated reaction rates in nucleophilic substitution reactions. By carefully selecting reagents and reaction conditions, chemists can selectively perform nucleophilic substitutions, eliminations, or reductions, making this compound a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its reactivity profile is essential for its effective application in research and development.

References

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Introduction: Decoding the Identity of CAS 52995-76-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to CAS 52995-76-3: A Core Building Block for Advanced Bioconjugation

The Chemical Abstracts Service (CAS) number 52995-76-3 is the definitive identifier for a specialized chemical reagent used extensively in organic synthesis and drug development. While the CAS number provides an unambiguous reference, the compound is known throughout literature and commercial catalogs by a variety of names. Understanding this nomenclature is the first step for any researcher sourcing the compound or exploring its applications.

At its core, CAS 52995-76-3 is a short-chain, monodisperse polyethylene glycol (PEG) derivative. Specifically, it is a triethylene glycol backbone that is mono-methylated on one terminus and chlorinated on the other. This bifunctional nature is the key to its utility, making it a quintessential linker molecule. The presence of the chlorine atom provides a reactive handle for nucleophilic substitution, while the methoxy-PEG chain imparts crucial physicochemical properties such as enhanced solubility and favorable pharmacokinetics to the molecules it modifies.[1][2]

Its primary and most scientifically significant application is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves as the flexible spacer connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[3][4]

Nomenclature and Identification: A Comprehensive Overview

Navigating chemical databases and supplier catalogs requires familiarity with the various synonyms for CAS 52995-76-3. These names arise from different nomenclature systems (IUPAC, common names) and supplier-specific cataloging.

Table 1: Synonyms and Identifiers for CAS 52995-76-3

Identifier TypeValue
CAS Registry No. 52995-76-3
Preferred IUPAC Name 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane[1][4]
Systematic IUPAC Name 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane[5][6]
Common Synonyms 1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane[7][8][9]
1-chloro-3,6,9-trioxadecane[3]
Me-PEG2-CH2CH2Cl[10]
Molecular Formula C₇H₁₅ClO₃[6][7]
Molecular Weight ~182.65 g/mol [7][9]
InChI Key WODLURYTHKQUET-UHFFFAOYSA-N[1][11]
SMILES COCCOCCOCCCl[1][7]

Core Application: A Linker for Proteolysis Targeting Chimeras (PROTACs)

The expertise in applying CAS 52995-76-3 lies in understanding its role as a PROTAC linker. PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to destroy specific target proteins.[12]

A PROTAC molecule consists of three parts:

  • Warhead: Binds to the target protein of interest (POI).

  • E3 Ligase Ligand: Binds to an E3 ubiquitin ligase (e.g., Cereblon, VHL).

  • Linker: Covalently connects the warhead and the E3 ligase ligand.

The linker is not merely a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy. The linker must orient the two ligands productively to form a stable ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.

The compound CAS 52995-76-3 is an ideal foundational linker for several reasons:

  • Hydrophilicity: The PEG structure increases the water solubility of the final PROTAC, which can otherwise be large and hydrophobic, thereby improving its pharmacokinetic properties.[4]

  • Reactivity: The terminal chloride serves as a stable but reactive electrophile, ready for conjugation to a nucleophilic partner (e.g., an amine or alcohol on a warhead or E3 ligand) via a nucleophilic substitution reaction.[1][2]

  • Defined Length: As a monodisperse species, it provides precise control over the linker length, a critical parameter for optimizing ternary complex formation.[5]

Caption: Role of CAS 52995-76-3 as a PROTAC Linker.

Experimental Workflow: Synthesis and Conjugation

The trustworthiness of a chemical protocol relies on its reproducibility. The primary reaction involving CAS 52995-76-3 is nucleophilic substitution at the carbon bearing the chlorine atom. This allows for its covalent attachment to other molecules. A common strategy in PROTAC synthesis involves a stepwise approach where the linker is first modified and then coupled to the two key ligands.

Below is a generalized, conceptual protocol for utilizing this chloro-PEG linker to synthesize a more versatile azide-terminated linker, which can then be used in highly efficient "click chemistry" reactions.

Protocol: Conversion of Chloro-Linker to Azido-Linker
  • Objective: To replace the terminal chlorine atom with an azide group (N₃), creating a versatile handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) reactions.

  • Materials:

    • 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane (CAS 52995-76-3)

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF, anhydrous)

    • Deionized water

    • Diethyl ether or Ethyl acetate

    • Magnesium sulfate (MgSO₄, anhydrous)

  • Step-by-Step Methodology:

    • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane in anhydrous DMF.

    • Nucleophile Addition: Add 1.5 to 2 equivalents of sodium azide to the solution. Causality Note: An excess of the nucleophile (azide) is used to drive the reaction to completion according to Le Châtelier's principle and to minimize reaction time.

    • Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Expertise Note: The choice of solvent (DMF) is critical; its polar aprotic nature stabilizes the transition state of this Sₙ2 reaction without solvating the nucleophile excessively, thus accelerating the reaction rate.

    • Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel.

    • Extraction: Extract the aqueous phase three times with an organic solvent like diethyl ether or ethyl acetate. Causality Note: The product is significantly more nonpolar than the sodium azide salt, allowing for its selective extraction into the organic phase.

    • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude product, 1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane, can be purified by flash column chromatography if necessary.

  • Validation: The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Fig. 2: Workflow for Converting Chloro-Linker to Azido-Linker cluster_validation Validation start Start: CAS 52995-76-3 (MeO-PEG2-Cl) dissolve 1. Dissolve in DMF start->dissolve add_azide 2. Add Sodium Azide (NaN3) dissolve->add_azide heat 3. Heat & Stir (Monitor by LC-MS) add_azide->heat workup 4. Aqueous Workup (Quench & Extract) heat->workup purify 5. Dry & Concentrate workup->purify end Product: MeO-PEG2-N3 (Azide-Linker) purify->end NMR NMR Spectroscopy end->NMR Confirm Structure MS Mass Spectrometry

Caption: Workflow for Converting Chloro-Linker to Azido-Linker.

Conclusion

CAS 52995-76-3, identified by names such as 1-chloro-2-[2-(2-methoxyethoxy)ethoxy]ethane, is more than a simple chlorinated ether. It is a strategic building block, particularly valuable as a short, hydrophilic PEG linker in the synthesis of complex bioconjugates and advanced therapeutics like PROTACs. Its well-defined structure and predictable reactivity make it a reliable tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its nomenclature, core applications, and reaction protocols is essential for its effective and innovative use in the laboratory.

References

  • LookChem. CAS No.52995-76-3,this compound. [Link]

  • Matrix Fine Chemicals. 1-CHLORO-2-[2-(2-METHOXYETHOXY)ETHOXY]ETHANE | CAS 52995-76-3. [Link]

  • EON Biotech. 4-fluoro-2-methyl-1-indanone – (52045-42-8). [Link]

  • Autech Industry Co.,Limited. This compound | 52995-76-3. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Kim, K., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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An In-depth Technical Guide to the Ether Linkages in 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ether linkages within the asymmetric polyether, 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS 52995-76-3). This molecule, featuring a central ethane backbone functionalized with three distinct ether bonds and a terminal chloro group, serves as a valuable model for understanding the nuanced behavior of polyether systems in complex chemical environments. We will dissect the molecule's structure, spectroscopic signatures, and chemical reactivity, with a specific focus on the stability and cleavage of its ether bonds. This guide synthesizes fundamental principles with practical, field-proven insights, offering detailed experimental protocols for synthesis, characterization, and reactivity studies, thereby providing a self-validating framework for researchers in organic synthesis and drug development.

Introduction and Molecular Architecture

This compound is an organic compound characterized by its multiple ether functional groups and a reactive chloro substituent.[1] Its molecular formula is C7H15ClO3 with a molecular weight of approximately 182.65 g/mol .[1][2] The structure consists of a central ethane bridge connecting a 2-chloroethoxy group and a 2-methoxyethoxy group.[1] This arrangement results in three chemically distinct ether linkages, whose individual and collective properties dictate the molecule's overall behavior.

The presence of both a reactive alkyl chloride and a polyether chain makes this compound an interesting building block. The chloro group provides a handle for nucleophilic substitution, while the ether linkages impart solubility in organic solvents and potential for cation coordination.[1] Understanding the stability and selective reactivity of these ether bonds is paramount for its application as a linker, spacer, or synthetic intermediate in drug development and materials science.

MS_Fragmentation cluster_0 Ionization cluster_1 Fragmentation Pathways mol R-CH₂-O-R' mol_ion [R-CH₂-O-R']⁺· (Molecular Ion) mol->mol_ion -e⁻ frag1 R· + [CH₂=O⁺-R'] (α-Cleavage, Oxonium Ion) mol_ion->frag1 frag2 [R-CH₂]⁺ + ·O-R' (C-O Cleavage) mol_ion->frag2 caption Key MS fragmentation pathways for ethers.

Caption: Key MS fragmentation pathways for ethers.

Chemical Reactivity of the Ether Linkages

Ethers are generally considered to be chemically inert, a property that makes them excellent solvents for many reactions. However, their C-O bonds can be cleaved under specific, often harsh, conditions.

Stability Profile

The ether linkages in this compound are stable to bases, organometallic reagents, and most oxidizing and reducing agents. However, like other chloroalkyl ethers, the molecule may be susceptible to forming unstable peroxides upon prolonged exposure to air and light. [3]Chloroalkyl ethers are also classified as strong alkylating agents and potential carcinogens, requiring careful handling. [4]

Acid-Catalyzed Cleavage

The most significant reaction of ethers is their cleavage by strong acids, particularly hydrohalic acids like HBr and HI. [5][6]The reaction is an acid-catalyzed nucleophilic substitution. [7] Mechanism:

  • Protonation: The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). [6][8]2. Nucleophilic Attack: A nucleophile (e.g., Br⁻ or I⁻) then attacks one of the adjacent carbon atoms, displacing the alcohol and cleaving the C-O bond.

The specific pathway (SN1 or SN2) depends on the structure of the alkyl groups attached to the ether oxygen. [6][7][9]* SN2 Pathway: If the carbon is primary or secondary, the nucleophile attacks via a direct SN2 mechanism. [5]This is the expected pathway for all three ether linkages in the topic molecule.

  • SN1 Pathway: If the carbon is tertiary and can form a stable carbocation, the protonated ether will first dissociate (SN1 mechanism) before the nucleophile attacks the carbocation. [5][9] In an unsymmetrical ether like this one, the halide will typically attack the less sterically hindered carbon atom. Under excess acid conditions, the alcohol formed can be further converted to an alkyl halide.

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Chemical Synthesis

In the landscape of modern drug discovery and materials science, the precise installation of functional groups is paramount. 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a bifunctional molecule featuring a reactive primary alkyl chloride and a flexible diethylene glycol-like ether chain, has emerged as a valuable building block for the synthesis of complex molecular architectures. The presence of both a nucleophilic substitution site and a hydrophilic ether backbone makes this reagent particularly attractive for modifying parent molecules to enhance solubility, introduce linkers, or construct novel bioactive compounds. Ether linkages are prevalent in numerous pharmaceutical compounds, contributing to their physicochemical properties and biological activity.

This comprehensive guide provides detailed application notes and protocols for leveraging this compound in nucleophilic substitution reactions. We will delve into the mechanistic underpinnings of its reactivity, explore a range of suitable nucleophiles, and offer step-by-step protocols for the synthesis of ethers, amines, and thioethers. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors.

Mechanistic Considerations: Navigating the SN2 Pathway

The reactivity of this compound is predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism. This is due to the primary nature of the carbon atom attached to the chlorine, which is relatively unhindered and susceptible to backside attack by a nucleophile.

Several factors influence the success and rate of SN2 reactions with this substrate:

  • Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of a reagent is influenced by its charge, basicity, and polarizability.

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions. These solvents can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more available to attack the electrophilic carbon.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.

  • Temperature: While heating can increase the reaction rate, excessively high temperatures may promote side reactions. The optimal temperature will depend on the specific nucleophile and solvent used.

It is important to note that due to the presence of ether oxygens in the backbone, care should be taken to avoid strongly acidic conditions that could lead to ether cleavage.

Visualizing the Reaction Pathway: The SN2 Mechanism

The following diagram illustrates the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu-).

experimental protocol for the synthesis of derivatives from 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Derivatives from 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Abstract

This document provides a comprehensive guide for the synthesis of functional derivatives from the versatile building block, this compound. This starting material, featuring a primary alkyl chloride, is an ideal substrate for nucleophilic substitution reactions, enabling the straightforward introduction of a wide array of functional groups.[1][2] This guide is intended for researchers, chemists, and professionals in drug development and materials science. We present detailed, step-by-step protocols for two key transformations: the synthesis of an ether derivative via the Williamson ether synthesis and the synthesis of a secondary amine. The protocols are designed with an emphasis on explaining the underlying chemical principles, ensuring methodological robustness, and providing a framework for troubleshooting and validation.

Core Principles: The Chemistry of Derivatization

The primary reactive site in this compound is the terminal primary alkyl chloride. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the chlorine atom, which also serves as an effective leaving group.[3] This structure is highly amenable to bimolecular nucleophilic substitution (SN2) reactions.

In an SN2 reaction, a nucleophile directly attacks the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step.[4] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus enhancing its nucleophilicity.[5]

General SN2 mechanism for derivatization.

Safety and Handling

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents.

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It is also corrosive. Must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • Anhydrous Solvents (DMF, THF): Can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

  • Amines (e.g., Benzylamine): Corrosive and may cause burns. Can be toxic upon inhalation. Always handle in a fume hood.

Always wear appropriate PPE. A fire extinguisher suitable for chemical fires (e.g., Class D for sodium hydride) and an emergency eyewash/shower station should be readily accessible.

Protocol 1: Synthesis of an Ether Derivative via Williamson Ether Synthesis

This protocol details the synthesis of 1-ethoxy-2-(2-(2-methoxyethoxy)ethoxy)ethane by reacting the starting chloride with sodium ethoxide. The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers.[4][5]

Rationale

The reaction proceeds by generating a potent nucleophile, the ethoxide ion, from ethanol and a strong base (sodium hydride). This ethoxide then displaces the chloride from the primary carbon of the substrate in a classic SN2 reaction.[7] Anhydrous tetrahydrofuran (THF) is used as the solvent to prevent the quenching of the highly reactive sodium hydride and the ethoxide nucleophile.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Quantity
This compound52995-76-3182.6510.01.83 g
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.0012.00.48 g
Anhydrous Ethanol64-17-546.0712.00.55 g (0.70 mL)
Anhydrous Tetrahydrofuran (THF)109-99-9--50 mL
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9--25 mL
Diethyl Ether60-29-7--100 mL
Brine (Saturated aq. NaCl)7647-14-5--25 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--~2 g
Experimental Workflow

protocol1_workflow start Start prep_naH 1. Prepare NaH Suspension Add NaH to anhydrous THF under N₂. start->prep_naH end End: Purified Product add_etoh 2. Generate Ethoxide Slowly add ethanol at 0°C. Stir for 20 min. prep_naH->add_etoh add_substrate 3. Add Substrate Add chloro-substrate dropwise. Warm to RT. add_etoh->add_substrate reflux 4. Reaction Reflux mixture for 4-6 hours. Monitor by TLC. add_substrate->reflux quench 5. Quench Reaction Cool to 0°C. Cautiously add sat. aq. NH₄Cl. reflux->quench extract 6. Extraction Extract with diethyl ether (3x). quench->extract wash 7. Wash Organic Layer Wash with water and brine. extract->wash dry 8. Dry and Filter Dry over MgSO₄, filter, and concentrate. wash->dry purify 9. Purification Purify via flash column chromatography. dry->purify purify->end

Workflow for Williamson Ether Synthesis.
Step-by-Step Protocol
  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol). Add 30 mL of anhydrous THF and cool the suspension to 0°C in an ice bath.

  • Ethoxide Formation: Slowly add anhydrous ethanol (0.70 mL, 12.0 mmol) dropwise to the stirred suspension. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 20 minutes.

  • Substrate Addition: Re-cool the mixture to 0°C. Dissolve this compound (1.83 g, 10.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the reaction mixture via an addition funnel.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the flask to 0°C. Cautiously quench the reaction by slowly adding 25 mL of saturated aqueous ammonium chloride solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water (25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure ether product.

Protocol 2: Synthesis of a Secondary Amine Derivative

This protocol describes the synthesis of a secondary amine by reacting the starting chloride with a primary amine, using benzylamine as an example.

Rationale

This is another example of a classic SN2 reaction where the nitrogen atom of the amine acts as the nucleophile. Two equivalents of the amine are typically used; the first acts as the nucleophile, and the second acts as a base to neutralize the HCl that is formed during the reaction, preventing the protonation and deactivation of the nucleophile. A base such as potassium carbonate can also be used, allowing for only a slight excess of the amine nucleophile.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mmol)Quantity
This compound52995-76-3182.6510.01.83 g
Benzylamine100-46-9107.1522.02.36 g (2.40 mL)
Acetonitrile75-05-8--50 mL
1M Hydrochloric Acid (HCl)7647-01-0--For workup
1M Sodium Hydroxide (NaOH)1310-73-2--For workup
Ethyl Acetate141-78-6--100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6--~2 g
Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.83 g, 10.0 mmol) in 50 mL of acetonitrile.

  • Amine Addition: Add benzylamine (2.40 mL, 22.0 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Workup - Concentration: After the reaction is complete, cool to room temperature and remove the acetonitrile under reduced pressure.

  • Workup - Acid/Base Extraction: Dissolve the residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove excess benzylamine. Then, wash with 1M NaOH (2 x 20 mL) and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Characterization and Validation

Successful synthesis must be confirmed through analytical techniques. The data below are predicted values to guide the validation process.

TechniqueExpected Observations for Ether Product (from Protocol 1)Expected Observations for Amine Product (from Protocol 2)
¹H NMR Disappearance of the triplet around 3.65 ppm (–CH₂Cl). Appearance of a quartet around 3.5 ppm and a triplet around 1.2 ppm, characteristic of the new ethoxy group.Disappearance of the triplet around 3.65 ppm (–CH₂Cl). Appearance of a singlet around 3.8 ppm for the benzylic protons (–CH₂Ph) and characteristic aromatic signals between 7.2-7.4 ppm. A broad singlet for the N-H proton will also be present.
IR Spectroscopy The strong C-O stretching frequency (ether) will be maintained (~1100 cm⁻¹). The C-Cl stretch (~650-750 cm⁻¹) will be absent.A characteristic N-H stretching band will appear around 3300-3500 cm⁻¹. The C-Cl stretch will be absent. Aromatic C-H stretching will be observed above 3000 cm⁻¹.
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M+Na]⁺ will correspond to the calculated mass of the product, C₉H₂₀O₄ (M.W. 192.25).The molecular ion peak [M+H]⁺ will correspond to the calculated mass of the product, C₁₄H₂₃NO₃ (M.W. 253.34).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive reagents (e.g., wet solvent deactivating NaH), insufficient reaction time or temperature.Ensure all reagents and solvents are anhydrous for Protocol 1. Use freshly opened or properly stored reagents. Increase reaction time or temperature and continue to monitor by TLC.
Recovery of Starting Material Reaction has not gone to completion. Nucleophile is not potent enough.As above, extend reaction time or increase temperature. For the Williamson synthesis, ensure the alkoxide was properly formed before adding the substrate.
Multiple Spots on TLC Side reactions or incomplete reaction.For Protocol 1, a possible side reaction is elimination (E2), especially if the base is sterically hindered (not an issue with ethoxide).[4] For Protocol 2, over-alkylation (formation of a tertiary amine) is possible. Careful purification by chromatography is key.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • Clark, J. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:52995-76-3 | this compound. Retrieved from [Link]

  • JoVE. (2025). Preparation of Alcohols via Substitution Reactions. Retrieved from [Link]

  • Al-Jubour, M. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. University of Northern Colorado. Retrieved from [Link]

  • University of Illinois. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • St. Olaf College. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

  • Tarbell, D. S., & Tarbell, A. T. (1952). The Cleavage of Ethers. Chemical Reviews, 51(1), 117-152.
  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

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The Versatile Intermediate: Application Notes and Protocols for 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Oligo(ethylene glycol) Derivative

In the landscape of modern organic synthesis, precision and efficiency are paramount. The ability to construct complex molecular architectures with a high degree of control is a central goal for researchers in pharmaceuticals, materials science, and chemical biology. 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a short-chain, unsymmetrical oligo(ethylene glycol) (OEG) derivative, emerges as a valuable and versatile building block in this pursuit. Its distinct structural features—a reactive primary chloride and a methoxy-terminated hydrophilic chain—offer a unique handle for introducing tailored functionality into a wide array of molecules.[1]

This technical guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its application as an intermediate in several key areas of organic synthesis, moving beyond a mere listing of procedures to explain the underlying chemical principles and strategic considerations. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their own investigations.

Core Attributes and Reactivity Profile

This compound, with the chemical formula C7H15ClO3, possesses a molecular weight of 182.65 g/mol .[1][2] The key to its utility lies in the primary chloroethoxy group, which is highly amenable to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism.[3] This pathway is favored due to the unhindered nature of the primary carbon, allowing for efficient backside attack by a wide range of nucleophiles.[4][5][6] The presence of the methoxyethoxy group imparts hydrophilicity and can influence the solubility and pharmacokinetic properties of the final products, a particularly desirable trait in medicinal chemistry and bioconjugation.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number52995-76-3[1][2][9]
Molecular FormulaC7H15ClO3[1][2]
Molecular Weight182.65 g/mol [1][2]
Boiling Point225.2 °C at 760 mmHg[2][9]
Density1.046 g/cm³[2][9]

Application Note I: Synthesis of Functionalized Crown Ether Analogues

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations.[10] The incorporation of functional groups onto the crown ether scaffold allows for the development of sensors, ion-selective electrodes, and phase-transfer catalysts. This compound serves as an excellent precursor for the synthesis of "lariat" or "armed" crown ethers, where a sidearm containing the methoxyethoxy chain can modulate the binding properties and solubility of the macrocycle.

Protocol 1: Synthesis of a Methoxyethoxy-Functionalized Aza-Crown Ether

This protocol details the synthesis of an N-functionalized aza-crown ether via nucleophilic substitution of the chloro group with a pre-formed aza-crown macrocycle.

Experimental Workflow:

reagent1 Aza-crown ether reaction Reaction Mixture reagent1->reaction reagent2 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane reagent2->reaction base K2CO3 (or other non-nucleophilic base) base->reaction solvent Acetonitrile (or DMF) solvent->reaction workup Aqueous Workup reaction->workup Stir at elevated temperature (e.g., 60-80 °C) purification Column Chromatography workup->purification product N-Functionalized Aza-Crown Ether purification->product

Caption: Workflow for the synthesis of a functionalized aza-crown ether.

Materials:

  • Aza-15-crown-5 (or other suitable aza-crown ether)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of aza-15-crown-5 (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of aza-crown), add anhydrous potassium carbonate (2.0 eq).

  • Add this compound (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-functionalized aza-crown ether.

Causality behind Experimental Choices:

  • Base: Potassium carbonate is a mild, non-nucleophilic base that is sufficient to deprotonate the secondary amine of the aza-crown ether, facilitating the nucleophilic attack on the chloroalkane.[11]

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.

  • Temperature: Heating the reaction accelerates the rate of the SN2 reaction, which can be sluggish at room temperature.

  • Purification: Column chromatography is essential for separating the desired product from unreacted starting materials and any potential side products.

Application Note II: Development of Heterobifunctional Linkers for Bioconjugation

Bioconjugation techniques are crucial for creating advanced therapeutics, diagnostics, and research tools.[12][13] Heterobifunctional linkers, possessing two different reactive functionalities, are key components in this field.[14][15] this compound can be readily converted into a variety of heterobifunctional linkers. The chloro group serves as a precursor for one functionality, while the terminal methoxy group can be replaced with a hydroxyl group through demethylation, which can then be further functionalized.

Protocol 2: Synthesis of an Azido-Alcohol Linker from this compound

This protocol outlines a two-step synthesis of an azido-alcohol linker, a valuable intermediate for "click chemistry" applications.[10]

Synthetic Pathway:

start 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane step1 Step 1: Azide Introduction start->step1 NaN3, DMF intermediate 1-Azido-2-(2-methoxy-ethoxy)-ethane step1->intermediate step2 Step 2: Demethylation intermediate->step2 BBr3, DCM product 1-Azido-2-(2-hydroxy-ethoxy)-ethane step2->product

Caption: Two-step synthesis of an azido-alcohol linker.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Boron tribromide (BBr₃), 1M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 1-Azido-2-(2-methoxy-ethoxy)-ethane

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate. This is often used in the next step without further purification.

Step 2: Synthesis of 1-Azido-2-(2-hydroxy-ethoxy)-ethane

  • Dissolve the crude 1-azido-2-(2-methoxy-ethoxy)-ethane (1.0 eq) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a 1M solution of boron tribromide in DCM (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by slowly adding methanol, followed by saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by flash column chromatography on silica gel to yield the azido-alcohol linker.

Rationale for Reagent Selection:

  • Sodium Azide: A common and effective nucleophile for introducing the azide functionality via an SN2 reaction.

  • Boron Tribromide: A powerful Lewis acid used for the cleavage of methyl ethers. The reaction is typically performed at low temperatures to control its reactivity.

Application Note III: Modification of Polymeric Materials

The properties of polymers can be significantly altered by grafting side chains onto the polymer backbone. This compound can be used to introduce short, hydrophilic oligo(ethylene glycol) chains onto polymers containing nucleophilic functional groups (e.g., hydroxyl or amine groups). This modification can enhance the hydrophilicity, biocompatibility, and stealth properties of the polymer, which is particularly relevant for biomedical applications.[7]

Protocol 3: Grafting onto a Hydroxyl-Functionalized Polymer (e.g., Polyvinyl Alcohol)

This protocol describes a general procedure for the Williamson ether synthesis to graft the methoxyethoxy-ethoxy-ethyl group onto a polymer backbone.[4][11]

Experimental Setup:

polymer Hydroxyl-functionalized Polymer (e.g., Polyvinyl Alcohol) deprotonation Polymer Alkoxide Formation polymer->deprotonation base Strong Base (e.g., NaH) base->deprotonation solvent Anhydrous Polar Aprotic Solvent (e.g., DMSO or DMF) solvent->deprotonation grafting Grafting Reaction deprotonation->grafting reagent 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane reagent->grafting purification Purification by Precipitation/Dialysis grafting->purification product Grafted Polymer purification->product

Caption: General workflow for polymer grafting.

Materials:

  • Polyvinyl alcohol (PVA) or another hydroxyl-functionalized polymer

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or DMF

  • Anhydrous tetrahydrofuran (THF) for washing NaH

  • Methanol (for quenching)

  • Dialysis tubing (appropriate molecular weight cutoff)

  • Deionized water

Procedure:

  • Dry the polyvinyl alcohol under vacuum at an elevated temperature (e.g., 60 °C) for 24 hours.

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 eq per hydroxyl group to be functionalized) in anhydrous THF. Allow the NaH to settle, and carefully decant the THF to remove the mineral oil. Repeat this washing step twice.

  • Add anhydrous DMSO to the washed NaH.

  • Slowly add a solution of the dried PVA in anhydrous DMSO to the NaH suspension. Stir the mixture at room temperature for 2-4 hours to allow for the formation of the polymer alkoxide.

  • Add this compound (1.2 eq per hydroxyl group) to the reaction mixture.

  • Heat the mixture to 50-60 °C and stir for 24-48 hours.

  • Cool the reaction to room temperature and cautiously quench any unreacted NaH by the slow addition of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., isopropanol or acetone).

  • Collect the polymer by filtration and redissolve it in a minimal amount of deionized water.

  • Purify the grafted polymer by dialysis against deionized water for 2-3 days to remove unreacted reagents and salts.

  • Lyophilize the dialyzed solution to obtain the purified grafted polymer.

Safety Considerations:

  • Sodium hydride is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere, and appropriate personal protective equipment should be worn.

  • Boron tribromide is a corrosive and toxic reagent. It should be handled in a well-ventilated fume hood.

Conclusion: A Building Block for Innovation

This compound is a deceptively simple molecule with significant potential as an intermediate in organic synthesis. Its dual functionality allows for the introduction of hydrophilic oligo(ethylene glycol) chains with high precision. The protocols and application notes presented in this guide are intended to serve as a starting point for researchers to explore the diverse applications of this versatile building block in the creation of novel materials, therapeutics, and research tools. As the demand for sophisticated molecular architectures continues to grow, the strategic use of such well-defined intermediates will undoubtedly play a crucial role in advancing the frontiers of chemical science.

References

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. Available at: [Link]

  • Synthesis and Reactivity of Oligo(ethylene glycol)-Tethered Morita–Baylis–Hillman Dimers in the Formation of Macrocyclic Structures Showing Remarkable Cytotoxicity. Available at: [Link]

  • One-Pot Synthesis of Monofunctionalized Oligoethylene Glycols through Ring-Opening and Heterogeneous Hydrolysis of Macrocyclic Sulfates. Available at: [Link]

  • Open-air synthesis of oligo(ethylene glycol)-functionalized polypeptides from non-purified N-carboxyanhydrides. Available at: [Link]

  • Synthesis of Oligo(Ethylene Glycol)- Functionalized Pyrroles and their Electrochemical Deposition. Available at: [Link]

  • NON-CHROMATOGRAPHIC OLIGONUCLEOTIDE PURIFICATION AND AUTOMATED POLYETHYLENEGLYCOL SYNTHESIS - Digital Commons @ Michigan Tech. Available at: [Link]

  • Synthesis of Oligo(ethylene glycol) toward 44-mer | The Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Synthesis of Oligo(ethylene glycol) Derivatives - ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis: Alkoxide + Primary Haloalkane - YouTube. Available at: [Link]

  • NON-CHROMATOGRAPHIC OLIGONUCLEOTIDE PURIFICATION AND AUTOMATED POLYETHYLENEGLYCOL SYNTHESIS - Digital Commons @ Michigan Tech. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience. Available at: [Link]

  • Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts | Request PDF - ResearchGate. Available at: [Link]

  • 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane - PubChem. Available at: [Link]

  • Ethane, 1-(2-chloroethoxy)-2-methoxy- | C5H11ClO2 | CID 94934 - PubChem. Available at: [Link]

  • CAS#:52995-76-3 | this compound | Chemsrc. Available at: [Link]

  • The role of the methoxy group in approved drugs - PubMed. Available at: [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. Available at: [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. Available at: [Link]

  • Purification of aqueous ethylene glycol - PubMed - NIH. Available at: [Link]

  • Other Bioconjugates And Chemical Biology | SpiroChem. Available at: [Link]

  • Synthesis and Complexation Stereochemistry of Crown Ethers (Commemoration Issue Dedicated to Professor Tatsuo Yamamoto on the Oc. Available at: [Link]

  • US3458583A - Method of purifying ethylene glycol - Google Patents.
  • Synthesis of oligo(poly(ethylene glycol) fumarate) - PubMed. Available at: [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - MDPI. Available at: [Link]

  • Nucleophilic Substitution (SN2) Reactions - Studylib. Available at: [Link]

  • Chapter II Crown Ethers - VTechWorks. Available at: [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. Available at: [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed. Available at: [Link]

  • Ethane, 1-ethoxy-2-(2-methoxyethoxy)- - Substance Details - SRS | US - EPA. Available at: [Link]

  • Method for producing chloroethanol and dichloroethane through ethylene glycol chlorination.
  • Ethane, 1,2-bis(2-chloroethoxy)- - the NIST WebBook. Available at: [Link]

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Application Notes and Protocols: Laboratory Scale Synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane from Triethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS 52995-76-3) is a functionalized ether with applications as an intermediate in organic synthesis and in the development of specialty chemicals.[1] Its structure, which includes a reactive chloro group and ether linkages, makes it a valuable building block for introducing hydrophilic ethylene glycol units into molecules. This guide provides a detailed protocol for the laboratory-scale synthesis of this compound from the readily available starting material, triethylene glycol monomethyl ether, through a chlorination reaction with thionyl chloride.

The synthesis of chloro-terminated polyethylene glycols and related ethers is a common transformation in organic chemistry. The conversion of the terminal hydroxyl group of triethylene glycol monomethyl ether to a chloride is efficiently achieved using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of the starting material, reagent, and final product is crucial for safe handling and successful synthesis.

PropertyTriethylene Glycol Monomethyl EtherThionyl ChlorideThis compound
CAS Number 112-35-6[2][3]7719-09-752995-76-3[1]
Molecular Formula C₇H₁₆O₄[2][4]SOCl₂C₇H₁₅ClO₃[1][5]
Molecular Weight 164.20 g/mol [4][6]118.97 g/mol 182.65 g/mol [1]
Boiling Point 249 °C[3]79 °C225.2 °C at 760 mmHg[5]
Density 1.049 g/cm³[3]1.636 g/cm³1.046 g/cm³[5]
Appearance Colorless liquidColorless to yellow fuming liquidLiquid[1]

Reaction Mechanism and Experimental Rationale

The reaction of triethylene glycol monomethyl ether with thionyl chloride proceeds through a well-established mechanism for the conversion of alcohols to alkyl chlorides. The key steps are outlined below:

  • Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the hydroxyl group in triethylene glycol monomethyl ether attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate and a chloride ion.

  • Deprotonation: A base, such as pyridine (often used as a solvent or catalyst), or another molecule of the alcohol, deprotonates the intermediate to form an alkyl chlorosulfite.

  • Nucleophilic Attack and Elimination: The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group. This results in the formation of the desired alkyl chloride, sulfur dioxide (SO₂), and another chloride ion. The evolution of gaseous SO₂ helps to drive the reaction to completion.

The use of thionyl chloride is advantageous because the byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases and can be easily removed from the reaction mixture, simplifying purification.[7]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dry glassware and equip with stir bar and reflux condenser B Add triethylene glycol monomethyl ether to the reaction flask A->B C Add anhydrous solvent (e.g., dichloromethane or toluene) B->C D Cool the reaction mixture in an ice bath C->D E Slowly add thionyl chloride dropwise D->E F Allow the reaction to warm to room temperature and stir E->F G Heat the reaction mixture to reflux (optional, if needed) F->G H Cool the reaction mixture G->H I Slowly quench with ice-cold water or saturated NaHCO₃ solution H->I J Separate the organic layer I->J K Wash the organic layer with brine J->K L Dry the organic layer over anhydrous Na₂SO₄ K->L M Filter and concentrate the solvent under reduced pressure L->M N Purify the crude product by vacuum distillation M->N O Characterize the final product (NMR, IR, MS) N->O

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment
  • Reagents:

    • Triethylene glycol monomethyl ether (≥99%)

    • Thionyl chloride (≥99%)

    • Anhydrous dichloromethane (DCM) or toluene

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Dropping funnel

    • Ice bath

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Vacuum distillation apparatus

    • Standard laboratory glassware

Safety Precautions

Thionyl chloride is a highly corrosive and toxic substance. [8] It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[9][10] All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including chemical safety goggles, a face shield, solvent-resistant gloves (neoprene or nitrile), and a lab coat, must be worn at all times.[10][11][12] An emergency eyewash station and safety shower should be readily accessible.[11][12]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent the decomposition of thionyl chloride.

    • Under an inert atmosphere (e.g., nitrogen or argon), add triethylene glycol monomethyl ether (1.0 equivalent) to the flask, followed by an anhydrous solvent such as dichloromethane or toluene.

  • Addition of Thionyl Chloride:

    • Cool the reaction flask in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.1-1.5 equivalents) to the dropping funnel.

    • Add the thionyl chloride dropwise to the stirred solution of triethylene glycol monomethyl ether over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • If the reaction is sluggish, it can be gently heated to reflux for 1-2 hours. A patent for a similar process suggests a reaction temperature between 25°C and 90°C.[13]

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding ice-cold water or a saturated solution of sodium bicarbonate. Caution: This should be done very slowly as the quenching of excess thionyl chloride is highly exothermic and will release gaseous byproducts.

    • Transfer the mixture to a separatory funnel and add more water and dichloromethane if necessary to ensure clear phase separation.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The proton NMR spectrum should show characteristic peaks for the methoxy group, the ethylene glycol units, and the chlorinated ethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of a broad O-H stretching band (around 3300 cm⁻¹) from the starting material and the presence of C-O-C ether and C-Cl stretching bands.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 182.65 g/mol .[1]

References

  • Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. (n.d.). Retrieved from [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride - Drexel University. (2013, July 22). Retrieved from [Link]

  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - Bionium. (n.d.). Retrieved from [Link]

  • Thionyl chloride - Lanxess. (n.d.). Retrieved from [Link]

  • Synthesis of [2-(2-methoxyethoxy)ethoxy]methyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]

  • US4605784A - Process for the preparation of ether-containing chlorides - Google Patents. (n.d.).
  • Ethane, 1-(2-chloroethoxy)-2-methoxy- | C5H11ClO2 | CID 94934 - PubChem. (n.d.). Retrieved from [Link]

  • 1-Chloro-2-ethoxy-2-methoxyethane | C5H11ClO2 | CID 548381 - PubChem. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • What happens when ethylene glycol treated with thionyl chloride? - Brainly.in. (2019, December 3). Retrieved from [Link]

  • Reactions of thionyl chloride with C-methyl heterocycles. Part 2. The formation of[12][14]dithiolo[3,4-c]quinolin-1-ones and bis[dichloro(4-quinolyl)methyl]trisulphanes from 4-methylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

  • Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 - PubChem. (n.d.). Retrieved from [Link]

  • US3294847A - Method for the preparation of ethercontaining chlorides - Google Patents. (n.d.).
  • 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol CAS N°: 112-35-6. (n.d.). Retrieved from [Link]

  • Synthesis of Chloro-Terminated Polyethylene Glycol via Reaction of Polyethylene Glycol and Thionyl Chloride - ResearchGate. (2025, August 7). Retrieved from [Link]

  • 1,2-Bis(2-chloroethoxy)ethane | C6H12Cl2O2 | CID 8171 - PubChem. (n.d.). Retrieved from [Link]

  • Triethylene glycol monomethyl ether - CAS Common Chemistry. (n.d.). Retrieved from [Link]

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Application Note: High-Purity Recovery of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane from Crude Synthetic Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of crude 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS 52995-76-3), a chlorinated diether intermediate relevant in specialty chemical synthesis and pharmaceutical development. Achieving high purity of this compound is critical for ensuring predictable reaction outcomes and minimizing downstream contaminants. This guide details a multi-step purification strategy, beginning with an aqueous work-up to remove inorganic and highly polar impurities, followed by a primary purification using fractional vacuum distillation. For applications requiring the highest purity, an optional secondary purification via flash column chromatography is described. Protocols are supported by explanations of the underlying chemical principles, safety considerations, and methods for purity validation.

Introduction and Compound Profile

This compound is a functionalized organic molecule featuring two ether linkages and a terminal alkyl chloride.[1] This unique combination of functional groups makes it a versatile intermediate in organic synthesis.[1] The ether groups contribute to its polarity and solubility, while the reactive chlorine atom allows for various nucleophilic substitution reactions.[1]

The efficacy of this compound as a synthetic building block is directly dependent on its purity. Common impurities from its synthesis—such as unreacted starting materials, over-chlorinated by-products, or residual solvents—can lead to unwanted side reactions, reduced yields, and complex downstream purification challenges. This guide presents a systematic approach to achieving >99% purity, suitable for demanding research and development applications.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 52995-76-3 []
Molecular Formula C₇H₁₅ClO₃ [1]
Molecular Weight 182.65 g/mol [1]
Boiling Point 225.2°C at 760 mmHg
Density 1.046 g/cm³
Flash Point 78.9°C

| Appearance | Liquid |[1] |

Potential Impurities in Crude Product

Effective purification begins with an understanding of potential impurities. While specific contaminants depend on the synthetic route, crude this compound may contain:

  • Unreacted Starting Materials: Such as diethylene glycol derivatives or chlorinating agents.[3][4]

  • Inorganic Salts: By-products from the reaction (e.g., pyridinium hydrochloride if pyridine is used as a base).[3]

  • Symmetrical By-products: Such as 1,2-bis(2-chloroethoxy)ethane, resulting from side reactions.[5]

  • Hydrolysis Products: The alkyl chloride may react with residual water to form the corresponding alcohol.

  • Residual Solvents: High-boiling point solvents like DMF or dioxane used during synthesis.[6]

Strategic Purification Workflow

A multi-stage approach is recommended to systematically remove different classes of impurities. The primary distinction is made between non-volatile/highly polar impurities and those with volatility similar to the target compound.

Purification_Workflow start Crude Product (Mixture of target, salts, solvents, by-products) workup Step 1: Aqueous Work-up (Liquid-Liquid Extraction) start->workup Removes salts, water-soluble impurities distillation Step 2: Primary Purification (Fractional Vacuum Distillation) workup->distillation Removes low & high boiling point impurities chromatography Step 3: Secondary Purification (Optional) (Flash Column Chromatography) distillation->chromatography If high-boiling impurities with similar polarity remain analysis Final Purity Validation (GC-MS, NMR, FTIR) distillation->analysis For moderate to high purity chromatography->analysis For highest purity

Caption: High-level purification workflow for crude this compound.

Detailed Purification Protocols

Protocol 1: Aqueous Work-up for Preliminary Purification

Causality: This initial step is designed to remove inorganic salts and water-soluble impurities. By partitioning the crude mixture between an organic solvent and water, these highly polar contaminants are selectively drawn into the aqueous phase, providing a cleaner organic phase for subsequent purification.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Dilute the mixture with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent should be based on the solubility of the target compound.

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and invert it gently, periodically venting to release pressure. Shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the layers to separate completely. The organic layer contains the target compound, while the aqueous layer contains salts and other polar impurities.

  • Drain and discard the lower aqueous layer.

  • To remove residual water and further purify, wash the organic layer with a saturated sodium chloride solution (brine). This helps to break any emulsions and reduces the solubility of organic material in the aqueous phase.

  • Separate and discard the brine layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Stir for 15-20 minutes.

  • Filter the drying agent and collect the dried organic filtrate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, salt-free product.

Protocol 2: Fractional Vacuum Distillation for Primary Purification

Causality: The target compound has a high boiling point (225.2°C at atmospheric pressure), making it susceptible to thermal decomposition if distilled at this temperature. Vacuum distillation lowers the boiling point to a safer temperature range, allowing for efficient separation from non-volatile residues and more volatile impurities.[7][8]

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head, a condenser, and fraction-collecting flasks. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Vacuum Connection: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer) to monitor the system pressure.

  • Sample Loading: Charge the distillation flask with the crude product from Protocol 1. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • System Evacuation: Slowly and carefully evacuate the system to the desired pressure. A pressure of 1-5 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask using a heating mantle controlled by a Variac. Gradually increase the temperature.

  • Fraction Collection:

    • Fore-run: Collect the first fraction, which will contain residual solvents and low-boiling impurities.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a new receiving flask to collect the purified this compound.

    • Final Fraction: Monitor the temperature closely. A sharp rise or drop in temperature, or a change in the appearance of the distillate, indicates the end of the main fraction. Stop the distillation before the flask distills to dryness to prevent the concentration of potentially explosive peroxides, a known hazard with ethers.[7]

  • Shutdown: Cool the system to room temperature before slowly re-introducing air to the apparatus to release the vacuum.

Protocol 3: Flash Column Chromatography for High-Purity Applications

Causality: If distillation fails to separate impurities with similar boiling points, flash column chromatography provides an orthogonal separation mechanism based on polarity.[9] This technique is highly effective for removing structurally similar by-products.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf (retention factor) value of approximately 0.3.

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed evenly. Ensure there are no cracks or air bubbles.

  • Sample Loading:

    • Dissolve the distilled product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble materials, create a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the starting solvent mixture.

    • Apply positive pressure to achieve a solvent flow rate of approximately 2 inches/minute down the column.

    • Collect fractions in test tubes or other suitable containers.

    • If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the target compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, high-purity product.

Purity Assessment and Validation

Self-validation is a cornerstone of trustworthy science. The purity of the final product must be rigorously confirmed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity. A pure sample will show a single major peak in the chromatogram. The mass spectrum will confirm the molecular weight and fragmentation pattern consistent with the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural confirmation. The absence of peaks corresponding to impurities is a strong indicator of high purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (C-O-C ether stretch, C-Cl stretch) and the absence of others (e.g., O-H stretch from hydrolyzed impurities).

Summary of Purification Techniques

Table 2: Comparison of Purification Methodologies

Technique Scale Purity Achieved Throughput Pros Cons
Aqueous Work-up Any Low-Moderate High Removes salts and polar impurities effectively. Does not remove organic by-products.
Vacuum Distillation Gram to Kilogram Moderate-High High Excellent for removing non-volatile and low-boiling impurities; scalable. Ineffective for impurities with similar boiling points; risk of thermal decomposition.

| Flash Chromatography | Milligram to Gram | Very High | Low | High resolution for separating similarly polar compounds. | Labor-intensive, requires significant solvent, not easily scalable. |

Safety Precautions

  • Chemical Handling: this compound is a chlorinated compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be performed in a well-ventilated fume hood.

  • Distillation of Ethers: Ethers can form explosive peroxides upon exposure to air and light.[7] Never distill ethers to dryness. It is good practice to test for peroxides before distillation, especially if the material has been stored for an extended period.

  • Vacuum Operations: Ensure all glassware is free from cracks or defects before applying a vacuum to prevent implosion. Use a safety shield.

References

  • PubChem. (n.d.). Ethane, 1-(2-chloroethoxy)-2-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane. Retrieved from [Link]

  • Google Patents. (1954). US2697119A - Process for chlorination of diethyl ether.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • datapdf.com. (n.d.). Vapor-Phase Chlorination of Dimethyl Ether. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ACS Publications, The Journal of Organic Chemistry. (2006). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

  • YouTube, Chemistry Corner. (2011). Solvent Distillation 101. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

  • Yufeng. (n.d.). where to buy 1,2-Bis(2-Chloroethoxy) Ethane. Retrieved from [Link]

  • Google Patents. (1983). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
  • NIST WebBook. (n.d.). Ethane, 1,2-bis(2-chloroethoxy)-. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Bis(2-chloroethoxy)ethane. Retrieved from [Link]

Sources

Application Note: A Multi-Modal Analytical Approach for Purity Determination of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for characterizing the purity of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS 52995-76-3), a specialized ether compound relevant in chemical synthesis.[1][2] Ensuring high purity of such reagents is critical for the consistency of reaction yields, downstream processability, and the quality of the final product in regulated industries. This note details a robust, multi-modal strategy employing Gas Chromatography with Flame Ionization Detection (GC-FID) as the primary quantitative technique. This is supported by orthogonal methods including Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification, and Karl Fischer (KF) titration for precise water content measurement. The protocols herein are designed to be self-validating, providing a high degree of confidence in the final purity assessment, in alignment with principles outlined in guidelines such as ICH Q2(R1).[3][4][5][6]

Introduction and Significance

This compound is a diether compound containing a chloroalkyl group, making it a potentially useful intermediate or building block in organic synthesis. The presence of impurities, even in small amounts, can have significant consequences, leading to unwanted side reactions, reduced yield, and the introduction of difficult-to-remove related substances in subsequent synthetic steps. Therefore, a rigorous and well-defined analytical strategy is paramount for quality control and to ensure batch-to-batch consistency. This guide presents a holistic approach, explaining the causality behind the selection of each analytical technique to build a complete and trustworthy purity profile.

Understanding Potential Impurities

A robust analytical method is built upon a foundational understanding of potential impurities, which typically originate from the synthetic route. While the specific synthesis of this compound is not widely published, a plausible route involves the reaction of 2-(2-methoxy-ethoxy)-ethanol with a chlorinating agent (e.g., thionyl chloride) or the Williamson ether synthesis between an alkoxide and a chloroalkane.

Based on these general synthetic pathways for similar ethers, likely impurities include:[7][8]

  • Starting Materials: Unreacted 2-(2-methoxy-ethoxy)-ethanol or other precursor alcohols.

  • Related Ether Byproducts: Symmetrical ethers formed through side reactions, such as 1,2-bis(2-methoxy-ethoxy)-ethane or bis(2-chloroethyl)ether.[9]

  • Over-chlorinated Species: Dichloro-derivatives if reaction conditions are not carefully controlled.

  • Residual Solvents: Organic solvents used during the reaction and purification steps (e.g., Dichloromethane, Dioxane).

  • Water: A critical impurity that can affect reactivity and stability.[10][11][12][13]

Primary Purity Assay: Gas Chromatography (GC-FID)

For volatile and semi-volatile organic compounds like glycol ethers, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for quantitative purity analysis due to its high resolution, sensitivity, and reproducibility.[14][15][16]

Causality of Method Choice: The FID detector provides a response that is directly proportional to the mass of carbon atoms in the analyte, making it ideal for calculating purity by area percent without the need for individual response factors for every impurity, assuming they have similar structures. A mid-polarity column, such as one containing a cyanopropylphenyl phase, is often effective for resolving the various polar glycol ether species that may be present as impurities.[17][18]

Protocol 3.1: GC-FID Purity Determination
  • Instrumentation: Gas chromatograph equipped with an FID, a split/splitless injector, and an appropriate capillary column.

  • Sample Preparation:

    • Accurately prepare a sample solution of ~1.0 mg/mL in a suitable solvent like Dichloromethane or Methanol.

    • Vortex the solution to ensure complete dissolution and homogeneity.

  • Chromatographic Conditions:

    • The parameters below provide a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended SettingRationale
Column Mid-polarity, e.g., Rxi®-1301Sil MS (30m x 0.25mm, 0.25µm) or equivalentProvides good selectivity for resolving polar glycol ether isomers and related compounds.[17][18]
Carrier Gas Helium or HydrogenStandard carrier gases for GC, providing good efficiency.
Flow Rate 1.0 mL/min (constant flow)Ensures optimal and reproducible separation.
Injector Temp. 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
Oven Program Initial: 60°C (hold 2 min), Ramp: 10°C/min to 240°C, Hold: 5 minA temperature ramp allows for the separation of volatile starting materials from the main analyte and higher-boiling byproducts.
Injection Vol. 1 µLStandard volume for capillary GC.
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for the main component.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main component using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes an equivalent detector response for all components, which is a reasonable starting point for related substance analysis.

Orthogonal and Confirmatory Methods

Relying on a single method is insufficient for a comprehensive purity assessment. Orthogonal methods, which measure the analyte based on different chemical or physical principles, are essential for a trustworthy and self-validating characterization.

Impurity Identification by GC-MS

Causality of Method Choice: While GC-FID is excellent for quantification, it provides no structural information. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for identifying unknown peaks by providing the mass-to-charge ratio (m/z) of the molecule and its fragmentation patterns, which act as a chemical fingerprint.[14][15]

Protocol 4.1.1: GC-MS Impurity Identification
  • Instrumentation: A GC-MS system with an Electron Ionization (EI) source.

  • Chromatographic Conditions: Use the same column and GC conditions as in Protocol 3.1 to allow for direct correlation of retention times between the FID and MS chromatograms.

  • Mass Spectrometer Conditions:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 35 - 350 amu
  • Data Analysis:

    • Compare the mass spectrum of each impurity peak against spectral libraries (e.g., NIST) to obtain tentative identifications.

    • Analyze the fragmentation pattern to confirm the proposed structures of impurities, such as unreacted starting materials or side-products.

Structural Confirmation by NMR Spectroscopy

Causality of Method Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure.[19][20] It serves as an excellent orthogonal method because its detection principle is entirely different from chromatography. Quantitative ¹H NMR (qNMR) can also be used as a primary method for purity determination by comparing the integral of analyte signals to that of a certified internal standard of known purity.[21][22][23]

Protocol 4.2.1: ¹H and ¹³C NMR Analysis
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum (e.g., using a DEPT or APT pulse sequence) to confirm the number and type of carbon atoms.

  • Data Analysis:

    • Confirm the structure of this compound by assigning the observed chemical shifts and coupling patterns to the protons in the molecule.

    • Carefully examine the spectrum for small peaks that do not correspond to the main structure. These may indicate impurities. The integration of these peaks relative to the main component can provide an estimate of their concentration.

Water Content by Karl Fischer Titration

Causality of Method Choice: Water is a common impurity that is often not detectable or quantifiable by GC or NMR under standard conditions. Karl Fischer titration is the gold standard for water determination, offering high accuracy and precision for quantifying water content from parts-per-million (ppm) to 100%.[10][12][24] The method is based on a specific stoichiometric reaction of water with iodine and sulfur dioxide.[10]

Protocol 4.3.1: Volumetric Karl Fischer Titration
  • Instrumentation: A volumetric Karl Fischer titrator.

  • Reagents: Standardized Karl Fischer titrant (e.g., Aquagent® Composite 5) and a suitable anhydrous solvent (e.g., Methanol).

  • Procedure:

    • Add the anhydrous solvent to the titration vessel and pre-titrate to a stable, anhydrous endpoint to remove any residual moisture from the system.

    • Accurately weigh and inject a suitable amount of the sample into the vessel. The sample size should be chosen based on the expected water content to ensure an adequate titrant volume is consumed.

    • Titrate the sample with the Karl Fischer titrant until the endpoint is reached.

    • Perform the determination in triplicate to ensure precision.

  • Calculation: The instrument's software will automatically calculate the water content, typically expressed as a weight/weight percentage (%).

Integrated Analytical Workflow and Data Synthesis

A robust purity assessment requires the integration of data from all analytical methods. The workflow diagram below illustrates how these techniques complement each other to build a comprehensive quality profile.

G cluster_0 Purity & Impurity Quantification cluster_1 Structural Confirmation & Identification cluster_2 Final Assessment GC_FID GC-FID Assay (Primary Method) Report Final Purity Report (Purity = GC Area% - %Water) GC_FID->Report Provides Area % Purity KF Karl Fischer Titration (Water Content) KF->Report Provides % Water GC_MS GC-MS Analysis (Impurity ID) GC_MS->Report Confirms Impurity Identity NMR NMR Spectroscopy (Structural ID) NMR->Report Confirms Main Structure Sample Test Sample: 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane Sample->GC_FID Sample->KF Sample->GC_MS Sample->NMR

Sources

Mastering the Synthesis of Novel Amine Derivatives: A Guide to the Coupling of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the reaction conditions for the coupling of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane with a variety of amines. This versatile alkylating agent, featuring a flexible and hydrophilic ethylene glycol backbone, is a valuable synthon for the introduction of this motif into diverse molecular architectures, a common strategy in the development of pharmacologically active compounds and functional materials. This document elucidates the underlying nucleophilic substitution mechanism, presents detailed, step-by-step protocols for reactions with different classes of amines, and offers insights into reaction optimization and the prevention of common side reactions such as over-alkylation.

Introduction: The Strategic Importance of Ethoxy-Methoxy-Ethane Moieties

The incorporation of short ethylene glycol chains, such as the 2-(2-methoxy-ethoxy)-ethyl moiety, is a widely employed tactic in medicinal chemistry and materials science. This structural unit can impart favorable physicochemical properties to a molecule, including enhanced aqueous solubility, improved pharmacokinetic profiles, and the ability to modulate interactions with biological targets. The reagent this compound serves as a readily accessible electrophile for the facile introduction of this valuable fragment onto nucleophilic amine scaffolds. The core transformation relies on a classical SN2 (Substitution Nucleophilic Bimolecular) reaction, a cornerstone of modern organic synthesis.

Reaction Mechanism and Key Parameters

The coupling of this compound with amines proceeds via a nucleophilic substitution pathway. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This concerted, one-step mechanism results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Figure 1: SN2 mechanism for the coupling of an amine with this compound.

Several critical parameters influence the efficiency and selectivity of this transformation:

  • Nature of the Amine: The nucleophilicity of the amine is a key determinant of reaction rate. Primary aliphatic amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines are less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring and may require more forcing conditions.

  • Stoichiometry: The molar ratio of the amine to the alkylating agent is crucial for controlling the extent of alkylation. The product of the initial reaction, a secondary amine, can itself react with another molecule of the chloroethane derivative, leading to the formation of a tertiary amine, and potentially a quaternary ammonium salt.[1] This phenomenon, known as over-alkylation, can be mitigated by using a large excess of the starting amine.[2]

  • Base: The reaction generates a hydrochloride salt of the product amine. A base is typically added to neutralize this acid and regenerate the free amine, allowing the reaction to proceed to completion. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly employed for this purpose.[3][4]

  • Solvent: The choice of solvent is critical for ensuring the solubility of the reactants and for influencing the reaction rate. Polar apathetic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often effective for SN2 reactions.[5][6]

  • Temperature: The reaction temperature directly affects the reaction rate. While some reactive amines may proceed at room temperature, heating is often necessary to drive the reaction to completion, particularly with less nucleophilic amines.[5] However, elevated temperatures can also promote side reactions, necessitating careful optimization.

  • Catalysts: In cases where the chloride leaving group is not sufficiently reactive, the addition of a catalytic amount of sodium iodide (NaI) can accelerate the reaction via the Finkelstein reaction. The in situ formation of the more reactive iodo-intermediate enhances the rate of nucleophilic substitution. Phase-transfer catalysts (PTCs) can also be employed to facilitate the reaction between reactants in different phases, for instance, an aqueous base and an organic solution of the reactants.[7][8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with different classes of amines.

Protocol 1: Synthesis of 2-(2-Methoxyethoxy)ethanamine using Ammonia

This protocol is adapted from a known industrial synthesis procedure and is suitable for the preparation of the primary amine derivative.[3]

Materials:

  • This compound

  • Aqueous Ammonia (25% solution)

  • Sodium Hydroxide (or other suitable strong base)

  • Autoclave reactor

  • Standard laboratory glassware for work-up

Procedure:

  • Charge an autoclave with 140 g of 1-(2-chloro-ethoxy)-2-methoxyethane (99% purity) and 340.6 g of 25% aqueous ammonia (molar ratio of 1:5).[3]

  • Seal the autoclave and heat the reaction mixture to 130 °C. The pressure will increase due to self-heating.[3]

  • Maintain the reaction at 130 °C for 6 hours.[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) to confirm the consumption of the starting material. The reaction is considered complete when the content of 1-(2-chloro-ethoxy)-2-methoxyethane is less than 0.5%.[3]

  • Cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a suitable flask and add a strong base, such as sodium hydroxide, until the pH of the solution is greater than 13.[3]

  • Remove excess ammonia under reduced pressure at room temperature. The recovered ammonia can be absorbed in water for reuse.[3]

  • The resulting aqueous solution of 2-(2-methoxyethoxy)ethanamine can be used as is or subjected to further purification by distillation.

Figure 2: Workflow for the synthesis of 2-(2-Methoxyethoxy)ethanamine.

Protocol 2: General Procedure for the N-Alkylation of Primary and Secondary Amines

This general protocol can be adapted for a wide range of primary and secondary alkyl and aryl amines.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine, piperidine, aniline)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Sodium Iodide (NaI), optional catalyst

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (2.0 to 5.0 molar equivalents to minimize over-alkylation).

  • Add anhydrous potassium carbonate (2.0 molar equivalents relative to the chloroethane).

  • If desired, add a catalytic amount of sodium iodide (0.1 molar equivalents).

  • Add a suitable solvent (e.g., acetonitrile or DMF) to achieve a reactant concentration of approximately 0.5 to 1.0 M.

  • Slowly add this compound (1.0 molar equivalent) to the stirred suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion of the reaction (disappearance of the limiting reagent), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can be purified by standard techniques such as column chromatography on silica gel, distillation, or recrystallization.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for the N-alkylation of various amines with chloroalkanes, which can be used as a starting point for the optimization of reactions with this compound.

Amine TypeRelative ReactivityTypical BaseTypical SolventTemperature (°C)Catalyst (Optional)Reference
AmmoniaHigh(Excess Amine)Water/Ethanol100-130None[3]
Primary AliphaticHighK₂CO₃, Na₂CO₃MeCN, DMF25-80NaI[3][5]
Secondary AliphaticModerateK₂CO₃, Na₂CO₃DMF, THF60-100NaI[5]
Primary AromaticLowK₂CO₃, Cs₂CO₃DMF, DMSO80-140NaI, PTC[2][9]

Troubleshooting and Optimization

  • Low Conversion: If the reaction is sluggish, consider increasing the temperature, adding a catalytic amount of sodium iodide, or switching to a more polar aprotic solvent like DMF or DMSO.[5]

  • Over-alkylation: The formation of di- and tri-alkylated products is a common issue. To mitigate this, use a significant excess of the starting amine (at least 2-3 equivalents, and up to 10 equivalents for valuable substrates).[2] Alternatively, slow, dropwise addition of the alkylating agent to the amine solution can help to maintain a low concentration of the electrophile and favor mono-alkylation.

  • Difficult Purification: The presence of excess amine in the crude product can sometimes complicate purification. An acidic wash (e.g., with dilute HCl) during the work-up can be used to extract the excess amine into the aqueous phase. However, this may also extract the desired product if it is basic. Careful pH adjustment and extraction are necessary.

Conclusion

The coupling of this compound with amines is a robust and versatile method for the synthesis of valuable amine derivatives. By understanding the underlying SN2 mechanism and carefully controlling key reaction parameters such as stoichiometry, choice of base and solvent, and temperature, researchers can achieve high yields of the desired mono-alkylated products. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation and optimization of this important synthetic transformation in both academic and industrial research settings.

References

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges.1910 , 43, 1528–1532. [Link]

  • Starks, C. M. Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc.1971 , 93, 195–199. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [Link]

  • Lumen Learning. Organic Chemistry II: 23.2. Preparation of Amines. [Link]

  • Mondal, R.; Mallik, A. K. Recent Applications of Potassium Carbonate in Organic Synthesis. ChemInform2014 , 45. [Link]

  • Jorapur, Y. R.; Rajagopal, G.; Kankariya, R. Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Lett.2006, 47, 8355-8358.
  • ACS GCI Pharmaceutical Roundtable. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • ACS GCI Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]

  • Neuman, R. C., Jr. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Chapter 7. [Link]

  • Lumen Learning. Organic Chemistry II: 23.2. Preparation of Amines. [Link]

  • Pearson Education. Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. [Link]

  • ResearchGate. Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol... [Link]

  • Singh, F. V.; Wirth, T. Alkyl iodides are highly valuable synthetic intermediates in organic chemistry due to their versatility. Science of Synthesis, 2007, 35, 391-426.

Sources

The Versatile Role of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane in the Synthesis of Complex Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Architectural Element in Complex Synthesis

In the intricate world of complex molecule synthesis, the choice of building blocks is paramount to achieving desired architectures and functionalities. Among the myriad of available reagents, 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane stands out as a versatile and strategically important intermediate. Its unique asymmetrical structure, featuring a reactive chloroethoxy group at one end and a more inert methoxyethoxy tail at the other, provides chemists with a powerful tool for the controlled, stepwise elongation of molecular chains and the construction of sophisticated macrocyclic and acyclic structures.

This comprehensive guide delves into the multifaceted applications of this compound, offering detailed application notes and robust protocols for its use in the synthesis of crown ethers, acyclic ionophores, and other complex molecular frameworks. We will explore the underlying chemical principles that govern its reactivity and provide practical, field-proven methodologies to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Chemical Profile and Reactivity Insights

This compound, with the CAS number 52995-76-3, is an organic compound characterized by its ether functionalities and a reactive primary alkyl chloride.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₅ClO₃
Molecular Weight 182.65 g/mol [3]
Appearance Liquid[1]
Boiling Point 225.2 °C at 760 mmHg[2]
Density 1.046 g/cm³[2]

The key to its utility lies in the differential reactivity of its termini. The terminal chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, most notably the Williamson ether synthesis. This allows for the facile formation of a new ether linkage with a variety of nucleophiles, including alkoxides and phenoxides. The methoxyethoxy group, on the other hand, is relatively unreactive under typical Williamson ether synthesis conditions, providing a stable, hydrophilic segment to the growing molecule. This inherent asymmetry is the cornerstone of its application in the controlled, directional synthesis of complex structures.

Application in the Synthesis of Asymmetric Crown Ethers

Crown ethers, cyclic polyethers with the ability to selectively bind cations, are a cornerstone of supramolecular chemistry.[4] The synthesis of asymmetric crown ethers, where the repeating units are not identical, allows for the fine-tuning of their complexation properties. This compound is an ideal building block for introducing a specific oligoethylene glycol unit into a macrocyclic framework.

Causality in Experimental Design: The Template Effect

A critical consideration in the synthesis of crown ethers is the "template effect."[5] This phenomenon involves the use of a metal cation that fits within the cavity of the desired crown ether. The cation organizes the acyclic precursor molecules into a conformation that favors intramolecular cyclization over intermolecular polymerization, thereby significantly increasing the yield of the desired macrocycle. For the synthesis of a 15-crown-5 derivative, the sodium cation (Na⁺) is an excellent template due to its complementary size.[4]

Experimental Protocol: Synthesis of a Benzo-15-Crown-5 Derivative

This protocol outlines the synthesis of a benzo-15-crown-5 derivative using this compound and catechol as the starting materials.

Diagram 1: Synthetic Pathway for a Benzo-15-Crown-5 Derivative

G cluster_reactants Reactants cluster_conditions Reaction Conditions catechol Catechol reaction_node Williamson Ether Synthesis (SN2) catechol->reaction_node Nucleophile reagent 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane reagent->reaction_node Electrophile product Benzo-15-crown-5 Derivative base NaOH / NaH base->reaction_node solvent THF / DMF solvent->reaction_node template Na+ Template template->reaction_node reaction_node->product G start Start deprotonation Deprotonation of 2-Nitrophenol start->deprotonation reaction Nucleophilic Substitution with 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane deprotonation->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Acyclic Podand purification->product end End product->end

Sources

setting up a reaction with 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane and a Grignard reagent

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Carbon-Carbon Bond Formation: Utilizing 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane with Grignard Reagents

Audience: Researchers, scientists, and drug development professionals.

Abstract

The formation of carbon-carbon bonds is a fundamental operation in organic synthesis, pivotal to the construction of complex molecular architectures. Grignard reagents, powerful carbon-based nucleophiles, provide a robust method for achieving this transformation via reaction with alkyl halides. This document provides a comprehensive guide to the setup, execution, and optimization of the reaction between this compound and a representative Grignard reagent. We will explore the underlying mechanistic principles, offer a detailed, field-proven protocol, and discuss critical parameters for maximizing yield and purity. This guide is intended for researchers seeking to leverage this versatile reaction for the synthesis of novel polyether structures.

Scientific Principles and Mechanistic Overview

The reaction at the core of this protocol is a nucleophilic substitution. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent source of nucleophilic carbon.[1][2][3] The substrate, this compound, possesses an electrophilic carbon center at the chloro-substituted position, making it an ideal target for nucleophilic attack.

The Grignard Reagent: A Potent Carbon Nucleophile

Grignard reagents (R-Mg-X) are organometallic compounds prepared by the reaction of an organic halide with magnesium metal, a process often referred to as an oxidative insertion.[4] This reaction inverts the polarity of the carbon atom compared to its parent halide.[1] In an alkyl halide (R-X), the carbon is electrophilic; in a Grignard reagent (R-Mg-X), the carbon is strongly nucleophilic and basic due to the high electropositivity of magnesium.[2]

The formation and stability of the Grignard reagent are critically dependent on the use of an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[1][5] The lone pair electrons from two ether molecules coordinate with the magnesium atom, forming a stabilizing complex.[1] This stabilization is essential for the reagent's reactivity and solubility.

Reaction Pathway: Nucleophilic Substitution

The primary reaction pathway involves the nucleophilic attack of the Grignard carbanion (R⁻) on the electron-deficient carbon atom bonded to the chlorine in the substrate. This proceeds via a mechanism analogous to an S_N2 reaction, resulting in the displacement of the chloride leaving group and the formation of a new carbon-carbon bond.

// Reactants sub [label="1-(2-Chloro-ethoxy)-2-\n(2-methoxy-ethoxy)-ethane", fillcolor="#F1F3F4", fontcolor="#202124"]; grig [label="Grignard Reagent\n(R-MgX)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate State ts [label="Transition State", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Products prod [label="Substituted Ether Product\n(R-CH₂CH₂-O-...) ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mg_salt [label="Magnesium Halide Salt\n(MgXCl)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sub -> ts [label="Nucleophilic Attack"]; grig -> ts; ts -> prod; ts -> mg_salt; }

Figure 1: General Reaction Mechanism.
Potential Side Reactions

The high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid unwanted side reactions.[6][7]

  • Protonolysis: Grignard reagents are extremely strong bases and will react readily with any available protic source, including water, alcohols, or even terminal alkynes.[2][8] This reaction quenches the Grignard reagent, converting it into an alkane and reducing the yield of the desired product. Strict anhydrous conditions are therefore mandatory.

  • Wurtz-Type Coupling: A common side reaction involves the coupling of the Grignard reagent with any unreacted organic halide, leading to the formation of a symmetrical dimer (R-R).[9] This can be minimized by the slow addition of the Grignard reagent to the substrate, maintaining a low concentration of the reagent in the reaction mixture.

Experimental Application & Protocols

This section provides a detailed, step-by-step protocol for the reaction. The procedure is divided into two main stages: the in situ preparation of a representative Grignard reagent (Phenylmagnesium Bromide) and its subsequent reaction with the chloro-ethoxy-ethane substrate.

Mandatory Safety Precautions
  • Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) to remove adsorbed moisture. All solvents and reagents must be anhydrous. The reaction must be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon).

  • Reactivity: Grignard reagents can be pyrophoric upon contact with air and react violently with water.[8] Handle with extreme care.

  • Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides.[8] Work in a well-ventilated fume hood, away from ignition sources.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Magnesium turnings>99.5%Sigma-Aldrich
IodineACS ReagentFisher Scientific
BromobenzeneAnhydrous, >99.5%Acros Organics
This compound>95%Alfa Aesar
Tetrahydrofuran (THF)Anhydrous, >99.9%Sigma-Aldrich
Saturated aqueous Ammonium Chloride (NH₄Cl)Reagent GradeVWR
Diethyl Ether (Et₂O)AnhydrousFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
Three-neck round-bottom flask (250 mL)--
Reflux condenser--
Pressure-equalizing dropping funnel--
Magnetic stirrer and stir bar--
Schlenk line or Nitrogen/Argon balloon setup--
Experimental Workflow Diagram

G cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: C-C Coupling Reaction cluster_2 Stage 3: Work-up & Purification a1 Assemble & Flame-Dry Glassware under N₂ a2 Add Mg Turnings & Iodine Crystal a1->a2 a3 Add Bromobenzene in THF to Dropping Funnel a2->a3 a4 Initiate Reaction (Gentle Heating) a3->a4 a5 Maintain Reflux until Mg is Consumed a4->a5 b2 Cool Both Flasks to 0°C (Ice Bath) a5->b2 b1 Prepare Substrate Solution in Separate Flask b1->b2 b3 Slowly Add Grignard Reagent to Substrate b2->b3 b4 Stir at 0°C to RT (Monitor by TLC) b3->b4 c1 Quench with sat. aq. NH₄Cl at 0°C b4->c1 c2 Extract with Diethyl Ether c1->c2 c3 Wash Organic Layer (Brine) c2->c3 c4 Dry over MgSO₄ & Filter c3->c4 c5 Concentrate in vacuo c4->c5 c6 Purify by Column Chromatography c5->c6

Figure 2: Experimental Workflow.
Step-by-Step Protocol

Part A: Preparation of Phenylmagnesium Bromide

  • Glassware Setup: Assemble a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all joints are well-sealed. Flame-dry the entire apparatus under a steady stream of dry nitrogen or argon and allow it to cool to room temperature under a positive pressure of the inert gas.

  • Reagent Addition: Once cool, remove the dropping funnel and quickly add magnesium turnings (1.5 g, 62 mmol) and a single small crystal of iodine to the flask. The iodine acts as an activator to etch the passivating magnesium oxide layer on the turnings.[5][10] Reseal the flask.

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (6.5 mL, 62 mmol) in 50 mL of anhydrous THF. Add approximately 5-10 mL of this solution to the magnesium turnings.

  • Reaction Start: The reaction should initiate, indicated by the fading of the iodine color and the appearance of a cloudy, grayish mixture.[10] Gentle warming with a heat gun may be required. Once initiated, the reaction is exothermic and should sustain a gentle reflux.[10]

  • Completion: Add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is your Grignard reagent.

Part B: Reaction with this compound

  • Substrate Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound (9.1 g, 50 mmol) in 80 mL of anhydrous THF.

  • Cooling: Cool both the Grignard reagent solution and the substrate solution to 0 °C using an ice-water bath.

  • Addition: Slowly add the freshly prepared Phenylmagnesium Bromide solution to the stirred substrate solution via a cannula or dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[11] This will hydrolyze any remaining Grignard reagent and precipitate magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing & Drying: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

Optimization and Troubleshooting

ParameterRecommendationRationale / Causality
Temperature 0 °C for addition, then RTLower temperatures during addition minimize exothermic side reactions like Wurtz coupling. Allowing the reaction to warm to RT ensures completion.
Solvent Anhydrous THFTHF is an excellent solvent for stabilizing the Grignard reagent and dissolving the reactants. Its higher boiling point compared to diethyl ether allows for higher reflux temperatures if needed for reagent formation.[1]
Addition Rate Slow, dropwiseMaintains a low instantaneous concentration of the Grignard reagent, which suppresses the rate of bimolecular side reactions (e.g., coupling).[9]
Mg Activation Iodine crystal, mechanical stirringChemical (I₂) and physical methods are used to break the passivating MgO layer on the magnesium surface, which is crucial for initiating the reaction.[10]

Troubleshooting Common Issues:

  • Failure to Initiate: This is the most common issue. Ensure all components are scrupulously dry. A small amount of 1,2-dibromoethane can be added as a potent activator; its reaction with magnesium produces ethene gas, providing a visual cue of successful activation.[5][10]

  • Low Yield: Often due to premature quenching of the Grignard reagent by moisture or acidic protons. Re-verify the dryness of all glassware and solvents. Alternatively, the starting alkyl chloride may be less reactive; switching to the corresponding bromide or iodide can improve yields.[10]

  • Formation of Biphenyl (or R-R): This indicates that the coupling side reaction is significant. Reduce the concentration of the reactants or slow down the rate of addition further.

Conclusion

The reaction of this compound with a Grignard reagent is a powerful and reliable method for synthesizing more complex ether derivatives through C-C bond formation. Success hinges on a foundational understanding of the reactivity of organometallic reagents and meticulous attention to experimental technique, particularly the maintenance of anhydrous and inert conditions. By following the detailed protocols and optimization strategies outlined in this guide, researchers can confidently employ this reaction to advance their synthetic objectives.

References

  • Wikipedia. Grignard reagent. [Link]

  • BYJU'S. Grignard Reagents. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • American Chemical Society Publications. The Grignard Reagents. [Link]

  • YouTube. making Grignard reagents. [Link]

  • ResearchGate. Optimization of the Grignard reagent formation. [Link]

  • Chemistry LibreTexts. 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • OpenStax. 10.6 Reactions of Alkyl Halides: Grignard Reagents. [Link]

  • ResearchGate. Side Reactions in a Grignard Synthesis. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry LibreTexts. Grignard Reagents. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane. This molecule is a key intermediate in various research and development applications. Its synthesis is most commonly approached via the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide.[3] However, achieving high yields and purity can be challenging due to competing side reactions and suboptimal conditions.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to troubleshoot common problems, optimize reaction parameters, and ultimately improve the yield and purity of your target compound. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the reaction mechanism.

Core Synthesis Pathway

The primary route for synthesizing this compound involves the reaction of a deprotonated diol mono-ether with a dihaloalkane. The most logical and efficient pathway is the reaction of the sodium salt of 2-(2-methoxy-ethoxy)ethanol with an excess of 1,2-dichloroethane.

Williamson Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction Reactant1 2-(2-methoxy-ethoxy)ethanol (CH3OCH2CH2OCH2CH2OH) Alkoxide Sodium 2-(2-methoxyethoxy)ethoxide (Nucleophile) Reactant1->Alkoxide + Base Base Strong Base (e.g., NaH) Base->Alkoxide Product This compound (Target Molecule) Alkoxide->Product + 1,2-Dichloroethane Byproduct2 H2 Gas (if using NaH) Alkoxide->Byproduct2 Reactant2 1,2-Dichloroethane (ClCH2CH2Cl) (Electrophile) Reactant2->Product Byproduct1 NaCl Product->Byproduct1

Caption: The Williamson ether synthesis pathway for the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently below 50%. What are the most common causes for low conversion?

A1: Low conversion is a frequent issue stemming from several critical factors. Let's break them down:

  • Incomplete Deprotonation: The first step, the formation of the alkoxide, is crucial. The alcohol, 2-(2-methoxy-ethoxy)ethanol, is a weak nucleophile, while its conjugate base, the alkoxide, is a strong nucleophile required for an efficient SN2 reaction.[4] If deprotonation is incomplete, the reaction rate will be significantly slower.

    • Solution: Use a sufficiently strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). NaH reacts irreversibly to form the alkoxide and hydrogen gas, driving the equilibrium to completion. Using weaker bases like NaOH or KOH can be effective but may require elevated temperatures or the use of phase-transfer catalysis (see Q4).

  • Suboptimal Solvent Choice: The choice of solvent has a profound impact on the SN2 reaction rate.

    • Protic Solvents (e.g., ethanol, water): These solvents can solvate the alkoxide nucleophile through hydrogen bonding, creating a "solvent cage" that sterically hinders its ability to attack the electrophile. This dramatically slows down the reaction.[2]

    • Apolar Solvents (e.g., hexane, toluene): The alkoxide salt has poor solubility in these solvents, preventing it from participating in the reaction.

    • Recommended Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile are ideal.[2][5] They solvate the sodium cation, leaving the alkoxide anion "naked" and highly reactive, which maximizes the reaction rate.

  • Incorrect Stoichiometry: To favor the formation of the desired mono-alkylated product, the dihaloalkane (1,2-dichloroethane) should be used in excess. If the alkoxide is in excess or equimolar, you risk a second substitution reaction, which forms a significant side product (see Q2).

    • Solution: Use a molar excess of 1,2-dichloroethane (typically 3-5 equivalents) relative to the 2-(2-methoxy-ethoxy)ethanol.

  • Low Reaction Temperature: While higher temperatures can promote unwanted elimination side reactions, an insufficient temperature will result in a very slow reaction rate.[2]

    • Solution: A typical temperature range for this Williamson synthesis is 50-100°C.[2] The optimal temperature should be determined empirically, monitoring the reaction progress by TLC or GC.

Q2: I'm observing a significant high-boiling point impurity in my final product. What is it and how can I prevent its formation?

A2: The most probable high-boiling impurity is the symmetrical diether, 1,2-bis(2-(2-methoxyethoxy)ethoxy)ethane . This side product forms when the alkoxide of your target product (formed in situ) or, more likely, a second molecule of the starting alkoxide reacts with your desired product molecule.

Side_Reaction Product This compound (Target Molecule) SideProduct 1,2-bis(2-(2-methoxyethoxy)ethoxy)ethane (Symmetrical Diether) Product->SideProduct + Alkoxide Alkoxide Sodium 2-(2-methoxyethoxy)ethoxide (Nucleophile) Alkoxide->SideProduct Byproduct NaCl SideProduct->Byproduct

Caption: Formation of the symmetrical diether side product.

Prevention Strategies:

  • Stoichiometric Control (Most Effective): As mentioned in A1, using a significant molar excess of 1,2-dichloroethane is the primary method to suppress this side reaction. This ensures that an alkoxide molecule is statistically more likely to encounter a molecule of 1,2-dichloroethane than a molecule of the chlorinated ether product.

  • Slow Addition: Adding the alkoxide solution slowly to the heated solution of excess 1,2-dichloroethane can also help. This keeps the instantaneous concentration of the alkoxide low, further favoring the reaction with the more abundant electrophile.

Q3: Can I use a simpler base like sodium hydroxide instead of sodium hydride?

A3: Yes, sodium hydroxide (NaOH) can be used, but this approach introduces new challenges and is best implemented using a phase-transfer catalysis (PTC) system. Simply replacing NaH with NaOH in a standard anhydrous setup is often inefficient. The primary issue is the difference in solubility and the presence of water, which is formed during the deprotonation of the alcohol by NaOH.

Challenges with NaOH without PTC:

  • Heterogeneous System: The reaction mixture becomes a complex multiphase system (solid NaOH, organic alcohol, organic electrophile), leading to slow reaction rates limited by interfacial area.

  • Water Formation: The reaction R-OH + NaOH <=> R-O-Na+ + H2O is an equilibrium. The water produced can hydrolyze the alkyl halide electrophile and solvates the alkoxide, reducing its nucleophilicity.

For a successful and high-yield synthesis using NaOH, a Phase Transfer Catalyst is strongly recommended.

Q4: How can Phase Transfer Catalysis (PTC) improve my synthesis, and what is a reliable protocol?

A4: Phase Transfer Catalysis is an excellent technique for overcoming the solubility issues encountered when using inexpensive inorganic bases like NaOH.[6] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the hydroxide anion (OH⁻) from the aqueous/solid phase into the organic phase.[7][8]

Mechanism of Action:

  • In the organic phase, the alcohol is deprotonated by the Q⁺OH⁻ ion pair to form the alkoxide (Q⁺OR⁻).

  • This organic-soluble alkoxide then reacts with the alkyl halide (1,2-dichloroethane) to form the desired ether product.

  • The catalyst is regenerated and continues the cycle.

This method avoids the need for expensive anhydrous solvents and hazardous bases like NaH, making it a "greener" and often more cost-effective approach.[6][8]

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase ROH R-OH QOR Q+OR- ROH->QOR Deprotonation RCl R'-Cl ROR R-O-R' (Product) RCl->ROR QCl Q+Cl- ROR->QCl NaCl Na+Cl- QCl->NaCl Ion Exchange QOR->ROR SN2 Reaction QOH Q+OH- QOH->QOR NaOH Na+OH- NaOH->QOH Ion Exchange

Caption: The catalytic cycle in Phase Transfer Catalysis.

Optimized Experimental Protocols

Protocol 1: Standard Williamson Synthesis using Sodium Hydride

This protocol is suitable for achieving high conversion on a lab scale where anhydrous conditions can be carefully maintained.

Materials:

  • 2-(2-methoxy-ethoxy)ethanol

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane

  • Saturated aqueous NH₄Cl, Diethyl ether, Brine, Anhydrous MgSO₄

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Carefully wash the NaH (1.1 eq.) with anhydrous hexane to remove the mineral oil, decant the hexane, and suspend the NaH in the DMF.

  • Alkoxide Formation: Cool the suspension to 0°C. Slowly add 2-(2-methoxy-ethoxy)ethanol (1.0 eq.) dropwise via the dropping funnel. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • SN2 Reaction: Add 1,2-dichloroethane (4.0 eq.) to the flask. Heat the reaction mixture to 70°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: After the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation (Boiling Point: ~225°C at 760 mmHg) to yield the pure product.[9][10]

Protocol 2: Improved Synthesis using Phase Transfer Catalysis (PTC)

This protocol is highly efficient, avoids hazardous reagents, and is more scalable.[8]

Materials:

  • 2-(2-methoxy-ethoxy)ethanol

  • 1,2-Dichloroethane

  • Sodium Hydroxide (NaOH), 50% aqueous solution or solid pellets

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene, Water, Brine, Anhydrous MgSO₄

Procedure:

  • Setup: To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 2-(2-methoxy-ethoxy)ethanol (1.0 eq.), 1,2-dichloroethane (4.0 eq. - acts as both reactant and solvent), and TBAB (0.05 eq.).

  • Reaction: Vigorously stir the mixture and add the 50% NaOH solution (3.0 eq.). Heat the biphasic mixture to 75-85°C.

  • Monitoring: Maintain vigorous stirring and temperature for 6-12 hours. The high shear is critical for maximizing the interfacial area between the phases. Monitor the reaction progress by GC analysis of the organic layer.

  • Work-up: Cool the reaction to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess 1,2-dichloroethane and any toluene via rotary evaporation. Purify the resulting crude oil by vacuum distillation to obtain the final product.

Data & Method Comparison
ParameterProtocol 1: Standard WilliamsonProtocol 2: PTC Method
Base Sodium Hydride (NaH)Sodium Hydroxide (NaOH)
Solvent Anhydrous DMF / THF1,2-Dichloroethane (reactant/solvent)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Conditions Anhydrous, Inert AtmosphereBiphasic, Vigorous Stirring
Temperature 50 - 100 °C75 - 85 °C
Typical Yield 60 - 85%75 - 95%
Pros Well-established, high conversionSafer, less expensive reagents, scalable
Cons Hazardous NaH, requires strict anhydrous conditionsRequires vigorous mixing, longer reaction times
References
  • Wikipedia. Williamson ether synthesis. [Link]

  • chemeurope.com. Williamson ether synthesis. [Link]

  • ResearchGate. Synthesis of glycol monoethyl ether and glycol diethyl ether using ethylene glycol and ethanol with heterogeneous catalysts. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Google Patents. CN111233635A - Synthesis method of diethylene glycol monoethyl ether.
  • Google Patents. US6730815B2 - Method of producing glycol ethers.
  • ResearchGate. Synthesis of diethylene glycol ethyl ether with diethylene glycol and ethanol by the catalysis of heteropoly acid. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Poly(Ethylene-Glycol) Derivatives as Phase-Transfer-Catalysts and Solvents for Organic Reactions. [Link]

  • IOP Conference Series: Earth and Environmental Science. Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. [Link]

  • Google Patents.
  • International Ayurvedic Medical Journal. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. [Link]

  • PTC Communications, Inc. Industrial Phase-Transfer Catalysis. [Link]

  • Semantic Scholar. An improved Williamson ether synthesis using phase transfer catalysis. [Link]

  • Google Patents. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
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  • Chemsrc. CAS#:52995-76-3 | this compound. [Link]

  • PubChem. 1-Chloro-2-[2-(2-ethoxyethoxy)ethoxy]ethane. [Link]

  • Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

  • Google Patents. CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
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side reactions and byproducts in the synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Guide for Researchers and Drug Development Professionals

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in synthetic organic chemistry to help you navigate potential challenges, identify side reactions, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the synthesis of this compound, typically prepared via Williamson ether synthesis from 2-(2-methoxyethoxy)ethanol and a chloro-ethoxylating agent, can stem from several factors:

  • Incomplete Deprotonation: The initial step of forming the alkoxide from 2-(2-methoxyethoxy)ethanol requires a sufficiently strong base and anhydrous conditions. If the deprotonation is incomplete, a significant portion of the starting alcohol will remain unreacted.

  • Suboptimal Reaction Temperature: The nucleophilic substitution (SN2) step is temperature-sensitive. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can favor side reactions such as elimination.

  • Moisture in the Reaction: Water can quench the strong base (e.g., sodium hydride) and the reactive alkoxide intermediate, effectively halting the reaction and reducing the yield of the desired product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use freshly distilled, anhydrous solvents.

  • Verify Base Stoichiometry and Activity: Use a slight excess (e.g., 1.1 equivalents) of a strong base like sodium hydride. Ensure the base has not been deactivated by improper storage.

  • Optimize Temperature: Monitor the reaction temperature closely. A typical range for this type of Williamson ether synthesis is between 50-80 °C. Consider a stepwise temperature gradient, starting at a lower temperature during the addition of reagents and then gradually increasing it to drive the reaction to completion.

Q2: I've observed an unexpected, high-boiling point impurity in my crude product. What could it be?

A2: A common high-boiling point byproduct in this synthesis is the bis-etherification product, 1,2-bis(2-(2-methoxyethoxy)ethoxy)ethane . This occurs when the alkoxide of 2-(2-methoxyethoxy)ethanol reacts with both ends of the chloro-ethoxylating agent (e.g., 1,2-dichloroethane).

Mechanism of Byproduct Formation:

G cluster_main Desired Reaction cluster_side Side Reaction Alkoxide 2-(2-methoxyethoxy)ethoxide Product This compound Alkoxide->Product SN2 Attack DCE 1,2-Dichloroethane DCE->Product Alkoxide2 2-(2-methoxyethoxy)ethoxide Byproduct 1,2-bis(2-(2-methoxyethoxy)ethoxy)ethane Alkoxide2->Byproduct Second SN2 Attack Product2 Product Product2->Byproduct

Mitigation Strategies:

  • Control Stoichiometry: Use a significant excess of the chloro-ethoxylating agent (e.g., 3-5 equivalents of 1,2-dichloroethane). This increases the probability that the alkoxide will react with a fresh molecule of the chloro-ethoxylating agent rather than the already-formed product.

  • Slow Addition: Add the alkoxide solution slowly to the solution of the chloro-ethoxylating agent. This maintains a low concentration of the alkoxide, further disfavoring the second substitution reaction.

Analytical Identification:

The presence of this byproduct can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), where it will appear as a peak with a higher retention time and a molecular ion corresponding to its higher molecular weight.

Q3: My NMR spectrum shows unexpected vinyl protons. What is the source of this impurity?

A3: The presence of vinyl protons in the NMR spectrum suggests the formation of vinyl chloride via an elimination (E2) reaction. This side reaction is competitive with the desired SN2 reaction and is favored by certain conditions.

Conditions Favoring Elimination:

  • High Reaction Temperatures: Higher temperatures provide the activation energy needed for the elimination pathway.

  • Sterically Hindered Base: While not the primary base for the alkoxide formation, any residual strong base that is sterically bulky can promote elimination.

  • Strongly Basic, Less Nucleophilic Alkoxide: If the alkoxide is sterically hindered, it may act more as a base than a nucleophile.

Comparative Analysis of SN2 vs. E2 Pathways:

FactorFavors SN2 (Desired)Favors E2 (Side Reaction)
Temperature Lower to ModerateHigher
Base Strength Strong NucleophileStrong, Sterically Hindered Base
Solvent Polar Aprotic (e.g., THF, DMF)Less Polar / Aprotic

Troubleshooting:

  • Reduce Reaction Temperature: Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate.

  • Ensure Complete Consumption of the Deprotonating Agent: Before adding the chloro-ethoxylating agent, ensure that the strong base used for deprotonation has fully reacted with the alcohol.

Experimental Protocol: Synthesis and Work-up

This protocol provides a general framework. Optimization may be required based on your specific laboratory conditions and scale.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-methoxyethoxy)ethanol (1.0 eq.) to a flask containing anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour.

  • Nucleophilic Substitution: Add 1,2-dichloroethane (3.0 eq.) to the reaction mixture. Heat the reaction to 60 °C and maintain for 12-24 hours, monitoring by TLC or GC.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography.

Workflow Diagram:

G A 1. Preparation (Alcohol in Anhydrous THF) B 2. Deprotonation (Add NaH at 0°C, stir at RT) A->B C 3. Substitution (Add 1,2-dichloroethane, heat to 60°C) B->C D 4. Quenching (Cool to 0°C, add aq. NH4Cl) C->D E 5. Extraction (e.g., Ethyl Acetate) D->E F 6. Purification (Distillation or Chromatography) E->F G Final Product F->G

References

  • Williamson Ether Synthesis. Organic Chemistry, 5th ed.; Paula Yurkanis Bruice; Pearson: Upper Saddle River, NJ, 2007; pp 493-495. (A foundational textbook explaining the mechanism, scope, and limitations of the Williamson ether synthesis).

  • Side Reactions in Ether Synthesis. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Michael B. Smith; Wiley: Hoboken, NJ, 2013. (A comprehensive resource detailing competing reactions like elimination in nucleophilic substitutions).

  • Purification of Organic Compounds. Purification of Laboratory Chemicals, 8th ed.; W. L. F. Armarego, Christina Li Lin Chai; Butterworth-Heinemann: Oxford, 2017. (Provides detailed procedures for the purification of organic compounds, including fractional distillation and chromatography).

Technical Support Center: Troubleshooting Nucleophilic Substitution with 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane . This specialized chloroalkane is a valuable building block, often used to introduce flexible, hydrophilic poly(ethylene glycol) (PEG)-like spacers into molecules. However, its unique structure can present challenges in common nucleophilic substitution reactions, such as the Williamson ether synthesis.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven, step-by-step protocols to help you achieve your desired synthetic outcomes.

Section 1: Reaction Troubleshooting FAQ

Q1: My reaction is not working. I'm recovering only my starting material. What's going wrong?

This is the most common failure mode and typically points to one of three core issues: insufficient nucleophile activation, incorrect solvent choice, or a reaction that is simply too slow under your current conditions.

Causality Analysis: The reaction is a classic bimolecular nucleophilic substitution (SN2).[1][2] For this reaction to proceed, a sufficiently reactive nucleophile must attack the electrophilic carbon atom bonded to the chlorine. The flexible ether chain of the substrate is not particularly bulky, making the primary chloride accessible, but if the nucleophile is not a strong enough base to be deprotonated or is "caged" by the solvent, the reaction will not initiate.[2][3][4]

Troubleshooting Workflow:

G start Start: No Reaction (Recovered Starting Material) check_base Is your nucleophile (e.g., an alcohol) fully deprotonated? start->check_base check_solvent What is your solvent? check_base->check_solvent Yes base_issue Issue: Incomplete Deprotonation (Base pKa is too low) check_base->base_issue No protic_solvent_issue Issue: Protic Solvent (e.g., EtOH, H2O) check_solvent->protic_solvent_issue Protic aprotic_solvent_ok Polar Aprotic Solvent (e.g., DMF, DMSO, ACN) check_solvent->aprotic_solvent_ok Aprotic check_conditions Have you tried increasing temperature or reaction time? conditions_issue Issue: Insufficient Energy/Time check_conditions->conditions_issue No solution_base Solution: Use a stronger, non-nucleophilic base like NaH or KH. base_issue->solution_base solution_solvent Solution: Switch to a polar aprotic solvent to 'unsheath' the nucleophile. protic_solvent_issue->solution_solvent aprotic_solvent_ok->check_conditions solution_conditions Solution: Increase temperature to 50-100 °C and monitor by TLC/LC-MS for 8+ hours. conditions_issue->solution_conditions

Caption: Troubleshooting Decision Tree for Failed Reactions.

Q2: I'm getting a very low yield and see multiple spots on my TLC. What are the likely side reactions?

Low yields accompanied by multiple byproducts often indicate a competition between the desired SN2 pathway and an E2 (elimination) pathway.[1][2][3]

Mechanistic Insight: Your nucleophile (e.g., an alkoxide) is also a strong base. Instead of attacking the carbon atom (SN2), it can abstract a proton from the adjacent carbon (the β-carbon), leading to the elimination of HCl and the formation of an alkene byproduct.

  • SN2 Pathway (Desired): Nucleophile attacks the carbon bearing the chlorine.

  • E2 Pathway (Side Reaction): Base abstracts a proton from the carbon adjacent to the one with the chlorine.

While the substrate is a primary halide, which generally favors substitution, elimination can become significant if there is steric hindrance or if the reaction is run at very high temperatures.[2][3]

G sub R-O⁻ (Nucleophile/Base) elec Substrate (1-(2-Chloro-ethoxy)-...) sn2_product Sₙ2 Product (Desired Ether) elec->sn2_product Sₙ2 Attack (Favored by primary halide, polar aprotic solvent) e2_product E2 Product (Alkene Byproduct) elec->e2_product E2 Elimination (Favored by steric hindrance, high temperature)

Caption: Competing SN2 Substitution and E2 Elimination Pathways.

Mitigation Strategies:

  • Temperature Control: Avoid excessive heat. Williamson ether syntheses often run well between 50-100 °C.[5] Start on the lower end of this range.

  • Nucleophile Choice: If your nucleophile is particularly bulky, it may favor elimination.[3] If possible, consider a synthetic route where the bulkier partner is the nucleophile and the smaller partner is the electrophile.

  • Solvent: Ensure you are using a polar aprotic solvent like DMF or acetonitrile, as these are known to favor SN2 reactions.[1][6][7]

Q3: Which base and solvent combination is best for this reaction?

The choice of base and solvent is arguably the most critical factor for success. They work in concert to ensure your nucleophile is reactive and available to participate in the SN2 reaction.

Base Selection: The goal is to deprotonate your nucleophile (if it's an alcohol) completely and irreversibly without the base itself acting as a competing nucleophile. For alcohols, with a pKa of ~16-18, you need a base whose conjugate acid has a pKa greater than 21.[8]

BaseFormulapKa (Conj. Acid)ProsCons
Sodium Hydride NaH~35 (H₂)Excellent choice. Strong, non-nucleophilic. H₂ gas byproduct bubbles away, driving the reaction forward.[2][8]Can be pyrophoric; requires anhydrous conditions and careful handling.
Potassium Hydride KH~35 (H₂)Similar to NaH, sometimes more reactive.[9]Same handling precautions as NaH.
Sodium Hydroxide NaOH~15.7 (H₂O)Inexpensive, readily available.pKa is too low for complete deprotonation of typical alcohols. OH⁻ is also a nucleophile.[3][10]
Potassium Carbonate K₂CO₃~10.3 (HCO₃⁻)Good for more acidic nucleophiles like phenols.[9]Not strong enough for simple alcohols.

Solvent Selection: The solvent's role is to dissolve the reactants and facilitate the reaction. For SN2 reactions, polar aprotic solvents are vastly superior.[6][11] They solvate the cation (e.g., Na⁺) but leave the anionic nucleophile "naked" and highly reactive.[4][6] Protic solvents (like water or ethanol) form hydrogen bonds with the nucleophile, creating a solvent "cage" that dramatically reduces its reactivity.[4][11]

SolventTypeBoiling Point (°C)Suitability for SN2
N,N-Dimethylformamide (DMF) Polar Aprotic153Excellent. Commonly used for Williamson ether synthesis.[1][7]
Acetonitrile (ACN) Polar Aprotic82Excellent. Good alternative to DMF with a lower boiling point.[1][6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Excellent. Very effective at promoting SN2 rates.[2][7]
Tetrahydrofuran (THF) Polar Aprotic66Good. Often used with NaH/KH.[2]
Ethanol (EtOH) Polar Protic78Poor. Will solvate and deactivate the nucleophile, slowing the reaction significantly.[6][11]
Q4: My reaction seems to work, but purification is a nightmare. How can I effectively isolate my polar product?

The product of this reaction will be a polar, hydrophilic ether, which can be challenging to separate from polar solvents like DMF or DMSO and from salt byproducts.

Causality Analysis: High-boiling polar aprotic solvents (DMF, DMSO) are difficult to remove by rotary evaporation.[12] Furthermore, the polar nature of your product can lead to it partitioning into the aqueous layer during a standard liquid-liquid extraction, especially if DMF or DMSO are present, as they can act as phase-transfer agents.[13]

Recommended Workup & Purification Protocol:

  • Quench and Dilute: Cool the reaction mixture to room temperature. Quench carefully by slowly adding water or a saturated aqueous NH₄Cl solution. Dilute the mixture with a large volume of water (e.g., 10-20 times the volume of DMF/DMSO used).[12] This step is crucial to precipitate non-polar impurities and to begin partitioning the polar solvent into the aqueous phase.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Be aware that your product may have some water solubility.

  • Thorough Washing: Combine the organic layers and wash them repeatedly with water (5-10 times) to remove the residual high-boiling solvent (e.g., DMF/DMSO).[12][13] A wash with brine (saturated NaCl solution) can help break up emulsions and further remove water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If the product is still impure, column chromatography is likely necessary.

    • Normal Phase (Silica Gel): Given the product's polarity, you may need a relatively polar mobile phase (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

    • Alternative Techniques: For very polar compounds that are difficult to purify on silica, consider alternatives like reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[14]

Section 2: Standard Operating Protocol

General Protocol for Nucleophilic Substitution with an Alcohol

This protocol describes a typical Williamson ether synthesis using an alcohol as the nucleophile and this compound as the electrophile.

Materials:

  • Alcohol Nucleophile (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow to cool to room temperature under an inert atmosphere.

  • Deprotonation: Add the alcohol nucleophile to the flask, followed by anhydrous DMF (to achieve a concentration of ~0.5 M). Begin stirring. Carefully add the sodium hydride portion-wise at 0 °C (ice bath).

    • Observation: Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases, indicating complete formation of the alkoxide.[2][15]

  • Substitution: Add this compound via syringe to the stirred alkoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification: Cool the reaction to room temperature. Follow the detailed workup and purification protocol described in Q4 above.

References

  • Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]

  • Williamson ether synthesis. (2024). In Wikipedia. Retrieved from [Link]

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • 8.2: Factors That Affect SN2 Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2023). Master Organic Chemistry. Retrieved from [Link]

  • 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. (2020). [Video]. YouTube. Retrieved from [Link]

  • Analysis of solvent effect on SN2 reactions by different theoretical models. (1993). ResearchGate. Retrieved from [Link]

  • Why would a protic solvent reduce the rate of an SN2 reaction? (2014). Reddit. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Khan Academy. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved from [Link]

  • Extraction Protocol for Polar Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 10.6: Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Polar organic solvent purification method... (2022). Google Patents.
  • The Oxidation of 2-(2-Methoxyethoxy)ethanol... (2014). ResearchGate. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction... (2023). Francis Academic Press. Retrieved from [Link]

  • 2-(2-(2-Methoxyethoxy)ethoxy)-ethanol CAS N°: 112-35-6. (2005). OECD SIDS. Retrieved from [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. Retrieved from [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved from [Link]

  • Williamson Ether Synthesis. (2018). [Video]. YouTube. Retrieved from [Link]

  • Ethanol, 2-(2-methoxyethoxy)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. (n.d.). Chemguide. Retrieved from [Link]

  • Tuning the Density of Poly(ethylene glycol) Chains to Control Mammalian Cell and Bacterial Attachment. (2019). MDPI. Retrieved from [Link]

  • Stepwise PEG synthesis featuring deprotection and coupling in one pot. (2021). PMC. Retrieved from [Link]

  • Nucleophilic Substitution Reactions of Halogenoalkanes. (n.d.). Save My Exams. Retrieved from [Link]

  • Recent Applications of Polyethylene Glycols (PEGs) and PEG Derivatives. (2014). Walsh Medical Media. Retrieved from [Link]

  • Nucleophilic Substitution Of Halogenoalkanes. (2021). [Video]. YouTube. Retrieved from [Link]

  • Striving for Uniformity: A Review on Advances and Challenges To Achieve Uniform Polyethylene Glycol. (2022). NIH National Library of Medicine. Retrieved from [Link]

  • SN1 SN2 E1 E2 Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Nucleophilic substitution mechanism. (n.d.). WJEC Blended Learning. Retrieved from [Link]

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optimizing reaction temperature and time for 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your experimental success.

Conceptual Overview: Synthetic Strategies

The synthesis of the target molecule, this compound, can be approached via two primary synthetic routes. The choice of strategy will depend on the available starting materials, equipment, and desired purity profile.

  • Route A: Williamson Ether Synthesis. This classic method involves the formation of an ether linkage by reacting an alkoxide with an organohalide.[1][2] In this case, 2-(2-methoxyethoxy)ethanol would be deprotonated to form its corresponding alkoxide, which is then reacted with 1,2-dichloroethane.

  • Route B: Selective Chlorination. This approach starts with 2-(2-(2-methoxyethoxy)ethoxy)ethanol and involves the selective chlorination of the terminal hydroxyl group. This requires a chlorinating agent that is effective for primary alcohols and reaction conditions that minimize side reactions.

Below, we will delve into the specifics of each route, addressing common challenges and providing guidance on optimizing reaction temperature and time.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Williamson Ether Synthesis Route

Question 1: I am getting a low yield in my Williamson ether synthesis of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in the Williamson ether synthesis are a common issue and can often be attributed to several factors.[3] This reaction proceeds via an SN2 mechanism, so optimizing for this pathway is critical.[1]

  • Incomplete Deprotonation: The first step is the formation of the alkoxide from 2-(2-methoxyethoxy)ethanol. If this deprotonation is incomplete, the unreacted alcohol will not participate in the reaction.

    • Troubleshooting:

      • Choice of Base: Use a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[3] Less strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but the reaction may require more forcing conditions.[2]

      • Anhydrous Conditions: Ensure your solvent and glassware are scrupulously dry. Any moisture will consume the base and reduce the yield of the desired alkoxide.[2]

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role. If the temperature is too low, the reaction rate will be very slow. If it is too high, you risk promoting side reactions.

    • Troubleshooting:

      • Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC.

      • If the reaction is sluggish, you can gradually increase the temperature. However, be mindful of the boiling point of your solvent and the potential for elimination side reactions at higher temperatures.[1]

  • Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction.

    • Troubleshooting:

      • Use a polar aprotic solvent like DMF or DMSO. These solvents are effective at solvating the cation of the alkoxide, leaving the anionic nucleophile more available to attack the electrophile.[3]

Question 2: I am observing the formation of significant byproducts in my reaction. What are they and how can I minimize them?

Answer: Side reactions are a common challenge in the Williamson ether synthesis.[1] The most likely byproducts in this specific synthesis are:

  • Elimination Product (Vinyl Ether): If the reaction temperature is too high, the alkoxide can act as a base and promote the E2 elimination of HCl from 1,2-dichloroethane, forming a vinyl ether.[1][4]

    • Minimization Strategy: Maintain a moderate reaction temperature and consider using a less sterically hindered base if possible.

  • Di-ether Product (1,2-bis(2-(2-methoxyethoxy)ethoxy)ethane): If an excess of the alkoxide is present or if the reaction is allowed to proceed for too long, the initially formed product can react with another molecule of the alkoxide, leading to a di-ether byproduct.

    • Minimization Strategy: Use a slight excess of the 1,2-dichloroethane (e.g., 1.1 to 1.5 equivalents) to ensure the alkoxide is the limiting reagent. Monitor the reaction closely and stop it once the starting alcohol is consumed.

  • Starting Alcohol: Incomplete reaction will leave unreacted 2-(2-methoxyethoxy)ethanol.

    • Minimization Strategy: Ensure complete deprotonation and allow sufficient reaction time.

Parameter Recommendation for Williamson Ether Synthesis Rationale
Base Sodium Hydride (NaH) or Potassium Hydride (KH)Strong bases ensure complete deprotonation of the alcohol.[3]
Solvent Anhydrous DMF or DMSOPolar aprotic solvents favor the SN2 mechanism.[3]
Temperature 50 - 80 °C (monitor for side products)Balances reaction rate with minimizing elimination side reactions.[1]
Time 4 - 24 hours (monitor by TLC/GC)Reaction time will vary based on temperature and substrate reactivity.
Stoichiometry Slight excess of 1,2-dichloroethaneMinimizes the formation of the di-ether byproduct.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Alkoxide Formation cluster_reaction S_N2 Reaction cluster_workup Workup & Purification Alcohol 2-(2-methoxyethoxy)ethanol Base NaH in anhydrous DMF Alcohol->Base Add dropwise at 0 °C Alkoxide Sodium 2-(2-methoxyethoxy)ethoxide Base->Alkoxide Stir at RT, 1h Dichloroethane 1,2-Dichloroethane Alkoxide->Dichloroethane Add dropwise Product Crude Product Mixture Dichloroethane->Product Heat to 50-80 °C, 4-24h Quench Quench with H2O Product->Quench Extract Extract with Et2O Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Pure Product Purify->Final_Product

Figure 1. Williamson Ether Synthesis Workflow
Section 2: Selective Chlorination Route

Question 3: I am attempting to chlorinate 2-(2-(2-methoxyethoxy)ethoxy)ethanol but am getting a mixture of products and low conversion. How can I improve the selectivity and yield?

Answer: Selective chlorination of a primary alcohol in the presence of ether linkages requires careful selection of the chlorinating agent and control of reaction conditions.

  • Choice of Chlorinating Agent:

    • Thionyl Chloride (SOCl₂): This is a common and effective reagent for converting primary alcohols to alkyl chlorides.[5] The reaction is typically performed in the presence of a base like pyridine to neutralize the HCl byproduct.

    • Triphenylphosphine (PPh₃) and Carbon Tetrachloride (CCl₄) (Appel Reaction): This method is generally milder and can be effective for sensitive substrates.

  • Optimizing Reaction Temperature:

    • Too Low: The reaction will be slow, leading to incomplete conversion.

    • Too High: Can lead to side reactions, including dehydration or cleavage of the ether linkages, especially under acidic conditions.[6]

    • Troubleshooting: For thionyl chloride reactions, it is often best to start at a low temperature (0 °C) and then allow the reaction to warm to room temperature or be gently heated (40-50 °C) to drive it to completion.[5]

  • Reaction Time:

    • Insufficient reaction time will result in a low yield.

    • Excessive reaction time, especially at elevated temperatures, increases the risk of side product formation.

    • Troubleshooting: Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Question 4: What are the potential side products in the chlorination reaction, and how can I avoid them?

Answer: The primary concerns during the chlorination of this substrate are:

  • Over-chlorination: While less likely with a single hydroxyl group, it's a consideration in related polyol structures.

  • Ether Cleavage: Strong acidic conditions (from HCl generated during the reaction with SOCl₂) and high temperatures can lead to the cleavage of the ether bonds.

    • Avoidance Strategy: Use a stoichiometric amount of a base like pyridine to scavenge the HCl as it is formed. This keeps the reaction mixture from becoming overly acidic.

  • Formation of Symmetric Ether: Under certain conditions, particularly with some chlorinating agents, there is a possibility of forming a symmetric ether from two molecules of the starting alcohol.

    • Avoidance Strategy: This is less common with thionyl chloride but can be minimized by ensuring the chlorinating agent is added to the alcohol solution, rather than the other way around.

Parameter Recommendation for Selective Chlorination (SOCl₂) Rationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Effective for converting primary alcohols to alkyl chlorides.[5]
Base Pyridine or TriethylamineNeutralizes the HCl byproduct, preventing acid-catalyzed side reactions.
Solvent Anhydrous Dichloromethane (DCM) or ChloroformInert solvents that are compatible with the reaction conditions.
Temperature 0 °C to Room Temperature (or gentle heating to 40-50 °C)Balances reaction rate with minimizing side reactions.[5]
Time 2 - 12 hours (monitor by TLC/GC)Reaction time is dependent on temperature and substrate.

Experimental Workflow: Selective Chlorination

Selective_Chlorination cluster_reaction Chlorination Reaction cluster_workup Workup & Purification Alcohol 2-(2-(2-methoxyethoxy)ethoxy)ethanol in DCM Base Pyridine Alcohol->Base Add Base SOCl2 Thionyl Chloride (SOCl₂) Base->SOCl2 Add SOCl₂ dropwise at 0 °C Product Crude Product Mixture SOCl2->Product Stir, warm to RT, 2-12h Wash_HCl Wash with dilute HCl (aq) Product->Wash_HCl Wash_NaHCO3 Wash with NaHCO₃ (aq) Wash_HCl->Wash_NaHCO3 Dry Dry over Na₂SO₄ Wash_NaHCO3->Dry Purify Column Chromatography Dry->Purify Final_Product Pure Product Purify->Final_Product

Figure 2. Selective Chlorination Workflow

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield or Impure Product route_decision Which synthetic route was used? start->route_decision williamson Williamson Ether Synthesis route_decision->williamson Route A chlorination Selective Chlorination route_decision->chlorination Route B williamson_issue Primary Issue? williamson->williamson_issue chlorination_issue Primary Issue? chlorination->chlorination_issue incomplete_reaction_w Incomplete Reaction williamson_issue->incomplete_reaction_w Starting material remains side_products_w Side Products williamson_issue->side_products_w Unknown spots on TLC solution_incomplete_w Check Base Strength & Anhydrous Conditions. Increase Reaction Time/Temp. incomplete_reaction_w->solution_incomplete_w solution_side_products_w Lower Temperature to Reduce Elimination. Use Stoichiometric Control of Reagents. side_products_w->solution_side_products_w incomplete_reaction_c Incomplete Reaction chlorination_issue->incomplete_reaction_c Starting material remains side_products_c Side Products chlorination_issue->side_products_c Unknown spots on TLC solution_incomplete_c Increase Reaction Time/Temp. Ensure Purity of Reagents. incomplete_reaction_c->solution_incomplete_c solution_side_products_c Ensure Adequate Base is Used. Maintain Lower Temperature. side_products_c->solution_side_products_c

Figure 3. Troubleshooting Flowchart for Synthesis

Final Product Purification

Question 5: What is the recommended method for purifying the final product, this compound?

Answer: For both synthetic routes, the crude product will likely be an oil containing unreacted starting materials, byproducts, and residual reagents.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. This typically involves quenching the reaction mixture, followed by extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The organic layer should then be washed with water, brine, and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Column Chromatography: The most effective method for purifying the final product is silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The polarity of the eluent can be optimized based on TLC analysis of the crude product.

  • Distillation: If the product is thermally stable and the boiling points of the impurities are sufficiently different, vacuum distillation can be an effective purification method for larger quantities. The boiling point of the target compound is reported to be 225.2 °C at 760 mmHg.[7]

We trust this technical guide will be a valuable resource in your synthesis of this compound. For further assistance, please do not hesitate to contact our technical support team.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ResearchGate. Kinetic analysis and improvement of the Williamson reaction for the synthesis of poly(ethylene glycol) propionaldehyde. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Semantic Scholar. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents.
  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemsrc. CAS#:52995-76-3 | this compound. [Link]

  • PubChem. Ethane, 1-(2-chloroethoxy)-2-methoxy-. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • NIH. Preparation of diethylene glycol monomethyl ether monolaurate catalyzed by active carbon supported KF/CaO. [Link]

  • Google Patents. CN111233641A - Preparation method of diethylene glycol monomethyl ether.
  • Google Patents. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
  • Google Patents.

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Technical Support Center: Purification of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the challenges associated with the purification of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS 52995-76-3). This molecule, while a valuable intermediate, presents a unique combination of structural features—multiple ether linkages and a terminal alkyl chloride—that can complicate standard purification protocols. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory.

Compound Profile & Physical Properties

This compound is a polar, high-boiling liquid. Its structure dictates its behavior during purification, making it susceptible to thermal stress and hydrolysis while its polarity can challenge chromatographic and extractive methods.

PropertyValueSource
CAS Number 52995-76-3[1]
Molecular Formula C₇H₁₅ClO₃[2][3]
Molecular Weight 182.65 g/mol [1][2]
Boiling Point ~225.2 °C at 760 mmHg[2][4]
Density ~1.046 g/cm³[2][4]

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process, organized by technique.

A. Challenges in Distillation

Distillation is a primary method for purifying liquids, but the high boiling point and chemical nature of this compound require special considerations.

Q1: My product is turning dark or decomposing upon heating for atmospheric distillation. What is causing this and how can I prevent it?

A1: This is likely due to thermal decomposition. Ethers can undergo chain reactions and intramolecular rearrangements at elevated temperatures, often above 150°C, to form a mixture of smaller molecules like aldehydes, alkanes, and carbon monoxide.[5][6][7] The presence of any residual acid from the synthesis can catalyze this decomposition.

Solution: Vacuum Distillation The most effective solution is to perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the liquid, allowing it to distill at a temperature well below its decomposition point. For a compound boiling at ~225 °C, vacuum distillation is mandatory.

Experimental Protocol: Vacuum Distillation

  • System Setup: Assemble a vacuum distillation apparatus using high-quality ground glass joints. Ensure all joints are properly sealed with vacuum grease. Use a short-path distillation head for high-boiling materials to minimize travel distance for the vapor.

  • Heating: Use a heating mantle with a magnetic stirrer and a stir bar in the distilling flask for even heating and to prevent bumping. A water or oil bath can also provide more uniform temperature control.

  • Pressure Control: Connect the apparatus to a vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Use a manometer or vacuum gauge to monitor the pressure accurately.

  • Fraction Collection: Use a "cow" or "pig" type receiver adapter to allow for the collection of different fractions without breaking the vacuum.

  • Execution:

    • Begin stirring the crude material.

    • Slowly apply the vacuum to the desired pressure.

    • Gradually increase the heat until the product begins to distill.

    • Collect a forerun fraction containing any low-boiling impurities before collecting the main product fraction at a stable temperature and pressure.

    • Crucially, never distill to dryness. Ethers are known to form explosive peroxides upon exposure to air and light.[8] Concentrating these peroxides in the distillation flask is extremely hazardous.

Q2: I'm still getting impure fractions even with vacuum distillation. What are the likely contaminants?

A2: If impurities are co-distilling, they have boiling points close to your product under the applied vacuum. Common impurities could include:

  • Starting Materials: Unreacted 2-(2-methoxy-ethoxy)-ethanol or other precursors.

  • Side-Products: Symmetrical ethers like 1,2-bis(2-methoxy-ethoxy)-ethane or 1,2-bis(2-chloro-ethoxy)-ethane.[9]

  • Hydrolysis Product: 2-(2-(2-methoxy-ethoxy)-ethoxy)-ethanol, formed if water was present during workup or synthesis at high temperatures.

Solution: Fractional Vacuum Distillation To separate components with close boiling points, you must increase the efficiency of the distillation by using a fractionating column (e.g., a Vigreux or packed column) placed between the distilling flask and the distillation head. This provides a surface for repeated condensation and vaporization cycles, enriching the vapor in the more volatile component.[10]

B. Challenges in Liquid-Liquid Extraction (LLE)

LLE is critical for removing water-soluble impurities (salts, polar starting materials) after a reaction quench.

Q1: I'm forming a stable emulsion at the aqueous-organic interface during my workup. How can I resolve this?

A1: Emulsions are common when dealing with polar organic molecules that have some surfactant-like properties. Vigorous shaking increases the surface area between the two immiscible phases, leading to the formation of stable droplets.

Solutions:

  • Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion and forces the organic component out of the aqueous phase (the "salting out" effect).[11]

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for extraction with minimal mechanical force.

  • Filtration: For stubborn emulsions, passing the mixture through a pad of Celite or glass wool can help coalesce the dispersed droplets.

  • Centrifugation: If the volume is manageable, centrifuging the mixture will provide a strong force to separate the layers.

Q2: My product yield is low, and I suspect it's being lost to the aqueous layer. Why is this happening?

A2: The multiple ether oxygens in your molecule allow for hydrogen bonding with water, granting it some water solubility.[8][12] This can lead to significant product loss in the aqueous phase, especially if large volumes of water are used.

Solutions:

  • Use Brine for All Washes: As mentioned, brine reduces the solubility of organic compounds in the aqueous layer.[11]

  • Choose the Right Solvent: Use a moderately polar, water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Highly non-polar solvents like hexanes may not fully dissolve your product. Halogenated solvents like DCM are denser than water and will form the bottom layer.[13]

  • Perform Multiple Extractions: It is more efficient to extract the aqueous layer multiple times with smaller volumes of organic solvent than once with a large volume. For example, 3 x 50 mL extractions are superior to 1 x 150 mL extraction.

  • Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Q3: I used a mild base (e.g., NaHCO₃) in my workup, and now I see a new impurity spot on my TLC. What happened?

A3: The terminal chloroethane moiety is susceptible to hydrolysis or elimination, especially under basic conditions or upon heating.[14][15][16] Even a weak base like sodium bicarbonate can promote slow hydrolysis to the corresponding alcohol, 2-(2-(2-methoxy-ethoxy)-ethoxy)-ethanol, which would appear as a more polar spot on a TLC plate.

Solutions:

  • Use Neutral Washes: If possible, wash only with deionized water and brine.

  • Work Quickly and at Low Temperatures: If a basic wash is necessary to neutralize acid, perform the extraction quickly in an ice bath to minimize the rate of potential side reactions.

  • Avoid Strong Bases: Do not use strong bases like NaOH or KOH unless a specific reaction is intended.

C. Challenges in Column Chromatography

Chromatography is often necessary for achieving high purity, but the polarity of this molecule can cause issues.

Q1: My compound is streaking or "tailing" badly on my silica gel column, leading to poor separation.

A1: This is a classic issue for polar compounds on silica gel. Silica is slightly acidic and has surface silanol groups (Si-OH) that can strongly interact with the ether oxygens in your molecule via hydrogen bonding. This strong interaction slows the compound's movement down the column in an uneven manner, causing tailing.

Solutions:

  • Use a More Polar Eluent: Increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). This helps to compete with your compound for binding sites on the silica. A common solvent system for polar compounds is methanol in dichloromethane.[17][18]

  • Add a Modifier: Add a small amount (0.5-1%) of a polar modifier like triethylamine or methanol to your eluent. Triethylamine will neutralize the acidic sites on the silica, while methanol is a very polar solvent that can improve elution profiles.

  • Change the Stationary Phase:

    • Alumina (Neutral or Basic): Alumina can be a good alternative for compounds that are sensitive to acid or interact too strongly with silica.[17]

    • Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. Polar compounds like yours will elute earlier. This is an excellent technique for separating compounds based on subtle differences in polarity.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water. It is specifically designed to retain and separate very polar compounds that show little or no retention in reverse-phase.[19][20]

Experimental Protocol: Flash Column Chromatography (Silica Gel)

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your desired compound an Rf value of ~0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the selected eluent (either as a slurry or dry-packed then wetted).

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Run the eluent through the column under positive pressure (flash chromatography). Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to confirm the purity and identity of my final product? A: A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can resolve your product from volatile impurities and give a good indication of purity (as % area). The mass spectrum provides the molecular weight and fragmentation pattern, confirming identity.[21] Note that the injector temperature must be set carefully to avoid on-column decomposition. A dedicated GC method for a similar compound provides a good starting point.[22]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (C-O ether stretch, C-Cl stretch) and the absence of impurities like -OH from the hydrolysis product.

Q: How should I test for and remove peroxides from my material? A: Ethers can form explosive hydroperoxides over time.[8] Before heating or concentrating any ether, you must test for peroxides.

  • Testing: Use commercially available peroxide test strips. A simpler qualitative test is to add 1 mL of the ether to 1 mL of a freshly made 10% potassium iodide (KI) solution acidified with a drop of acetic acid. A yellow (I₂) or brown/purple (I₃⁻) color indicates the presence of peroxides.

  • Removal: If peroxides are present, they can be removed by passing the material through a column of activated alumina or by shaking with a solution of ferrous sulfate (FeSO₄).[23]

Q: What are the ideal storage conditions for purified this compound? A: To maintain its purity and prevent degradation, store the compound in a tightly sealed amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) to protect it from air (oxygen) and light. Store in a cool, dry place. The chloro group makes it sensitive to moisture, which can cause slow hydrolysis.[1]

Part 3: Visualization of Workflows

A logical approach is key to efficient purification. The following diagrams illustrate decision-making and standard procedural flow.

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate primary purification technique based on the characteristics of the crude product.

Purification_Decision_Tree start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity > 90%? Impurities have different B.P.? start->purity_check distill Primary Method: Fractional Vacuum Distillation purity_check->distill Yes chromatography_needed Purity < 90% or Impurities are non-volatile? purity_check->chromatography_needed No final_product Pure Product distill->final_product polarity_check Are major impurities significantly more or less polar? chromatography_needed->polarity_check lle Initial Purification: Liquid-Liquid Extraction (LLE) (e.g., remove polar starting materials) polarity_check->lle Yes chromatography Primary Method: Column Chromatography polarity_check->chromatography No, similar polarity lle->chromatography final_polish Final Polish: Vacuum Distillation (to remove solvent/high-boiling impurities) chromatography->final_polish final_polish->final_product

Caption: Decision tree for selecting a purification strategy.

Diagram 2: General Purification Workflow

This illustrates a comprehensive, multi-step purification sequence for a typical synthesis.

Purification_Workflow start Crude Reaction Mixture quench 1. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) start->quench extract 2. Liquid-Liquid Extraction (e.g., DCM vs. Brine) quench->extract dry 3. Dry Organic Layer (e.g., with MgSO₄ or Na₂SO₄) extract->dry concentrate 4. Concentrate In Vacuo (Rotary Evaporator) dry->concentrate chromatography 5. Column Chromatography (Silica, Alumina, or C18) concentrate->chromatography final_concentrate 6. Combine & Concentrate Fractions chromatography->final_concentrate distill 7. Final Purification (Vacuum Distillation) final_concentrate->distill end Pure Product for Analysis distill->end

Caption: A standard multi-step purification workflow.

References

  • THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT ALCOHOLS. (n.d.).
  • Smith, J. O., & Hinshelwood, C. N. (1938). A study of the chain reaction in the thermal decomposition of diethyl ether. Journals of the Royal Society.
  • Laidler, K. J., & McKenney, D. J. (1939). The Thermal Decomposition of Methyl‐n‐Butyl Ether. The Journal of Chemical Physics. AIP Publishing.
  • Staveley, L. A. K., & Hinshelwood, C. N. (1958). The thermal decomposition of diethyl ether. I. Rate-pressure relations. Semantic Scholar.
  • Hinshelwood, C. N., & Staveley, L. A. K. (1939). The thermal decomposition of diethyl ether. Proceedings of the Royal Society A.
  • Hinshelwood, C. N., & Staveley, L. A. K. (1958). The thermal decomposition of diethyl ether. I. Rate-pressure relations. Proceedings of the Royal Society A.
  • Wikipedia contributors. (n.d.). Liquid–liquid extraction. Wikipedia.
  • Price, C. C., & Pohland, A. (n.d.). THE HYDROLYSIS AND OXIDATION OF β-(β'-CHLOROETHYLTHIO)-ETHYL ETHER AND RELATED COMPOUNDS. The Journal of Organic Chemistry. ACS Publications.
  • CymitQuimica. (n.d.). CAS 52995-76-3: 1-(2-chloro-ethoxy).
  • Tou, J. C., Westover, L. B., & Sonnabend, L. F. (n.d.). Kinetic studies of bis(chloromethyl)ether hydrolysis by mass spectrometry. The Journal of Physical Chemistry. ACS Publications.
  • Pihlaja, K., & Aaljoki, K. (2025). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. ResearchGate.
  • ChemicalBook. (n.d.). 1,2-Bis(2-chloroethoxy)ethane synthesis.
  • University of California, Los Angeles. (n.d.). Flash Column Chromatography.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ResearchGate. (2018). Distillation of diethyl ether?.
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.
  • Chemistry LibreTexts. (2021, June 20). 2.2: Distillation.
  • YouTube. (2024). Liquid-Liquid Extraction - Pre-lab.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Burwell, R. L. (n.d.). THE CLEAVAGE OF ETHERS.
  • Alfa Chemistry. (n.d.). CAS 52995-76-3 this compound.
  • Google Patents. (n.d.). JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol.
  • NIST. (n.d.). Ethane, 1,2-bis(2-chloroethoxy)-. NIST WebBook.
  • Chemsrc. (2025). CAS#:52995-76-3 | this compound.
  • Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction).
  • ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,...
  • Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-[2-(2-METHOXYETHOXY)ETHOXY]ETHANE | CAS 52995-76-3.
  • ResearchGate. (n.d.). GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine.

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how to remove pyridine hydrochloride from 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Strategic Removal of Pyridine Hydrochloride in the Synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Guide ID: TSC-CHEM-072

Introduction and Core Principles

Researchers synthesizing this compound, often via chlorination of the corresponding diethylene glycol monoethyl monoethyl ether, frequently employ pyridine as an acid scavenger. When chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride are used, they generate hydrochloric acid (HCl) as a byproduct. Pyridine, a mild base, neutralizes this HCl, forming the salt pyridine hydrochloride (Py·HCl).

While essential for the reaction, the complete removal of this salt during workup is critical for achieving high product purity. This guide provides a detailed framework for its effective removal, focusing on the underlying chemical principles and troubleshooting common experimental challenges.

The cornerstone of separating the desired organic product from pyridine hydrochloride lies in their dramatically different solubility profiles.

  • This compound (Product): A non-polar organic molecule, readily soluble in common organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and ethers.

  • Pyridine Hydrochloride (Byproduct): An ionic salt, rendering it highly soluble in aqueous solutions (approx. 85 g/100 mL) but poorly soluble in most non-polar organic solvents.[1][2]

Our purification strategy exploits this difference by using liquid-liquid extraction to selectively partition the salt into an aqueous phase, leaving the pure product in the organic phase.

Frequently Asked Questions (FAQs) & Purification Protocols

This section addresses the most common questions and provides validated, step-by-step protocols for removing pyridine hydrochloride.

FAQ 1: My product is stable to acidic conditions. What is the most robust and common removal method?

For products that are not susceptible to acid-catalyzed degradation, a dilute acid wash is the most efficient and straightforward method. The principle is to ensure the pyridinium salt remains in its ionic, water-soluble form and is thoroughly extracted from the organic layer.

  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. If a large volume of pyridine was used as the solvent, first remove the bulk of it via distillation under reduced pressure.[3]

  • Dilution: Dilute the reaction residue with an appropriate organic solvent (e.g., ethyl acetate, DCM) in a volume approximately 10-20 times that of the crude product.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • First Acidic Wash: Add an equal volume of dilute hydrochloric acid (1M HCl is standard). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer, which now contains the bulk of the pyridine hydrochloride.[3]

  • Repeat Wash: Repeat the acid wash (Step 4 & 5) one or two more times to ensure complete removal.[3] Check the pH of the final aqueous wash to ensure it is still acidic.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid. Be sure to vent frequently, as CO₂ gas will be evolved.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This helps to break up any minor emulsions and removes the majority of dissolved water from the organic layer.[4]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

FAQ 2: My target molecule contains acid-sensitive functional groups. How can I remove pyridine hydrochloride without using acid?

For acid-sensitive substrates, an acidic wash can lead to undesired side reactions or product degradation. The preferred alternative is to use an aqueous solution of copper(II) sulfate (CuSO₄). Pyridine, a nitrogenous base, acts as a ligand and forms a stable, water-soluble coordination complex with copper(II) ions.[4][5]

  • Dilution and Transfer: Follow steps 1-3 from Protocol 2.1, dissolving the crude reaction mixture in an appropriate organic solvent in a separatory funnel.

  • Copper Sulfate Wash: Add a volume of saturated aqueous CuSO₄ solution equal to the organic layer.

  • Extraction & Observation: Shake the separatory funnel. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[5][6] This colorimetric indication is a key advantage of this method.

  • Separation: Allow the layers to separate and drain the lower, deep-blue aqueous layer.

  • Repeat Wash: Continue washing the organic layer with fresh portions of the CuSO₄ solution until the blue color of the aqueous wash no longer intensifies, indicating that all pyridine has been removed.[5][7]

  • Final Washes: Wash the organic layer once with water to remove residual copper salts, followed by a brine wash to aid in drying.[4]

  • Drying and Concentration: Follow Step 9 from Protocol 2.1 to dry and concentrate the organic layer, yielding the purified product.

FAQ 3: My reaction was run in a non-polar solvent and a white solid has precipitated. What is this and how should I handle it?

If the synthesis is performed in a non-polar solvent where pyridine hydrochloride has low solubility (e.g., diethyl ether, hexane), the salt will often precipitate directly from the reaction mixture as a white solid.[8][9] This presents an opportunity for removal by simple filtration.

  • Ensure Complete Precipitation: Cool the reaction mixture in an ice bath to maximize the precipitation of the pyridine hydrochloride salt.

  • Filtration: Filter the reaction mixture through a Büchner funnel or a sintered glass funnel.

  • Rinse: Wash the reaction flask and the collected solid on the filter with a small amount of cold, fresh solvent to recover any occluded product.

  • Further Purification: The filtrate, containing the desired product, can then be subjected to a standard workup (such as a single aqueous wash followed by drying and concentration) to remove any remaining soluble impurities.

Troubleshooting Guide

Problem Probable Cause Recommended Solution(s)
A persistent emulsion forms during extraction. High concentration of reagents; vigorous shaking.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break emulsions. Instead of vigorous shaking, use gentle but repeated inversions of the separatory funnel.[3]
My final product still smells of pyridine. Incomplete removal of pyridine.If residual free pyridine is the issue (not the salt), it can be removed by co-evaporation. Add toluene to the product and concentrate under reduced pressure. Repeat this process 2-3 times. The toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal.[3][5]
Product yield is low after workup. The product may have some water solubility or was protonated and extracted into the acidic aqueous layer.If you suspect your product was extracted into the acidic wash, you can attempt a back-extraction. Carefully basify the combined acidic aqueous layers with NaOH until pH > 9, then re-extract with an organic solvent (e.g., DCM). Always test this on a small scale first. For future attempts, consider the milder CuSO₄ wash method.

Summary of Purification Methods

Method Key Reagent Mechanism Ideal For Pros Cons
Dilute Acid Wash 1M HCl (aq)Protonation to form a water-soluble salt.[3]Acid-stable products.Highly effective, fast, inexpensive.Can damage or cleave acid-sensitive functional groups.
Copper Sulfate Wash Sat. CuSO₄ (aq)Formation of a water-soluble coordination complex.[4]Acid-sensitive products.Mild conditions, provides a visual endpoint (color change).[5]More expensive, introduces metal ions that may need removal.
Direct Filtration N/APhysical separation of precipitated salt.Reactions in non-polar solvents where Py·HCl is insoluble.Very fast, avoids aqueous workup.Only applicable if Py·HCl precipitates cleanly.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for purifying this compound after the reaction is complete.

G rxn Crude Reaction Mixture (Product + Py·HCl) dilute Dilute with Organic Solvent rxn->dilute decision Is Product Acid-Stable? dilute->decision acid_wash Protocol 2.1: Wash with 1M HCl decision->acid_wash Yes cu_wash Protocol 2.2: Wash with Sat. CuSO4 decision->cu_wash No neut_wash Neutralize with NaHCO3 (aq) acid_wash->neut_wash brine_wash Wash with Brine cu_wash->brine_wash neut_wash->brine_wash dry Dry Organic Layer (e.g., Na2SO4) brine_wash->dry concentrate Filter & Concentrate (Rotovap) dry->concentrate product Pure Product concentrate->product

Caption: Decision workflow for removing pyridine hydrochloride.

References

  • ChemBK. (n.d.). Pyridine Hydrochloride. Retrieved from [Link]

  • Sciencemadness.org. (2018). Pyridine from Pyridine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Retrieved from [Link]

  • Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Google Patents. (2013). CN103012252A - Method for recovering pyridine from pyridine hydrochloride water solution.
  • Hemanshu Chemicals. (n.d.). PYRIDINE +HCL. Retrieved from [Link]

  • Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • YouTube. (2022). How to remove pyridine from your reaction crude? Retrieved from [Link]

  • ResearchGate. (2021). How to remove pyridine when I use it as solvent? Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound? Retrieved from [Link]

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Technical Support Center: Navigating Emulsion Challenges in the Workup of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with emulsions during the workup of reactions involving 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane. This guide is designed to provide both rapid troubleshooting solutions and a deeper understanding of the principles governing these challenging separations.

I. Frequently Asked Questions (FAQs)

Q1: Why is my reaction workup for this compound forming a persistent emulsion?

A1: Emulsions are common in Williamson ether syntheses, especially when using polar aprotic solvents like DMF or DMSO, which are partially miscible with both aqueous and organic phases.[1] The presence of unreacted alkoxides, salts, and the amphiphilic nature of the product itself can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets and preventing phase separation.[2][3][4]

Q2: I've added brine, but the emulsion isn't breaking. What's my next step?

A2: While brine is a standard first-line approach, its effectiveness can be limited. The next logical steps would be to try adding a different salt, altering the pH of the aqueous layer, or filtering the entire mixture through a pad of Celite®.[5][6][7]

Q3: Can I just centrifuge the entire mixture to break the emulsion?

A3: Centrifugation can be a very effective mechanical method for breaking emulsions, especially those with small droplet sizes.[8][9] However, its practicality is often limited by the scale of your reaction and the availability of a suitable centrifuge.[10][11]

Q4: Will heating the mixture help break the emulsion?

A4: Gentle heating can sometimes be effective as it reduces the viscosity of the mixture and can disrupt the forces stabilizing the emulsion.[8] However, this should be done with caution, as excessive heat can lead to the decomposition of your product.[8]

II. In-Depth Troubleshooting Guide

Persistent emulsions during the workup of this compound reactions can be a significant bottleneck. This guide provides a systematic approach to overcoming these challenges, moving from simple physical methods to more involved chemical and mechanical interventions.

Understanding the "Why": The Science of Emulsion Stability

An emulsion is a mixture of two immiscible liquids where one is dispersed in the other in the form of microscopic droplets.[8][11] The stability of these emulsions is often due to the presence of emulsifying agents that reduce the interfacial tension between the two phases.[2][12][13] In the context of your reaction, these can include:

  • Unreacted Starting Materials: The alkoxide used in the Williamson ether synthesis is a salt that can act as a surfactant.

  • Byproducts: Salts formed during the reaction can also contribute to emulsion stability.

  • The Product Itself: The structure of this compound has both polar (ether linkages) and non-polar (alkyl chain) characteristics, giving it some surfactant-like properties.

Troubleshooting Workflow: A Step-by-Step Approach

The following workflow is designed to guide you through the process of breaking a stubborn emulsion in a logical and efficient manner.

Emulsion_Troubleshooting start Persistent Emulsion Formed brine Add Saturated Brine (NaCl) start->brine Initial Step filter Filter through Celite® Pad brine->filter If Unsuccessful success Phases Separated brine->success If Successful ph_adjust Adjust pH of Aqueous Layer filter->ph_adjust If Unsuccessful filter->success If Successful solvent Change Organic Solvent ph_adjust->solvent If Unsuccessful ph_adjust->success If Successful centrifuge Centrifuge the Mixture solvent->centrifuge Last Resort solvent->success If Successful centrifuge->success If Successful failure Emulsion Persists centrifuge->failure

Caption: A decision-making workflow for troubleshooting emulsions.

Detailed Protocols for Emulsion Breaking

The addition of a saturated salt solution increases the ionic strength of the aqueous layer, which in turn decreases the solubility of organic components in the aqueous phase and can disrupt the stability of the emulsion.[8][14]

  • Protocol:

    • To your separatory funnel containing the emulsion, add a volume of saturated sodium chloride (brine) solution equal to about 20-30% of the aqueous layer volume.

    • Gently rock the separatory funnel; do not shake vigorously as this can worsen the emulsion.

    • Allow the mixture to stand and observe for phase separation.

  • Expert Insight: If NaCl doesn't work, consider using other salts like potassium pyrophosphate, which can be very effective.[10][15]

Fine solid particles can often be the cause of stubborn emulsions.[5][7] Filtering the entire mixture through a pad of an inert filter aid like Celite® can physically remove these particles and break the emulsion.[5][7][16]

  • Protocol:

    • Prepare a Büchner funnel with a piece of filter paper.

    • Add a 1-2 cm layer of Celite® to the funnel and gently press it down.

    • Wet the Celite® pad with the organic solvent you are using in your extraction.

    • Slowly pour the entire emulsified mixture through the Celite® pad under gentle vacuum.

    • Collect the filtrate, which should now show two distinct layers.

  • Trustworthiness Note: Always keep the Celite® pad until you have confirmed the recovery of your product, just in case your product has adsorbed to the solid particles.[5]

Adjusting the pH of the aqueous layer can alter the charge of the species that are stabilizing the emulsion, leading to coalescence of the dispersed droplets.[8][17][18]

  • Protocol:

    • Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel.

    • After each addition, gently swirl the mixture and check the pH of the aqueous layer with pH paper.

    • Continue adding the acid or base until you observe the emulsion breaking.

  • Causality: If your reaction was run under basic conditions, adding a small amount of acid can neutralize any remaining alkoxide, a potential emulsifier. Conversely, if acidic byproducts are present, a basic wash may be beneficial.[10][15]

Sometimes, the choice of extraction solvent is the root cause of the emulsion. Switching to a less polar or more dense solvent can facilitate phase separation.

  • Protocol:

    • If possible, remove the original extraction solvent via rotary evaporation.

    • Redissolve the residue in a different solvent (e.g., switch from ethyl acetate to dichloromethane).

    • Proceed with the aqueous workup as before.

  • Expert Tip: If you are using a chlorinated solvent like DCM and have a basic aqueous layer, this is a common scenario for emulsion formation.[5] Neutralizing the aqueous layer before extraction can help.[5]

Comparison of Emulsion Breaking Techniques
TechniquePrincipleAdvantagesDisadvantages
Salting Out Increases ionic strength of the aqueous phase.[8][14]Simple, fast, and often effective.May not work for all emulsions.
Celite® Filtration Physically removes solid particles that stabilize the emulsion.[5][16]Highly effective for emulsions caused by suspended solids.[5]Requires an extra filtration step.
pH Adjustment Alters the charge of emulsifying agents.[8][17]Can be very effective for emulsions stabilized by acidic or basic species.Risk of product degradation if it is pH-sensitive.
Solvent Change Alters the polarity and density of the organic phase.Can completely resolve the issue if the initial solvent was the problem.Requires an extra evaporation step.
Centrifugation Mechanically forces the separation of phases based on density.[9]Very effective for a wide range of emulsions.[8]Requires specialized equipment and may not be feasible for large volumes.[11]

III. References

  • Department of Chemistry, University of Rochester. Workup: How to Manage an Emulsion. [Link]

  • Gissing, A.M. Emulsion Breaking: Chemical Formulation Strategies That Work. [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • Department of Chemistry, University of Rochester. Tips & Tricks: Emulsions. [Link]

  • The Hive. Celite, Hive Methods Discourse. [Link]

  • ResearchGate. Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size. [Link]

  • California State University, Bakersfield. Williamson Ether Synthesis. [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry. [Link]

  • Department of Chemistry, University of Rochester. How To: Manage an Emulsion. [Link]

  • National Institutes of Health. (2021, July 18). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. [Link]

  • ResearchGate. (2025, October 15). (PDF) The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. [Link]

  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]

  • ResearchGate. Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion. [Link]

  • Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]

  • ScienceDirect. (2025, August 9). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant. [Link]

  • University of California, Davis. The Williamson Ether Synthesis. [Link]

  • Aromantic. (2025, November 11). How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. [Link]

  • Google Patents. US6214236B1 - Process for breaking an emulsion.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • ResearchGate. The physics and chemistry of emulsions. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • MDPI. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ACS Publications. (2020, June 16). Fundamentals of Emulsion Polymerization. [Link]

  • Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • ResearchGate. (2015, May 17). What is the best physical way to separate a water-oil emulsion in an industrial process?. [Link]

  • Wiley-VCH. 1 Emulsion Formation, Stability, and Rheology. [Link]

  • Department of Chemistry, University of Rochester. Workup for Polar and Water-Soluble Solvents. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

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Technical Support Center: Scaling Up the Synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane. It provides a comprehensive resource for scaling up this process from the laboratory bench to a pilot plant, with a focus on troubleshooting common issues and answering frequently asked questions. Our aim is to bridge the gap between theoretical knowledge and practical application, ensuring a safe, efficient, and successful scale-up.

Introduction to the Synthesis and Scale-Up Challenges

The synthesis of this compound, a valuable intermediate in various chemical and pharmaceutical applications, is most commonly achieved via the Williamson ether synthesis.[1][2] This SN2 reaction typically involves the reaction of an alkoxide with an alkyl halide.[1][2] While straightforward at the lab scale, scaling up this synthesis to a pilot plant introduces significant challenges that are often non-linear and can impact reaction efficiency, product purity, and safety.[3]

The primary challenges in scaling up this synthesis are rooted in fundamental chemical engineering principles:

  • Heat Transfer: Exothermic reactions that are easily managed in a lab flask can become difficult to control in a larger reactor. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient and increasing the risk of thermal runaways.[4][5]

  • Mass Transfer and Mixing: Achieving homogeneous mixing of reactants is more complex in a large vessel. Poor mixing can lead to localized "hot spots," reduced reaction rates, and an increase in side-product formation.[6][7]

  • Reaction Kinetics: The time required to reach chemical equilibrium often increases with larger quantities of reactants. What might be a rapid reaction at the lab scale could require significantly longer processing times in a pilot plant.

This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary information to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A common and effective method is the Williamson ether synthesis. One plausible route involves the reaction of diethylene glycol monomethyl ether with a suitable chlorinating agent, such as thionyl chloride, to form the desired product. Another approach could be the reaction of 2-(2-methoxyethoxy)ethanol with a chloro-ethoxylating agent. A related patented method for a similar compound involves reacting 2-chloroethanol with ethylene oxide in the presence of a catalyst like boron trifluoride etherate.[8]

Q2: What are the critical process parameters to monitor during scale-up?

The most critical parameters to monitor and control are:

  • Temperature: Precise temperature control is crucial to minimize side reactions and prevent thermal runaway.[9]

  • Addition Rate: The rate of addition of reagents, especially in an exothermic reaction, must be carefully controlled to manage heat generation.

  • Agitation Speed: Proper agitation is necessary to ensure good mixing and heat transfer.

  • Reaction Concentration: The concentration of reactants can influence reaction kinetics and the formation of byproducts.

Q3: How do I choose the right reactor for my pilot plant synthesis?

Glass-lined steel reactors are a common choice for pilot plants due to their corrosion resistance and the ability to visually monitor the reaction.[5] The reactor should be equipped with an appropriate agitation system (e.g., a retreat curve impeller for viscous media or a pitched-blade turbine for good axial flow), a robust temperature control system (jacket with thermal fluid), and multiple ports for reagent addition, sampling, and monitoring.

Q4: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns are:

  • Handling of Hazardous Reagents: Reagents like thionyl chloride are highly corrosive and react violently with water.[10][11] Ethylene oxide, if used as a precursor, is a flammable and toxic gas.[12]

  • Thermal Runaway: The exothermic nature of the reaction poses a significant risk if not properly controlled.

  • Pressure Build-up: The evolution of gaseous byproducts (e.g., HCl and SO₂ from thionyl chloride) can lead to a dangerous increase in reactor pressure.

Always conduct a thorough process safety review before any scale-up activities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up of the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Suggestion Rationale
Incomplete Reaction Increase reaction time and/or temperature. Monitor reaction progress by GC until starting material is consumed.The reaction kinetics may be slower at a larger scale.
Poor Mixing Increase agitation speed. Ensure the impeller is appropriate for the viscosity of the reaction mixture.Inadequate mixing can lead to localized areas of low reactant concentration, slowing the overall reaction rate.[6]
Side Reactions See Problem 2.The formation of byproducts consumes starting materials and reduces the yield of the desired product.
Reagent Degradation Ensure all reagents are of high purity and are stored under appropriate conditions (e.g., moisture-free).Impurities or degradation of starting materials can lead to lower yields.
Problem 2: High Levels of Impurities in the Crude Product
Possible Cause Troubleshooting Suggestion Rationale
Formation of Bis-ether Byproduct Use a molar excess of the diethylene glycol monomethyl ether relative to the chlorinating agent.This will favor the mono-chlorination and reduce the formation of the di-substituted product.
Elimination Reactions Maintain a lower reaction temperature. Choose a less hindered base if applicable to the specific synthetic route.Higher temperatures can favor elimination (E2) over substitution (SN2), especially with secondary halides.[9][13]
Over-chlorination Carefully control the stoichiometry of the chlorinating agent and its addition rate.Adding the chlorinating agent too quickly or in excess can lead to the formation of dichlorinated impurities.
Unreacted Starting Material Increase reaction time or temperature moderately. Ensure efficient mixing.See Problem 1.
Problem 3: Difficulty in Controlling the Reaction Temperature
Possible Cause Troubleshooting Suggestion Rationale
Inadequate Heat Removal Reduce the addition rate of the limiting reagent. Lower the temperature of the heating/cooling fluid in the reactor jacket.The rate of heat generation is exceeding the rate of heat removal. Slowing the addition rate reduces the instantaneous heat load.[14][15]
Poor Heat Transfer Increase the flow rate of the thermal fluid in the jacket. Ensure the reactor wall is clean.A higher flow rate improves the heat transfer coefficient on the jacket side. Fouling on the reactor wall acts as an insulator.
Insufficient Heat Transfer Area Consider using a reactor with a higher surface area-to-volume ratio or an external heat exchanger for a larger scale.As the batch size increases, the heat transfer area may become the limiting factor.

Experimental Protocols and Data

Hypothetical Lab-Scale Synthesis Protocol

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions.

  • Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), and a thermometer, place 120.15 g (1.0 mol) of diethylene glycol monomethyl ether in 200 mL of anhydrous toluene.

  • Reaction: Cool the flask to 0-5 °C in an ice bath. Slowly add 130.85 g (1.1 mol) of thionyl chloride dropwise from the dropping funnel over 2 hours, maintaining the internal temperature below 10 °C.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until GC analysis shows the consumption of the starting alcohol.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding it to 500 mL of ice-cold water. Separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be purified by vacuum distillation.

Scale-Up Parameter Comparison

The following table provides a comparison of key parameters when scaling up from a 1 L lab reactor to a 100 L pilot plant reactor.

ParameterLab Scale (1 L)Pilot Plant Scale (100 L)Rationale for Change
Batch Size ~0.5 L~80 LIncrease in production volume.
Agitation Magnetic Stirrer (300-500 rpm)Impeller (e.g., PBT, 100-200 rpm)Impellers are required for effective mixing in larger vessels. Tip speed is often kept constant during scale-up.[7]
Heat Transfer Area ~0.06 m²~2.5 m²Surface area increases with the square of the radius, while volume increases with the cube.[4]
Heat Transfer Coefficient (U) 300-600 W/m²K150-400 W/m²K (Glass-Lined)The overall heat transfer coefficient is often lower in larger, glass-lined reactors.[16]
Reagent Addition Time 30 min2-4 hoursSlower addition is required to manage the increased heat load in the larger volume.[15]

Analytical Methods for Quality Control

Gas Chromatography (GC) is a suitable method for monitoring the reaction progress and assessing the purity of the final product.

  • Column: A mid-polarity column, such as one with a cyanopropylphenyl phase, can provide good resolution for glycol ethers.[9][17]

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

  • Expected Elution Order: Starting alcohol (diethylene glycol monomethyl ether) will elute before the higher boiling point product, this compound.

Visualizations

Process Workflow

Process_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactor_Setup Reactor Setup Reagent_Charging Charge DEGME & Solvent Reactor_Setup->Reagent_Charging Cooling Cool to 0-5 °C Reagent_Charging->Cooling Addition Slow Addition of SOCl2 Cooling->Addition Heating Heat to 50-60 °C Addition->Heating Monitoring Monitor by GC Heating->Monitoring Quench Quench with Water Monitoring->Quench Reaction Complete Extraction Phase Separation & Wash Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Vacuum Distillation Drying->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_GC Analyze Crude by GC Start->Check_GC Incomplete_Reaction High Starting Material? Check_GC->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Side_Products High Impurities? Incomplete_Reaction->Side_Products No Recheck_Yield Re-run and Check Yield Increase_Time_Temp->Recheck_Yield Optimize_Conditions Optimize Conditions (See Impurity Guide) Side_Products->Optimize_Conditions Yes Reagent_Issue Check Reagent Purity/Handling Side_Products->Reagent_Issue No Optimize_Conditions->Recheck_Yield Reagent_Issue->Recheck_Yield

Caption: Troubleshooting flowchart for addressing low product yield.

Key Scale-Up Challenges

Scale_Up_Challenges Scale_Up Scale-Up Challenges Heat_Transfer Heat Transfer Scale_Up->Heat_Transfer Mass_Transfer Mass Transfer & Mixing Scale_Up->Mass_Transfer Safety Safety Scale_Up->Safety SA_V_Ratio Decreased Surface Area to Volume Ratio Heat_Transfer->SA_V_Ratio Homogeneity Maintaining Homogeneity Mass_Transfer->Homogeneity Hazardous_Reagents Large Quantities of Hazardous Reagents Safety->Hazardous_Reagents

Caption: Core challenges encountered during chemical process scale-up.

References

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Technical Support Center: Minimizing Impurity Formation in the Chlorination of Triethylene Glycol Monomethyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of triethylene glycol monomethyl ether (TEG-ME) to produce its corresponding chloride, 1-(2-chloroethoxy)-2-methoxyethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. We will delve into the causality behind common experimental pitfalls and provide field-proven, step-by-step protocols to ensure high purity and yield.

Overview of the Reaction and Key Challenges

The conversion of the primary alcohol in triethylene glycol monomethyl ether to an alkyl chloride is most commonly achieved using thionyl chloride (SOCl₂).[1] While effective, this reaction is prone to several side reactions that can lead to a complex impurity profile, complicating purification and potentially impacting downstream applications. The primary byproducts of the reaction with thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification in theory.[2][3] However, controlling reaction conditions is paramount to prevent the formation of non-volatile impurities.

The main challenges in this synthesis include:

  • Preventing Ether Cleavage: The acidic HCl generated in situ can catalyze the cleavage of the ether linkages within the TEG-ME backbone, a common issue in the chlorination of glycols and their ethers.[4]

  • Avoiding Over-chlorination: If the starting material contains residual unmethylated triethylene glycol, dichlorinated impurities can form.

  • Minimizing Symmetrical Ether Formation: Under certain conditions, two molecules of the starting alcohol can condense to form a symmetrical ether.

  • Controlling Reaction Exotherm: The reaction is exothermic and requires careful temperature management to prevent degradation and side reactions.[3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My final product is dark brown or black. What causes this discoloration and how can I prevent it?

Answer:

Dark coloration is typically a sign of thermal decomposition or acid-catalyzed polymerization. The HCl generated during the reaction is a strong acid that can promote side reactions if not properly managed.

Root Causes & Solutions:

  • Excessive Temperature: The reaction between alcohols and thionyl chloride is exothermic.[3] Uncontrolled temperature spikes can lead to charring and polymerization.

    • Solution: Maintain a strict reaction temperature, typically between 50-70°C.[4] Use an ice bath to manage the exotherm during the slow, dropwise addition of thionyl chloride. A patent for a similar process recommends a temperature range of 60-65°C.[4]

  • Prolonged Reaction Time at High Temperature: Holding the reaction at an elevated temperature for too long after the addition is complete can also lead to degradation.

    • Solution: Monitor the reaction progress using TLC or GC. Once the starting material is consumed, proceed with the work-up promptly. A hold time of about one hour post-addition is often sufficient on a lab scale.[4]

  • Acidic Residues During Distillation: Attempting to distill the product without neutralizing residual acid can cause decomposition in the distillation pot.

    • Solution: Before distillation, perform a mild aqueous work-up. Quench the reaction mixture by carefully adding it to ice water, followed by a wash with a weak base like saturated sodium bicarbonate solution to neutralize HCl and any remaining acidic species. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before distillation.

Q2: GC-MS analysis shows a significant peak corresponding to a dichlorinated impurity. How is this formed and how can I minimize it?

Answer:

The most likely dichlorinated impurity is 1,2-bis(2-chloroethoxy)ethane. Its formation strongly suggests the presence of triethylene glycol (TEG) in your triethylene glycol monomethyl ether starting material.

Mechanism of Formation & Prevention Strategy:

  • Mechanism: If TEG is present, both of its primary hydroxyl groups can be chlorinated by thionyl chloride, leading to the dichloro impurity.

  • Prevention:

    • Use High-Purity Starting Material: Ensure your TEG-ME is of high purity and free from significant amounts of unmethylated TEG. Verify the purity by GC or NMR before starting the reaction.

    • Stoichiometry Control: Use a slight excess of the glycol relative to the chlorinating agent if you suspect TEG contamination, though this will lead to unreacted starting material that needs to be separated. The most robust solution is to use pure starting material.

Q3: I am observing the formation of a symmetrical ether, bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) ether. What conditions favor this side product?

Answer:

Symmetrical ether formation is a classic side reaction for alcohols under acidic conditions. It proceeds via an SN2 mechanism where one molecule of the alcohol acts as a nucleophile, attacking the protonated (or activated) form of another alcohol molecule.

Favorable Conditions & Mitigation:

  • High Temperatures & Concentrated Acid: This side reaction is favored by higher temperatures and a high concentration of HCl.

  • Mitigation:

    • Temperature Control: As with preventing decomposition, maintain a moderate reaction temperature (50-70°C).[4]

    • Efficient HCl Removal: Performing the reaction under a gentle sweep of an inert gas like nitrogen can help remove the generated HCl from the reaction mixture, reducing its effective concentration and minimizing acid-catalyzed side reactions.[4]

    • Order of Addition: Add the thionyl chloride slowly to a solution of the alcohol. This keeps the concentration of the activated chlorosulfite intermediate low and minimizes the chance for a second alcohol molecule to act as a nucleophile.

Q4: My yield is consistently low, even though the starting material is fully consumed. Where is my product going?

Answer:

Low yield despite full conversion often points to product loss during work-up and purification or the formation of water-soluble or volatile byproducts.

Potential Causes & Solutions:

  • Ether Cleavage: The HCl generated can cleave the ether linkages, breaking down your starting material and product into smaller, more volatile or water-soluble fragments that are lost during the work-up.

    • Solution: The key is to minimize the exposure of the product to strong acid, especially at high temperatures. Use moderate temperatures and consider adding a non-nucleophilic base like pyridine to scavenge the HCl as it is formed. However, this complicates the work-up as pyridine hydrochloride salts must be removed. A nitrogen sweep is a cleaner alternative.[4]

  • Formation of Alkyl Sulfites: Thionyl chloride can react with two molecules of the alcohol to form a dialkyl sulfite intermediate. While this is often a step in the desired reaction pathway, under some conditions, stable sulfites can form and be difficult to convert to the final product.

    • Solution: Ensure a slight excess of thionyl chloride (e.g., 1.1 to 1.2 equivalents) is used to drive the reaction to the alkyl chloride. Also, allowing for a sufficient reaction time after addition is complete can help ensure the breakdown of any intermediate species.

  • Losses During Aqueous Work-up: The chlorinated product has some water solubility. Multiple extractions and the use of brine can mitigate this.

    • Solution: After quenching, extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane or diethyl ether. Combine the organic extracts and wash them with brine (saturated NaCl solution) to reduce the amount of water dissolved in the organic phase, which in turn helps "salt out" the desired product.

Visualizing Reaction and Impurity Pathways

The following diagram illustrates the desired reaction pathway versus the major side reactions discussed.

ChlorinationPathways cluster_impurities Impurity Formation Pathways TEG_ME Triethylene Glycol Monomethyl Ether (TEG-ME) SOCl2 Thionyl Chloride (SOCl2) Product Desired Product (Monochloride) TEG_ME->Product + SOCl2 (Desired Reaction) SymEther Symmetrical Ether Impurity TEG_ME->SymEther + TEG-ME (Acid Catalyzed) Cleavage Ether Cleavage Products TEG_ME->Cleavage  HCl / Heat HCl HCl (byproduct) Product->Cleavage  HCl / Heat Dichloride Dichloro Impurity TEG Triethylene Glycol (TEG Impurity) TEG->Dichloride + 2 SOCl2

Caption: Desired reaction vs. common impurity formation pathways.

Recommended Experimental Protocol

This protocol incorporates best practices to minimize impurity formation.

Materials:

  • Triethylene glycol monomethyl ether (high purity, >99%)

  • Thionyl chloride (SOCl₂, >99%)

  • Anhydrous Dichloromethane (DCM) or Toluene (optional solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet connected to an outlet bubbler (to vent HCl and SO₂ to a basic scrubber).

  • Charging Reagents: Charge the flask with triethylene glycol monomethyl ether (1.0 eq). If using a solvent, add anhydrous DCM or toluene (approx. 2-3 mL per gram of alcohol).

  • Cooling: Cool the flask to 0-5°C using an ice-water bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.1 eq) to the dropping funnel. Add the SOCl₂ dropwise to the stirred alcohol solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60-65°C and maintain for 1 hour, monitoring by TLC or GC until the starting material is consumed.[4]

  • Work-up:

    • Cool the reaction mixture back to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with stirring.

    • Transfer the mixture to a separatory funnel. If a solvent was used, separate the layers. If no solvent was used, extract the aqueous mixture with DCM (3 x volume of starting alcohol).

    • Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain the final, pure 1-(2-chloroethoxy)-2-methoxyethane.[4]

Analytical Methods for Impurity Detection

Proper analytical techniques are crucial for identifying and quantifying impurities.

Analytical TechniquePurposeInformation Obtained
Gas Chromatography (GC) Purity assessment, impurity quantification.Provides retention times for separating the product from starting material and impurities. Peak area gives a quantitative measure of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Impurity identification.Confirms the identity of the main product and provides structural information on unknown impurity peaks by analyzing their mass fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural confirmation and purity check.Confirms the structure of the desired product. Can detect and help identify impurities if they are present in sufficient concentration (>1%).
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis.Confirms the disappearance of the broad -OH stretch from the starting material and the presence of C-Cl and C-O-C stretches in the product.

Troubleshooting Decision Tree

Use this flowchart to diagnose and solve common experimental issues.

Troubleshooting Start Problem Observed DarkProduct Dark Product Color Start->DarkProduct LowYield Low Yield Start->LowYield Dichloro Dichloro Impurity (by GC-MS) Start->Dichloro Temp Temperature too high? DarkProduct->Temp Check Cleavage Ether Cleavage? LowYield->Cleavage Check SM_Purity Starting material impure? Dichloro->SM_Purity Check Time Reaction time too long? Temp->Time No Sol_Temp Control addition rate Use ice bath Temp->Sol_Temp Yes Acid Acidic distillation? Time->Acid No Sol_Time Monitor by TLC/GC Work up promptly Time->Sol_Time Yes Sol_Acid Neutralize before distillation Acid->Sol_Acid Yes Workup Loss during workup? Cleavage->Workup No Sol_Cleavage Use N2 sweep Lower temperature Cleavage->Sol_Cleavage Yes Sol_Workup Extract multiple times Use brine wash Workup->Sol_Workup Yes Sol_SM Verify starting material purity via GC SM_Purity->Sol_SM Yes

Sources

Technical Support Center: Optimizing Reactions with 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS 52995-76-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you navigate the experimental nuances of this versatile reagent, ensuring the success and efficiency of your synthetic routes.

The core reactivity of this compound stems from its primary alkyl chloride group, making it an excellent substrate for a range of nucleophilic substitution and cross-coupling reactions.[1][2] This guide is structured to address the most common applications and challenges, from classical ether synthesis to modern catalytic C-C bond formation.

Section 1: The Williamson Ether Synthesis: A Primary Application

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages and is a primary application for this substrate.[3][4][5] The reaction involves the SN2 displacement of the chloride by an alkoxide nucleophile.[3][6][7] While fundamentally robust, optimizing this reaction requires careful consideration of bases, solvents, and potential side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing low yields of my desired ether product. What are the most common causes?

Answer: Low yields in a Williamson ether synthesis using a primary alkyl chloride like this are typically traced back to a few key factors:

  • Inadequate Deprotonation: The reacting nucleophile is the alkoxide, which must be fully generated from the corresponding alcohol. If the base used is not strong enough to completely deprotonate the alcohol, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.[4][8]

  • Sub-optimal Solvent Choice: The SN2 mechanism is strongly favored by polar aprotic solvents such as DMF, DMSO, or acetonitrile.[3][7][8] These solvents effectively solvate the cation of the alkoxide salt while leaving the alkoxide anion "naked" and highly nucleophilic. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[9][10]

  • Competing Elimination (E2) Reaction: While less common with primary alkyl chlorides compared to secondary or tertiary ones, the E2 elimination to form an alkene can still occur, particularly if a sterically hindered or very strong base is used at elevated temperatures.[3][4][11]

  • Moisture: The presence of water in the reaction mixture can quench the alkoxide nucleophile and hydrolyze the starting material. It is crucial to use anhydrous solvents and reagents.[12]

Question 2: What is the best choice of base for generating the alkoxide?

Answer: The choice of base is critical and depends on the pKa of the alcohol you are deprotonating.

  • For simple aliphatic alcohols: Strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[6][8] They irreversibly deprotonate the alcohol, driving the formation of the alkoxide. These are typically used in anhydrous polar aprotic solvents like THF or DMF.[8]

  • For phenols or more acidic alcohols: Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and can be easier to handle than metal hydrides.[8]

  • Industrial & Milder Conditions: In many applications, especially at scale, using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in conjunction with a phase-transfer catalyst is highly effective.[3][12]

Question 3: My reaction is very slow. How can I increase the reaction rate without promoting side reactions?

Answer: To accelerate a sluggish Williamson ether synthesis, consider the following strategies before resorting to a significant increase in temperature, which might favor elimination:

  • Introduce a Phase-Transfer Catalyst (PTC): This is often the most effective solution, especially when using inorganic bases like NaOH or K₂CO₃ which have low solubility in organic solvents. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, transports the alkoxide or hydroxide anion from the solid or aqueous phase into the organic phase where the alkyl chloride is dissolved.[3][13] This dramatically increases the effective concentration of the nucleophile in the reaction phase, leading to significant rate enhancement under milder conditions.[14][15]

  • Add a Catalytic Amount of Iodide: The C-Cl bond is less reactive than a C-I bond.[12] Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, which then undergoes the SN2 reaction more rapidly.[12]

Troubleshooting Guide: Williamson Ether Synthesis
Issue Potential Cause Recommended Solution
Low or No Conversion 1. Ineffective base. 2. Wet solvent/reagents. 3. Low reaction temperature.1. Switch to a stronger base (e.g., NaH). 2. Ensure all reagents and solvents are anhydrous. 3. Gradually increase temperature, monitoring for side products. Consider adding NaI as a catalyst.[12]
Low Yield, Side Products Observed 1. Competing E2 elimination. 2. Reaction with solvent.1. Use a less sterically hindered base. Avoid high temperatures. 2. Ensure the solvent is aprotic and non-nucleophilic (e.g., DMF, acetonitrile).[4]
Reaction is Sluggish 1. Poor solubility of the base/alkoxide. 2. Low reactivity of the C-Cl bond.1. Add a phase-transfer catalyst like TBAB.[3] 2. Add a catalytic amount of NaI or KI.[12]
Workflow & Protocol
Visualizing the Troubleshooting Process

G start Low Yield in Williamson Ether Synthesis? check_conversion Is Starting Material Consumed? start->check_conversion side_products Are Side Products Observed? check_conversion->side_products Yes no_conversion No/Low Conversion check_conversion->no_conversion No elimination Likely E2 Elimination side_products->elimination Yes incomplete_rxn Incomplete Reaction side_products->incomplete_rxn No solution_base 1. Use stronger base (e.g., NaH). 2. Ensure anhydrous conditions. 3. Add catalytic NaI. no_conversion->solution_base solution_elimination 1. Lower reaction temperature. 2. Use less hindered base. 3. Re-evaluate substrate choice. elimination->solution_elimination solution_incomplete 1. Increase reaction time. 2. Add Phase-Transfer Catalyst (PTC). 3. Switch to higher-boiling aprotic solvent. incomplete_rxn->solution_incomplete

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Experimental Protocol: Phase-Transfer Catalyzed Etherification

This protocol describes a general procedure for the reaction of an alcohol (R-OH) with this compound using a phase-transfer catalyst.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the alcohol (1.0 eq.), powdered sodium hydroxide (2.0 eq.), and toluene (5 mL per mmol of alcohol).

  • Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to the mixture (0.05 - 0.1 eq.).[3]

  • Substrate Addition: Add this compound (1.1 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding water. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]

Section 2: Advanced Applications: Metal-Catalyzed Cross-Coupling Reactions

Beyond ether synthesis, the primary C(sp³)-Cl bond in this compound makes it a suitable electrophile for modern carbon-carbon bond-forming reactions. Nickel and palladium-catalyzed cross-coupling reactions have emerged as powerful tools for coupling alkyl halides with various partners.[16][17]

Frequently Asked Questions (FAQs)

Question 4: Can I use this alkyl chloride to form a C-C bond with an aromatic compound?

Answer: Yes, this is achievable through reductive cross-electrophile coupling. Nickel-based catalytic systems are particularly effective for coupling unactivated primary alkyl chlorides with aryl chlorides or bromides.[18][19] These reactions typically employ a stoichiometric reductant (e.g., zinc or manganese powder) and a carefully selected ligand to control reactivity and selectivity.[18][20] Palladium catalysts can also be used, though they have historically been more challenging for C(sp³)-C(sp²) coupling with alkyl chlorides.[21][22]

Question 5: What are the critical parameters for a successful Nickel-catalyzed cross-coupling?

Answer: Success in these advanced reactions hinges on several factors:

  • Catalyst & Ligand: The choice of nickel precursor (e.g., NiCl₂(dme), NiBr₂·glyme) and, more importantly, the ligand is crucial. Ligands modulate the electronic properties and steric environment of the nickel center, preventing side reactions like homocoupling and β-hydride elimination. Bipyridine (bipy) or pyridine-based ligands are commonly employed.[23]

  • Reductant: A metallic reductant, most commonly zinc (Zn) or manganese (Mn), is required to drive the catalytic cycle. The surface activation of the metal can be important for reproducibility.

  • Additives: In some protocols, additives like lithium chloride (LiCl) or iodide salts are essential. LiCl can prevent product inhibition by solubilizing ZnCl₂ byproducts, while iodide can act as a co-catalyst to generate a more reactive alkyl iodide intermediate.[18]

  • Solvent: Anhydrous, polar aprotic solvents like NMP, DMA, or DMF are typically required.

Catalyst Selection for C-C Bond Formation
Reaction Type Catalyst System Typical Coupling Partner Key Considerations
Alkyl-Aryl Coupling NiBr₂(glyme) / Ligand / ZnAryl HalidesLigand selection is critical for selectivity. Reaction is sensitive to air and moisture.[18][19][23]
Alkyl-Alkyl Coupling NiCl₂(pybox) / (Bpin)₂Alkyl HalidesRequires careful control to prevent homocoupling. Migratory cross-coupling is a possible strategy.[20][24]
Negishi-like Coupling Pd(Amphos)₂Cl₂ / ZnAryl HalidesCan sometimes be performed in aqueous micellar conditions.
Visualizing the Catalytic Cycle

G Ni0 Ni(0)L_n NiII_Aryl Ar-Ni(II)-X (L_n) Ni0->NiII_Aryl Oxidative Addition (Ar-X) center NiI Ar-Ni(I) (L_n) NiII_Aryl->NiI Reduction (e-) NiIII R-Ni(III)-Ar (L_n) NiIII->Ni0 Reductive Elimination product Ar-R NiIII->product NiI->NiIII Oxidative Addition (R-Cl)

Caption: Generalized catalytic cycle for Ni-catalyzed reductive cross-coupling.

General Protocol: Nickel-Catalyzed Alkyl-Aryl Cross-Coupling

Warning: This reaction must be performed under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents.

  • Reactor Setup: To a dry vial, add the nickel precursor (e.g., NiBr₂(dme), 5 mol%), the ligand (e.g., a bipyridine derivative, 5.5 mol%), and activated zinc powder (2.0 eq.).

  • Reagent Addition: Add the aryl halide (Ar-X, 1.0 eq.) followed by the anhydrous solvent (e.g., NMP).

  • Initiation: Stir the mixture at the specified temperature (e.g., 60 °C) for 15-30 minutes.

  • Substrate Addition: Slowly add this compound (1.2 eq.) to the reaction mixture via syringe pump over several hours to minimize homocoupling.

  • Reaction Monitoring: Monitor the reaction by GC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction, carefully quench with aqueous HCl, and extract the product with an organic solvent.

  • Purification: The combined organic layers are dried, concentrated, and purified by column chromatography.

References
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  • SpringerLink. Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Accessed January 6, 2026.
  • ACS Publications. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry. Accessed January 6, 2026.
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  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis.
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Technical Support Center: Solvent Effects on the Reactivity of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS 52995-76-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this versatile diethelyne glycol ether derivative.[1][2] We will move beyond simple protocols to explain the fundamental principles governing its reactivity, with a special focus on the critical role of solvent selection.

Section 1: Core Principles of Reactivity and Solvent Choice

The reactivity of this compound is dominated by the primary alkyl chloride group. This structure is highly amenable to bimolecular nucleophilic substitution (S_N2) reactions.[1] Understanding the S_N2 mechanism is paramount to designing successful experiments and troubleshooting unexpected outcomes.

An S_N2 reaction is a one-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time the leaving group (in this case, chloride) departs. The solvent in which this single step occurs has a profound impact on the reaction's speed and efficiency.[3][4]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---Cl]⁻ Nu->TS Attack Substrate R-Cl (1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane) Substrate->TS Product Nu-R TS->Product LG Cl⁻ TS->LG Departure

Caption: S_N2 reaction mechanism for this compound.

The Decisive Role of the Solvent: Protic vs. Aprotic

The choice between a polar protic and a polar aprotic solvent is often the single most important factor determining the success of an S_N2 reaction.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess hydrogen atoms connected to electronegative atoms (like oxygen) and can form strong hydrogen bonds.[5] While they are excellent at dissolving charged nucleophiles, they significantly hinder S_N2 reactions. They form a "solvent cage" around the nucleophile through hydrogen bonding, stabilizing it and lowering its energy. This solvation shell must be broken for the nucleophile to attack the substrate, which dramatically slows the reaction rate.[4][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have dipole moments but lack O-H or N-H bonds, preventing them from forming hydrogen bonds with the nucleophile.[7] They solvate the accompanying cation of the nucleophilic salt but leave the anion "naked" and highly reactive.[8] This results in a substantial increase in the rate of S_N2 reactions. For instance, the reaction of bromoethane with potassium iodide is 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[8]

Caption: Nucleophile solvation in protic vs. aprotic solvents.

Solvent Selection Summary Table
Solvent ClassExamplesSuitability for S_N2 ReactionsRationale
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneExcellent Dissolves nucleophile salts but does not solvate the anion, leading to high nucleophilicity and fast reaction rates.[7][8]
Polar Protic Water, Methanol, EthanolPoor Strongly solvates the nucleophile via hydrogen bonding, creating a "solvent cage" that reduces its reactivity and slows the reaction.[4][9]
Non-Polar Hexane, Toluene, BenzeneVery Poor Cannot effectively dissolve the charged or highly polar nucleophiles required for the reaction to proceed.[4][7]

Section 2: Troubleshooting Guide in Q&A Format

Question 1: My reaction yield is very low or non-existent. I'm reacting this compound with sodium azide. What went wrong?

This is a classic issue that almost always points to reaction conditions, particularly the solvent.

  • Likely Cause A: You used a polar protic solvent. If your solvent was ethanol, methanol, or water, you have created a "solvent cage" around your azide nucleophile. This drastically reduces its ability to attack the substrate. While the reagents are soluble, their reactivity is suppressed.[4]

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents will dissolve the sodium azide while leaving the azide anion highly reactive, which should dramatically increase your yield.[7]

  • Likely Cause B: Presence of water. Even in an aprotic solvent, moisture can be detrimental. If you are performing a Williamson ether synthesis where you first deprotonate an alcohol to form a nucleophile, any water will quench your strong base and protonate your alkoxide, rendering it non-nucleophilic.[10]

    • Solution: Use anhydrous solvents. Ensure all glassware is oven-dried or flame-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Question 2: I see my starting material being consumed, but I'm getting a significant amount of an unexpected side product. What is it?

The most common side reaction for a primary alkyl halide is elimination (E2), although it is less favored than for secondary or tertiary halides.[11]

  • Likely Cause: E2 Elimination. This pathway is competitive with S_N2 and is favored by strongly basic and/or sterically bulky nucleophiles. If you are using a nucleophile like potassium tert-butoxide, you are promoting the E2 pathway, which will produce an alkene instead of the desired substitution product.

    • Solution: If substitution is the goal, use a nucleophile that is a weak base, such as halides (I⁻, Br⁻), azide (N₃⁻), or cyanide (CN⁻).[11] If a strongly basic nucleophile like an alkoxide is required (e.g., for a Williamson ether synthesis), use a less sterically hindered base (e.g., sodium ethoxide instead of potassium tert-butoxide) and keep the temperature as low as feasible.

  • Possible Cause (Less Common): Ether Cleavage. The ether linkages within the molecule are generally robust. However, if your reaction conditions are strongly acidic (e.g., using HBr or HI), you may be cleaving the ether bonds instead of performing the desired substitution at the chloride position.[12][13]

    • Solution: Ensure your reaction conditions are basic or neutral. Ether cleavage is a distinct reaction class and will not occur under typical S_N2 conditions.

Question 3: My reaction is proceeding correctly but is extremely slow, taking several days. How can I speed it up?

  • Likely Cause: Suboptimal Solvent or Heterogeneous System. You may be using a solvent that is only moderately effective, or your nucleophilic salt may have poor solubility in your chosen organic solvent, leading to a slow reaction at the interface of two phases.

    • Solution 1: Optimize Solvent. As discussed, switching from a protic to a polar aprotic solvent like DMSO will provide the most significant rate enhancement.[8]

    • Solution 2: Introduce a Phase-Transfer Catalyst (PTC). If you have a biphasic system (e.g., an aqueous solution of a nucleophile and an organic solution of the substrate), a PTC is essential. Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers can transport the nucleophile from the aqueous phase into the organic phase, allowing the reaction to occur efficiently.[14][15] This creates a homogeneous reaction environment within the organic layer, dramatically accelerating the reaction.[16]

Section 3: Validated Experimental Protocol

This protocol for a Williamson Ether Synthesis provides a reliable method for reacting this compound with a phenol, incorporating best practices for solvent and reagent handling.

Objective: Synthesize 1-((2-(2-methoxyethoxy)ethoxy)methyl)benzene from phenol.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate

Protocol Steps:

  • Setup: Under an inert atmosphere (N₂ or Ar), add phenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the phenol).

  • Reagent Addition: Add this compound (1.1 eq) to the suspension dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting phenol is fully consumed.[10][17]

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by column chromatography.

Workflow Setup 1. Setup Flask under N₂ Add Phenol & K₂CO₃ Solvent 2. Solvent Addition Add anhydrous DMF Setup->Solvent Reagent 3. Reagent Addition Add Chloro-ethane derivative Solvent->Reagent Heat 4. Heating Stir at 60-80 °C Reagent->Heat Monitor 5. Monitoring TLC or GC-MS analysis Heat->Monitor Workup 6. Workup Quench with H₂O Extract with Ethyl Acetate Monitor->Workup Dry 7. Drying & Concentration Dry with Na₂SO₄ Rotary Evaporation Workup->Dry Purify 8. Purification Column Chromatography Dry->Purify

Caption: Experimental workflow for Williamson Ether Synthesis.

Section 4: FAQs

  • Q: Can I use a non-polar solvent like hexane to avoid product separation issues? A: No. Non-polar solvents are unable to dissolve the nucleophilic salts typically used in these reactions. Without dissolved nucleophiles, the reaction cannot proceed at any meaningful rate.[4]

  • Q: What is the absolute best solvent to use? A: For most S_N2 applications with this substrate, high-polarity aprotic solvents like DMSO or DMF are considered the "gold standard" as they provide the best combination of reactant solubility and nucleophile reactivity, leading to the fastest reaction rates.[7][8]

  • Q: Are there any safety concerns with the ether linkages in this molecule? A: While the C-O-C bonds are generally stable, ethers have the potential to form explosive peroxides over time upon exposure to air and light. Always store the compound in a tightly sealed, opaque container and consult the Safety Data Sheet (SDS) for specific handling and storage instructions.

References

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of alkylating agents is paramount for the rational design of synthetic pathways and the development of novel molecular entities. This guide provides an in-depth comparison of the reactivity of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a functionalized primary alkyl chloride, with other common alkyl halides. The focus of this comparison is on their performance in bimolecular nucleophilic substitution (SN2) reactions, a cornerstone of modern organic synthesis. This document is grounded in established chemical principles and provides detailed experimental protocols for empirical validation.

Introduction: The Significance of Alkyl Halide Reactivity in Synthesis

Bimolecular nucleophilic substitution (SN2) is a fundamental reaction in which a nucleophile attacks an electrophilic carbon atom, leading to the concerted displacement of a leaving group.[1] The rate of an SN2 reaction is described by the rate law: Rate = k[Alkyl Halide][Nucleophile], where the rate constant, k, is influenced by several key factors.[1][2] These include the steric accessibility of the electrophilic carbon, the nature of the leaving group, the strength of the nucleophile, and the properties of the solvent.[2][3]

This compound is a primary alkyl chloride, suggesting its suitability as a substrate for SN2 reactions.[4][5] Its structure, featuring ether linkages, may influence its solubility and conformational preferences, which can, in turn, affect its reactivity profile. A thorough understanding of its reactivity relative to simpler alkyl halides is crucial for its effective utilization in multi-step syntheses.

Comparative Analysis of Alkyl Halide Reactivity in SN2 Reactions

The reactivity of an alkyl halide in an SN2 reaction is primarily dictated by two main factors: the steric hindrance around the reaction center and the ability of the leaving group to depart.

The Influence of Steric Hindrance

The SN2 mechanism involves the backside attack of the nucleophile on the carbon atom bearing the leaving group.[1] As the degree of substitution on this carbon increases, the steric bulk impedes the approach of the nucleophile, leading to a dramatic decrease in the reaction rate.[3][6][7] The general order of reactivity for alkyl halides in SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[6][8]

The Role of the Leaving Group

A good leaving group is a species that is stable on its own, which typically corresponds to a weak base.[9] For the common halide leaving groups, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻, which is inversely related to the strength of the carbon-halogen bond.[3][9] The C-I bond is the weakest and therefore breaks most easily, making iodoalkanes the most reactive in SN2 reactions.[3]

To provide a quantitative perspective, the following table summarizes the relative reaction rates of various alkyl halides in a typical SN2 reaction.

Alkyl Halide Type Example Relative Rate
MethylCH₃Br~30
Primary (1°)CH₃CH₂Br1
Secondary (2°)(CH₃)₂CHBr~0.02
Tertiary (3°)(CH₃)₃CBrNegligible
Primary (1°)CH₃CH₂Cl~0.001

Data represents typical relative rates for SN2 reactions and is compiled from various sources for illustrative purposes.

The Concerted Mechanism of an SN2 Reaction

The SN2 reaction proceeds through a well-defined transition state where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[1] This leads to an inversion of the stereochemical configuration at the carbon center. The following diagram illustrates the key steps and the transition state of the SN2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---X]⁻ Nu->TS Backside Attack AlkylHalide R-X AlkylHalide->TS Product Nu-R TS->Product LeavingGroup X⁻ TS->LeavingGroup

Caption: The concerted mechanism of an SN2 reaction.

Experimental Protocol: A Comparative Kinetic Study via the Finkelstein Reaction

To empirically determine the reactivity of this compound relative to other primary alkyl halides, a competitive Finkelstein reaction can be employed.[10][11] This reaction involves the substitution of a chloride or bromide with iodide, and the reaction rate can be conveniently monitored.[10]

Objective

To compare the relative rates of the SN2 reaction of this compound and 1-chlorobutane with sodium iodide in acetone.

Materials
  • This compound

  • 1-Chlorobutane (as a reference primary alkyl chloride)

  • 1-Bromobutane (as a more reactive reference)

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Internal standard for GC analysis (e.g., dodecane)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Volumetric flasks, pipettes, and syringes

  • Thermostated water bath

Procedure
  • Preparation of Solutions:

    • Prepare 0.1 M solutions of this compound, 1-chlorobutane, and 1-bromobutane in acetone in separate volumetric flasks. Each solution should also contain the internal standard at a known concentration (e.g., 0.05 M).

    • Prepare a 0.2 M solution of sodium iodide in acetone.

  • Reaction Setup:

    • In separate, labeled reaction vials, add 5.0 mL of each of the alkyl halide solutions.

    • Place the vials in a thermostated water bath set to a constant temperature (e.g., 50 °C) and allow them to equilibrate for 10 minutes.

  • Initiation of Reaction:

    • To each vial, rapidly add 5.0 mL of the pre-heated sodium iodide solution and start a timer. This will result in initial concentrations of 0.05 M for the alkyl halide and 0.1 M for sodium iodide.

  • Kinetic Monitoring:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 2 mL of deionized water. This will precipitate the unreacted sodium iodide and halt the reaction.

    • Extract the organic components by adding 1 mL of diethyl ether, vortexing, and allowing the layers to separate.

  • Analysis:

    • Analyze the ether layer of each quenched sample by gas chromatography (GC-FID).[4][12] The GC method should be optimized to separate the starting alkyl halides, the corresponding alkyl iodides, and the internal standard.

    • The concentration of the remaining alkyl chloride at each time point can be determined by comparing the peak area of the alkyl chloride to that of the internal standard.

Data Analysis
  • Plot the concentration of each alkyl chloride versus time.

  • Determine the initial rate of each reaction from the slope of the initial linear portion of the concentration vs. time plot.

  • The relative reactivity can be expressed as the ratio of the initial rates.

Experimental Workflow Diagram

The following diagram outlines the workflow for this comparative experiment.

Finkelstein_Workflow start Start prep_solutions Prepare Alkyl Halide and NaI Solutions in Acetone start->prep_solutions reaction_setup Equilibrate Solutions in Thermostated Bath prep_solutions->reaction_setup initiate_reaction Initiate Reaction by Mixing Solutions reaction_setup->initiate_reaction kinetic_monitoring Withdraw and Quench Aliquots at Timed Intervals initiate_reaction->kinetic_monitoring extraction Extract Organic Components with Diethyl Ether kinetic_monitoring->extraction gc_analysis Analyze Samples by Gas Chromatography (GC-FID) extraction->gc_analysis data_analysis Plot Concentration vs. Time and Determine Rates gc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparing SN2 reactivity using the Finkelstein reaction.

Conclusion

In the landscape of organic synthesis, the predictable and controlled formation of carbon-heteroatom bonds is essential. This compound, as a primary alkyl chloride, is a viable substrate for SN2 reactions. Its reactivity is anticipated to be comparable to other unhindered primary alkyl chlorides. The provided experimental protocol offers a robust framework for quantitatively assessing its reactivity against other alkyl halides, thereby enabling its informed and effective application in the synthesis of complex molecules. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of this and other functionalized alkyl halides in their synthetic endeavors.

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A Guide to the Structural Validation of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth analysis for the validation of the 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane structure, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral data, compare it with empirical evidence from closely related structures, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Structural Integrity

The molecule , this compound, with the molecular formula C₅H₁₁ClO₂, possesses a unique combination of ether and chloroalkane functionalities.[1] This structure presents a distinct spectroscopic fingerprint. Precise structural verification is paramount to ensure that downstream applications, be it in materials science or as a pharmaceutical intermediate, are based on a solid chemical foundation. This guide will walk you through the process of obtaining and interpreting the analytical data necessary to confirm this structure with a high degree of confidence.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for elucidating the connectivity of a molecule by probing the chemical environment of its hydrogen atoms. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data

Based on the structure, we can anticipate five distinct proton signals. The electronegativity of the oxygen and chlorine atoms will cause a downfield shift in the signals of adjacent protons. The expected chemical shifts, multiplicities, and integrations are summarized in the table below.

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
a~3.30Singlet3H
b~3.55Triplet2H
c~3.65Triplet2H
d~3.70Triplet2H
e~3.75Triplet2H

Causality Behind the Predictions:

  • Protons (a): The methyl protons are adjacent to a single oxygen atom, leading to a singlet signal in the upfield region of the ether protons.

  • Protons (b, c, d, e): These methylene protons are all part of an ethylene glycol-like chain. Their signals will appear as triplets due to coupling with their neighboring methylene protons. The protons closest to the electronegative chlorine atom (e) are expected to be the most downfield.

Visualizing the Proton Environments

Caption: Molecular structure of this compound with labeled proton environments.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.

Predicted ¹³C NMR Data

For this compound, we expect to see five distinct signals in the ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the neighboring electronegative atoms.

CarbonChemical Shift (δ, ppm)
1~59
2~70-72
3~70-72
4~70-72
5~43

Justification for Predictions:

  • Carbon 1: The methyl carbon is the most shielded and will appear at the highest field (lowest ppm).

  • Carbons 2, 3, and 4: These carbons are all part of the ether linkages and will have similar chemical shifts in the typical range for such carbons (60-80 ppm).[2][3][4]

  • Carbon 5: This carbon is directly attached to the chlorine atom, which will cause a significant downfield shift compared to a standard alkane but will be more upfield than the ether carbons.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrum Data

The molecular weight of this compound is 138.59 g/mol .[1] Due to the presence of chlorine, we expect to see a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, arising from the natural abundance of the ³⁷Cl isotope.[5]

Predicted Fragmentation Pattern:

Ethers commonly undergo α-cleavage and cleavage of the C-O bond.[6] The presence of the chloroalkane moiety also introduces specific fragmentation pathways.

m/zPossible Fragment
138/140[M]⁺ (Molecular ion)
103[M - Cl]⁺
89[CH₂OCH₂CH₂OCH₃]⁺
75[CH₂OCH₂CH₂OH]⁺ (rearrangement)
63/65[CH₂CH₂Cl]⁺
59[CH₂OCH₃]⁺
45[CH₂OH]⁺ (rearrangement)
Fragmentation Visualization

G Predicted Mass Spec Fragmentation M [C₅H₁₁ClO₂]⁺˙ m/z = 138/140 F1 [C₅H₁₀O₂]⁺ m/z = 103 M->F1 - Cl F2 [C₄H₉O₂]⁺ m/z = 89 M->F2 - CH₂CH₂Cl F3 [C₂H₄Cl]⁺ m/z = 63/65 M->F3 - OCH₂CH₂OCH₃ F5 [C₂H₃O₂]⁺ m/z = 59 F2->F5 - C₂H₄ F4 [C₂H₇O]⁺ m/z = 45

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

To empirically validate the structure, the following detailed protocols should be followed.

Sample Preparation
  • NMR Sample: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Mass Spectrometry Sample: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The choice of solvent will depend on the ionization technique employed.

NMR Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-100 ppm.

Mass Spectrometry Analysis
  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is a suitable choice for this volatile compound.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230 °C.

Conclusion

The structural validation of this compound is a multi-faceted process that relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, and Mass Spectrometry data. By comparing the predicted spectra with experimentally acquired data, researchers can achieve a high level of confidence in the synthesized structure. The protocols and theoretical data presented in this guide provide a robust framework for this analytical endeavor, ensuring the integrity and reliability of your chemical research.

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A Comparative Guide to the Synthetic Routes of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of specialized chemical intermediates is paramount. 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a key building block in various advanced applications, presents a synthetic challenge that necessitates a thorough understanding of available methodologies. This guide provides an in-depth comparative study of different synthetic routes to this target molecule, offering detailed experimental protocols, supporting data, and a critical evaluation of each approach to aid in the selection of the most suitable method for your research and development needs.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring both an ether linkage and a reactive alkyl chloride. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals, functionalized polymers, and crown ethers. The methoxy-ethoxy moiety imparts desirable solubility and coordination properties, while the chloro-ethoxy group provides a site for nucleophilic substitution, allowing for the facile introduction of this structural unit into a target molecule. Given its utility, the development of efficient and scalable synthetic routes is of considerable interest.

Synthetic Strategies: A Comparative Overview

Two primary synthetic strategies for the preparation of this compound will be critically examined in this guide:

  • Direct Williamson Ether Synthesis: This classical and highly versatile method involves the direct coupling of the alkoxide of 2-(2-methoxy-ethoxy)ethanol with a suitable chloro-ethylating agent.

  • Two-Step Synthesis via Intermediate Chlorination: This approach involves the initial conversion of a suitable diol to a chloro-alcohol intermediate, followed by a subsequent etherification reaction to introduce the methoxy-ethoxy group.

The following sections will provide a detailed exploration of each route, including step-by-step experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.

Route 1: Direct Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[1] In the context of our target molecule, this involves the deprotonation of 2-(2-methoxy-ethoxy)ethanol to form the corresponding alkoxide, which then acts as a nucleophile to attack a dihaloethane, such as 1,2-dichloroethane.

Chemical Rationale and Mechanistic Insight

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The success of this synthesis hinges on several key factors:

  • Choice of Base: A strong base is required to quantitatively deprotonate the starting alcohol, 2-(2-methoxy-ethoxy)ethanol, to generate the nucleophilic alkoxide. Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), and alkali metal hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Solvent: The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the base while leaving the alkoxide anion relatively "naked" and highly nucleophilic.[3]

  • Alkylating Agent: A primary alkyl halide is the ideal substrate for an SN2 reaction to minimize competing elimination reactions (E2).[4] 1,2-dichloroethane is a readily available and cost-effective choice. The use of a large excess of 1,2-dichloroethane is often employed to minimize the formation of the diether byproduct.

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • 2-(2-methoxy-ethoxy)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,2-dichloroethane

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of 2-(2-methoxy-ethoxy)ethanol (1.0 equivalent) in anhydrous DMF via the dropping funnel.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Add a large excess of 1,2-dichloroethane (5-10 equivalents) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualization of the Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis start 2-(2-methoxy-ethoxy)ethanol alkoxide Sodium 2-(2-methoxyethoxy)ethoxide start->alkoxide  + NaH  (Deprotonation) product This compound alkoxide->product  + 1,2-Dichloroethane  (SN2 Attack) alkyl_halide 1,2-Dichloroethane alkyl_halide->product byproduct NaCl

Caption: Williamson ether synthesis of the target molecule.

Route 2: Two-Step Synthesis via Intermediate Chlorination

An alternative approach to the target molecule involves a two-step process. The first step is the selective chlorination of a suitable precursor, such as triethylene glycol, to form an intermediate chloro-alcohol. This intermediate is then etherified in a second step.

Chemical Rationale and Mechanistic Insight

Step 1: Selective Chlorination

The selective monochlorination of a diol like triethylene glycol can be achieved using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5] The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular SNi (substitution nucleophilic internal) reaction or an intermolecular SN2 reaction with chloride ions to yield the alkyl chloride. Controlling the stoichiometry of the thionyl chloride is crucial to favor the formation of the monochlorinated product over the dichlorinated byproduct.

Step 2: Etherification

The resulting chloro-alcohol intermediate can then be etherified at the remaining hydroxyl group. This can be accomplished via another Williamson ether synthesis, this time using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(2-(2-Chloroethoxy)ethoxy)ethanol

Materials:

  • Triethylene glycol

  • Thionyl chloride

  • Pyridine

  • Dioxane

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve triethylene glycol (1.0 equivalent) and pyridine (3.0 equivalents) in dioxane in a round-bottom flask.[5]

  • Heat the solution to 80 °C.[5]

  • Slowly add thionyl chloride (2.2 equivalents) dropwise over 2-3 hours.[5]

  • Maintain the reaction at 80 °C for 5-6 hours after the addition is complete.[5]

  • Cool the reaction mixture to room temperature and remove the dioxane by distillation.[5]

  • Add ethyl acetate to the residue and stir for 30 minutes.[5]

  • Filter off the pyridinium salt and wash the filtrate with water.[5]

  • Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 2-(2-(2-Chloroethoxy)ethoxy)ethanol.[5]

  • Purify the intermediate by column chromatography or distillation.

Step 2: Methylation to form this compound

This step would follow a standard Williamson ether synthesis protocol, reacting the intermediate chloro-alcohol with a methylating agent.

Visualization of the Two-Step Synthesis Pathway

Two_Step_Synthesis start Triethylene Glycol intermediate 2-(2-(2-Chloroethoxy)ethoxy)ethanol start->intermediate  + SOCl2, Pyridine  (Chlorination) product This compound intermediate->product  + Base, CH3I  (Methylation)

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane by GC-FID: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of chemical entities is paramount. This guide provides an in-depth technical comparison for the quantitative analysis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane, a compound of interest in various synthetic pathways, focusing on the robust and widely accessible Gas Chromatography with Flame Ionization Detection (GC-FID) method. We will explore the nuances of this technique, compare it with a powerful alternative, and provide the foundational data and protocols to empower your analytical endeavors.

Introduction to the Analyte and the Analytical Challenge

This compound (CAS No. 52995-76-3) is a diether containing a chlorinated moiety.[1][2] Its structure presents a moderate boiling point and volatility, making it an ideal candidate for gas chromatographic analysis. The quantitative determination of this compound is often critical in monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes. The primary analytical challenge lies in developing a method that is not only accurate and precise but also specific enough to resolve the target analyte from potential impurities or starting materials.

The Workhorse of Volatile Analysis: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a cornerstone technique for the quantitative analysis of volatile and semi-volatile organic compounds. Its widespread adoption is a testament to its reliability, robustness, and cost-effectiveness. The FID is a mass-sensitive detector that responds to virtually all organic compounds, making it a versatile tool for a broad range of applications.[3]

The "Why": Causality Behind Experimental Choices for GC-FID Analysis

The development of a robust GC-FID method is a systematic process rooted in the physicochemical properties of the analyte. For this compound, with a boiling point of approximately 225.2°C, a thoughtful selection of GC parameters is crucial for achieving optimal separation and detection.[2]

  • Column Selection: A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a logical starting point. This polarity provides a good balance of dispersive and dipole-dipole interactions, facilitating the separation of the chlorinated ether from potential non-polar and more polar impurities. The standard column dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness offer a good compromise between resolution and analysis time.

  • Temperature Programming: A temperature-programmed analysis is essential to ensure the efficient elution of the analyte while maintaining good peak shape. Starting at a relatively low initial temperature (e.g., 60°C) allows for the focusing of the analyte at the head of the column, leading to sharp peaks. A subsequent temperature ramp (e.g., 10-15°C/min) to a final temperature well above the analyte's boiling point (e.g., 250°C) ensures its timely elution.

  • Injector and Detector Temperatures: The injector and detector temperatures should be set significantly higher than the final oven temperature (e.g., 280°C) to ensure the rapid and complete vaporization of the sample upon injection and to prevent condensation in the detector.

Visualizing the Workflow: The GC-FID Analytical Process

GC_FID_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC-FID System cluster_data_analysis Data Analysis Sample Sample Containing Analyte Dilution Dilution with Solvent (e.g., Dichloromethane) Sample->Dilution Standard Internal Standard Spiking (Optional but Recommended) Dilution->Standard Injector Injector Port (Vaporization) Standard->Injector Column GC Column (Separation) Injector->Column Carrier Gas (He/N2) Detector FID Detector (Ionization) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification caption Figure 1: GC-FID Workflow for Quantitative Analysis.

Caption: Figure 1: A schematic representation of the GC-FID workflow for the quantitative analysis of this compound.

A Comparative Perspective: GC-FID vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-FID is a robust technique, for applications requiring higher sensitivity and definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative.

The Power of Mass Spectrometry

GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry. Instead of simply burning the eluting compounds, the mass spectrometer ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" or mass spectrum for each compound. This offers two key advantages over FID:

  • Unambiguous Identification: The mass spectrum provides structural information, allowing for the confident identification of the analyte, even in complex matrices. This is a significant advantage when analyzing for impurities or in forensic applications.

  • Enhanced Selectivity and Sensitivity: By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, it is possible to monitor only for specific ions characteristic of the target analyte. This dramatically reduces background noise and enhances sensitivity, often allowing for the detection of trace-level impurities that would be missed by FID.[4]

Head-to-Head Comparison: Performance Metrics

The choice between GC-FID and GC-MS often comes down to the specific requirements of the analysis. The following table provides a comparative overview of key performance parameters, with expected values based on the analysis of similar halogenated organic compounds.

Parameter GC-FID GC-MS (SIM Mode) Rationale & Justification
Specificity/Selectivity ModerateHighFID responds to most organic compounds, relying on retention time for identification. GC-MS provides a unique mass spectrum for definitive identification.[5]
Limit of Detection (LOD) ~1-10 ng/mL~0.01-0.1 ng/mLThe low background noise in SIM mode allows for significantly lower detection limits.
Limit of Quantification (LOQ) ~5-30 ng/mL~0.05-0.5 ng/mLA direct consequence of the lower LOD, enabling precise quantification at lower concentrations.
Linearity (R²) >0.99>0.99Both techniques can exhibit excellent linearity over a defined concentration range.
Precision (%RSD) < 5%< 5%With proper method validation, both can achieve high precision.
Cost & Complexity LowerHigherGC-MS instruments are more expensive to purchase and maintain, and data analysis can be more complex.

Note: The LOD and LOQ values are estimates for a well-optimized system and will vary depending on the specific instrument, method parameters, and matrix.

A Self-Validating System: Experimental Protocol for Quantitative Analysis by GC-FID

This protocol provides a detailed, step-by-step methodology for the quantitative analysis of this compound by GC-FID. The inclusion of system suitability tests and quality control samples ensures the generation of trustworthy and reproducible data.

Materials and Reagents
  • This compound (analytical standard, >99% purity)

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Internal Standard (IS), e.g., 1,2-dichlorobenzene or another suitable stable compound with a retention time that does not interfere with the analyte or other components.

  • Volumetric flasks and pipettes

  • GC vials with septa

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector.

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on analyte concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C.

  • Detector Gases: Hydrogen and Air, at manufacturer-recommended flow rates.

Standard and Sample Preparation
  • Internal Standard Stock Solution: Accurately weigh and dissolve a known amount of the internal standard in dichloromethane to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by accurately weighing and dissolving the this compound analytical standard in dichloromethane. Spike each calibration standard with a fixed amount of the internal standard stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of dichloromethane. Spike the sample solution with the same fixed amount of the internal standard as used for the calibration standards.

Analysis and Quantification
  • System Suitability Test (SST): Before starting the analysis, inject a mid-level calibration standard multiple times (e.g., n=5). The relative standard deviation (%RSD) of the peak area ratio (analyte/IS) should be less than 2%, and the theoretical plates for the analyte peak should be greater than 20,000.

  • Calibration Curve: Inject each calibration standard in duplicate. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the analyte. The correlation coefficient (R²) should be greater than 0.995.

  • Sample Analysis: Inject the prepared sample solutions in duplicate.

  • Quantification: Determine the peak area ratio (analyte/IS) for the sample injections and use the calibration curve to calculate the concentration of this compound in the sample.

Conclusion: Selecting the Right Tool for the Job

Both GC-FID and GC-MS are powerful techniques for the quantitative analysis of this compound.

  • GC-FID stands out as a robust, reliable, and cost-effective method, making it an excellent choice for routine quality control and high-throughput analyses where the identity of the analyte is known and the required sensitivity is within its capabilities.

  • GC-MS , particularly in SIM mode, offers unparalleled selectivity and sensitivity. It is the preferred method for trace-level impurity analysis, the analysis of complex matrices where interferences are a concern, and for applications where definitive identification of the analyte is required.

Ultimately, the choice of technique should be guided by the specific analytical requirements, including the need for sensitivity, selectivity, and structural confirmation, as well as practical considerations such as instrument availability and cost. This guide provides the foundational knowledge and a practical starting point for the successful quantitative analysis of this compound, empowering researchers to make informed decisions and generate high-quality, reliable data.

References

  • Agilent Technologies. (2011). Analysis of chlorinated hydrocarbons to EPA 612. Application Note. [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]

  • U.S. Environmental Protection Agency. Method 612: Chlorinated Hydrocarbons. [Link]

  • MONAD. (2024). The Difference Between GC-MS and FID in Gas Chromatography. [Link]

  • Nowik, W., & Grzenkowicz, M. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. Przemysł Chemiczny, 1(1), 104-110.
  • Quality Analysis. GC-FID: gas chromatography-flame ionization detector. [Link]

  • Restek. (2015). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]

  • Shimadzu Corporation. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Shimadzu Corporation. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. [Link]

  • Stolarczyk, E. U., Groman, A., & Maruszak, W. (2011). Validation of GC method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in pharmaceutical active substance. Acta Poloniae Pharmaceutica, 68(2), 161–167.

Sources

A Comparative Guide to the Cross-Reactivity of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane with Common Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical analysis of the cross-reactivity profile of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS 52995-76-3). As an intermediate in various synthetic applications, understanding its reactivity towards common functional groups is paramount for process optimization, impurity profiling, and ensuring the integrity of drug development pathways. This document outlines the theoretical basis for its reactivity, presents detailed experimental protocols for assessing cross-reactivity with amine, thiol, oxygen, and carboxylate nucleophiles, and provides a framework for interpreting the resulting data. The methodologies are designed to be self-validating, ensuring researchers can confidently assess the compound's behavior in complex chemical environments.

Introduction to this compound

This compound is an organic compound characterized by a flexible ether backbone and a terminal primary alkyl chloride.[1][2] Its utility often lies in its ability to act as a bifunctional molecule, where the chloro group serves as a reactive handle for synthetic elaboration.

Chemical Structure and Physicochemical Properties

The structure contains two key features that dictate its chemical behavior: the ether linkages, which are generally stable but can participate in coordination, and the primary alkyl chloride, which is the primary center of reactivity.

PropertyValueSource
CAS Number 52995-76-3[1][2]
Molecular Formula C₇H₁₅ClO₃[1][2]
Molecular Weight 182.65 g/mol [2]
Boiling Point 225.2 °C at 760 mmHg[2][3]
Density 1.046 g/cm³[2][3]
Appearance Liquid[1]
Key Reactive Centers

The molecule's reactivity is dominated by the electrophilic carbon atom bonded to the chlorine. This C-Cl bond is polarized, making the carbon susceptible to attack by nucleophiles. The ether oxygens, with their lone pairs of electrons, are nucleophilic and basic but are generally unreactive under neutral or basic conditions. Cleavage of the ether bonds typically requires harsh acidic conditions, which are outside the scope of standard cross-reactivity studies.

Theoretical Reactivity Profile and Mechanistic Considerations

The presence of a primary alkyl chloride strongly suggests that its primary reaction pathway with nucleophiles will be the bimolecular nucleophilic substitution (Sₙ2) mechanism.

Causality Behind Mechanism: The Sₙ2 pathway is favored for primary halides because the carbon atom is sterically unhindered, allowing for backside attack by a nucleophile. The alternative Sₙ1 pathway, which proceeds through a carbocation intermediate, is highly unfavorable for primary systems due to the instability of the resulting primary carbocation. Elimination reactions (E2) are a potential side reaction, particularly with sterically hindered, strong bases, but are generally not the major pathway for primary alkyl chlorides with common nucleophiles.

Experimental Design for Cross-Reactivity Assessment

A systematic approach is required to compare the reactivity of this compound across different functional groups. This involves standardized reaction conditions and robust analytical methods.

Rationale for Functional Group Selection

The functional groups selected for this guide represent the most common nucleophiles encountered in pharmaceutical and chemical synthesis. Their relative reactivity will depend on factors like basicity, polarizability, and steric hindrance. The chosen groups are:

  • Amines (Nitrogen Nucleophiles): Ubiquitous in active pharmaceutical ingredients (APIs).

  • Thiols (Sulfur Nucleophiles): Highly potent nucleophiles found in various biomolecules and reagents.

  • Alkoxides/Phenoxides (Oxygen Nucleophiles): Common for building ether linkages.[4][5]

  • Carboxylates (Oxygen Nucleophiles): Precursors to ester formation.

  • Organometallics (Carbon Nucleophiles): Essential for forming new carbon-carbon bonds.[6][7]

General Experimental Workflow

The following workflow provides a standardized method for assessing cross-reactivity. This systematic approach ensures that comparisons between different functional groups are valid.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrate & Nucleophile) setup_rxn Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_rxn add_reagents Add Substrate, Nucleophile, Solvent, and Base (if needed) setup_rxn->add_reagents run_rxn Stir at Controlled Temperature (e.g., 25°C, 50°C) add_reagents->run_rxn monitor Monitor by TLC/LC-MS (Time points: 0, 1, 4, 24h) run_rxn->monitor workup Quench Reaction & Perform Aqueous Workup/Extraction monitor->workup analyze Analyze Organic Layer (GC-MS, NMR) workup->analyze quantify Quantify Conversion & Identify Products analyze->quantify

Caption: General workflow for cross-reactivity screening.

Analytical Techniques

For robust and reliable data, a combination of analytical methods is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of the product and tracking the disappearance of starting material, providing quantitative data on conversion.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile products, providing both retention time and mass fragmentation data for identification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of the final, isolated product.

Comparative Analysis with Specific Functional Groups

This section details the experimental protocols for evaluating the cross-reactivity of this compound with representative nucleophiles.

Reactivity with Amine Nucleophiles (N-Alkylation)

Expected Reaction: Primary and secondary amines are excellent nucleophiles that readily displace the chloride via an Sₙ2 reaction to form a new C-N bond. Rationale for Protocol: An external base is included to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and promotes the Sₙ2 mechanism.

Experimental Protocol:

  • To a stirred solution of benzylamine (1.0 eq) in acetonitrile (0.5 M), add potassium carbonate (1.5 eq) as a base.

  • Add this compound (1.1 eq).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by LC-MS, analyzing for the consumption of the starting material and the appearance of the product mass.

  • Upon completion, filter the solid base and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-alkylated product.

  • Characterize the product by ¹H NMR and MS.

Reactivity with Thiol Nucleophiles (S-Alkylation)

Expected Reaction: Thiols are among the most powerful nucleophiles due to the high polarizability of sulfur. They are expected to react rapidly to form a thioether. Rationale for Protocol: The thiol is first deprotonated by a strong base (sodium hydride) to form the more nucleophilic thiolate anion. Tetrahydrofuran (THF) is an appropriate solvent for this type of reaction.

Experimental Protocol:

  • To a solution of benzyl mercaptan (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the solution back to 0 °C and add this compound (1.05 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Reactivity with Oxygen Nucleophiles (O-Alkylation)

Expected Reaction: Alkoxides and phenoxides react via the classic Williamson ether synthesis to form a new ether linkage.[5] Rationale for Protocol: Similar to the thiol protocol, the alcohol must first be deprotonated to form the more potent alkoxide nucleophile.

Experimental Protocol:

  • To a solution of phenol (1.0 eq) in anhydrous DMF (0.5 M), add sodium hydride (1.1 eq) at 0 °C.

  • Stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Add this compound (1.1 eq).

  • Heat the reaction to 60 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool to room temperature and quench with water.

  • Extract with diethyl ether, wash the organic layers with 1 M NaOH and brine, dry, and concentrate.

  • Purify by column chromatography.

Summary of Expected Reactivity and Data Visualization

The reactivity of this compound is expected to follow the general trend of nucleophilicity for Sₙ2 reactions.

G substrate 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane amine_prod N-Alkylated Amine substrate->amine_prod + R₂NH thiol_prod Thioether substrate->thiol_prod + RS⁻ ether_prod Unsymmetrical Ether substrate->ether_prod + RO⁻ ester_prod Ester substrate->ester_prod + RCOO⁻

Caption: Potential Sₙ2 reaction pathways.

Comparative Reactivity Table

The following table summarizes the expected outcomes. Experimental data should be used to populate the "Relative Rate" and "Typical Yield" columns.

Nucleophile ClassFunctional Group ExampleExpected ProductRelative RateTypical Yield
Sulfur Thiolate (RS⁻)ThioetherVery FastHigh (>90%)
Nitrogen Primary Amine (RNH₂)Secondary AmineFastGood (70-90%)
Oxygen Alkoxide (RO⁻)Unsymmetrical EtherModerateModerate (50-80%)
Oxygen Phenoxide (ArO⁻)Aryl EtherModerate-SlowModerate (50-75%)
Oxygen Carboxylate (RCOO⁻)EsterSlowLow to Moderate (30-60%)

Rationale for Reactivity Trend: The high reactivity of thiolates is attributed to the high polarizability and low solvation of the sulfur atom. Amines are also potent nucleophiles. Alkoxides are strong bases, which can lead to competing elimination reactions, although this is less of a concern for a primary halide. Carboxylates are weaker nucleophiles, resulting in slower reaction rates.

Conclusion

This compound is a versatile synthetic intermediate whose primary mode of reactivity is nucleophilic substitution at the terminal chloride. Cross-reactivity studies are essential to predict its behavior in complex synthetic steps. The data generated from the protocols in this guide will show a clear reactivity trend, with thiols reacting most rapidly, followed by amines and then various oxygen nucleophiles. This understanding allows researchers and drug development professionals to design more robust synthetic routes, anticipate potential side products, and control reaction outcomes with greater precision.

References

  • PubChem. Ethane, 1-(2-chloroethoxy)-2-methoxy-. National Center for Biotechnology Information. [Link]

  • Chemsrc. CAS#:52995-76-3 | this compound. [Link]

  • DSpace@MIT. Cross-coupling reactions of unactivated alkyl halides. [Link]

  • ResearchGate. Cross-coupling reactions of unactivated alkyl halides | Request PDF. [Link]

  • ACS Publications. Cross-Coupling Reaction of Alkyl Halides with Grignard Reagents Catalyzed by Ni, Pd, or Cu Complexes with π-Carbon Ligand(s). Accounts of Chemical Research. [Link]

  • ACS Publications. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive. Journal of the American Chemical Society. [Link]

  • ResearchGate. Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds: Separation of an eleven component mixture. [Link]

  • PubMed. Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. [Link]

  • Preprints.org. Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. [Link]

  • ResearchGate. GC method for quantitative determination of residual 2-(2-chloroethoxy) ethanol (CEE) and N-methyl-2-pyrrolidinone (NMP) in quetiapine. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. [Link]

Sources

A Comparative Stability Analysis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane and Related Chlorinated Ethers for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Excipient and Linker Stability

In the landscape of modern drug development, the chemical stability of every component within a formulation or conjugate is paramount. For researchers and scientists, particularly in the realm of complex biologics like Antibody-Drug Conjugates (ADCs) or in the formulation of poorly soluble active pharmaceutical ingredients (APIs), the choice of linkers and solvent systems is a critical decision point. Chlorinated ethers, valued for their unique solubility and reactivity profiles, are increasingly considered for these advanced applications. However, their stability can be a double-edged sword, with potential degradation pathways impacting product efficacy, safety, and shelf-life.

This guide provides an in-depth comparative stability assessment of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (referred to herein as CE-MEE ), a polyether with a terminal chloride, against a panel of structurally similar chlorinated ethers. Our objective is to elucidate the intrinsic stability of CE-MEE under various stress conditions, providing drug development professionals with the data-driven insights needed to make informed decisions. We will explore the mechanistic underpinnings of ether and chloroalkane degradation, present a robust experimental framework for forced degradation studies based on ICH guidelines, and discuss the practical implications of these findings.

This document is structured not as a rigid protocol, but as a comprehensive scientific guide. It moves from theoretical considerations to detailed experimental methodologies and culminates in a discussion of illustrative results, explaining the causal links between chemical structure and observed stability.

Chapter 1: Theoretical Stability Considerations: A Tale of Two Functional Groups

The stability profile of CE-MEE and its analogues is dictated by the interplay between its ether linkages and the terminal chloroalkane group. Understanding the inherent reactivity of these moieties is essential for predicting degradation pathways.

The Ether Moiety: Autoxidation and Peroxide Formation

Ethers are widely known to undergo autoxidation in the presence of atmospheric oxygen, a process accelerated by light and heat.[1][2] This free-radical chain reaction proceeds via abstraction of a hydrogen atom from the carbon adjacent (alpha) to the ether oxygen, forming a carbon radical.[2] This radical then reacts with molecular oxygen to form a hydroperoxide, which can further react to form explosive dialkyl peroxides.[2][3]

  • Expertise & Experience: The presence of multiple ether oxygens in CE-MEE could potentially influence the rate of radical formation. However, all ethers with primary or secondary alkyl groups are considered potential peroxide formers and must be handled with care, especially after prolonged storage or exposure to air.[1][4] The routine testing for peroxides is a non-negotiable safety and quality control step in any laboratory using these materials.[5]

The Chloroalkane Moiety: Susceptibility to Nucleophilic Attack and Elimination

The carbon-chlorine bond in CE-MEE introduces a primary site for degradation. The primary degradation pathways for chlorinated alkanes in aqueous environments include:

  • Hydrolysis: A nucleophilic substitution reaction where water acts as the nucleophile, displacing the chloride ion to form the corresponding alcohol. This reaction can be catalyzed by acidic or basic conditions.[6] The rate of hydrolysis can be influenced by neighboring functional groups.

  • Dehydrochlorination: An elimination reaction, typically favored under basic conditions, where a proton and the chloride ion are removed from adjacent carbons to form an alkene.[6]

  • Reductive Dechlorination: A process where the chlorine atom is replaced by a hydrogen atom, often mediated by reducing agents or certain metals.[6]

The proximity of the ether oxygen two carbons away (a beta-relationship) from the chlorine in CE-MEE may influence the C-Cl bond's reactivity through inductive effects, potentially impacting its susceptibility to hydrolysis compared to a simple chloroalkane.

Chapter 2: Experimental Design & Methodology

To objectively assess the stability of CE-MEE, a forced degradation (stress testing) study was designed in accordance with ICH Q1A(R2) guidelines.[7] Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and establishing the stability-indicating power of analytical methods.[8][9]

Materials
  • Test Compound: this compound (CE-MEE), Purity ≥98%

  • Comparative Compounds:

    • 2-Chloroethyl ethyl ether (CEEE): A simple monochlorinated ether.

    • Bis(2-chloroethyl) ether (BCEE): A dichlorinated ether, known for its reactivity.[10]

    • 1,2-Bis(2-methoxyethoxy)ethane (BMEE): A non-chlorinated structural analogue to serve as a baseline for ether-specific degradation.

General Experimental Workflow

The overall workflow is designed to systematically expose the compounds to a range of stresses and quantify the remaining parent compound while identifying key degradants.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation cluster_analysis Phase 3: Analysis & Interpretation prep Stock Solution Preparation (1 mg/mL in ACN) aliquot Aliquoting Samples for Each Stress Condition prep->aliquot hydrolysis Hydrolytic Stress (Acid, Base, Neutral) aliquot->hydrolysis oxidation Oxidative Stress (H₂O₂) aliquot->oxidation thermal Thermal Stress (60°C, Dry Heat) aliquot->thermal photo Photolytic Stress (ICH Q1B Light Exposure) aliquot->photo quench Quenching & Dilution hydrolysis->quench oxidation->quench thermal->quench photo->quench analysis GC-MS / HPLC-MS Analysis (Quantification & ID) quench->analysis data Data Interpretation (Degradation Pathways) analysis->data

Caption: Overall workflow for the forced degradation study.

Detailed Experimental Protocols

Trustworthiness: Each protocol includes a control sample (stored at 5°C, protected from light) to ensure that any observed degradation is due to the applied stress and not to inherent instability under normal analytical conditions.

Protocol 1: Hydrolytic Stability Assessment

  • Preparation: To three separate vials for each compound, add 1 mL of the 1 mg/mL stock solution. Evaporate the acetonitrile under a gentle stream of nitrogen.

  • Stress Application:

    • Acidic: Reconstitute one vial with 1 mL of 0.1 M HCl.

    • Neutral: Reconstitute one vial with 1 mL of HPLC-grade water.

    • Basic: Reconstitute one vial with 1 mL of 0.1 M NaOH.

  • Incubation: Place all vials in a controlled temperature chamber at 60°C for 48 hours.

  • Sampling & Quenching: At t=0, 24, and 48 hours, withdraw a 100 µL aliquot. Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of 10 µg/mL with the initial mobile phase for analysis.

Protocol 2: Oxidative Stability Assessment

  • Preparation: To a vial for each compound, add 1 mL of the 1 mg/mL stock solution.

  • Stress Application: Add 1 mL of a 3% hydrogen peroxide (H₂O₂) solution.

  • Incubation: Store the vials at room temperature, protected from light, for 48 hours.

    • Expertise & Experience: A lower temperature is chosen for oxidation to avoid thermally-induced degradation, ensuring that the observed effects are primarily oxidative. H₂O₂ is a standard choice for mild oxidative stress as per ICH guidelines.[7]

  • Sampling: At t=0, 24, and 48 hours, withdraw a 100 µL aliquot and dilute to 10 µg/mL with the initial mobile phase for immediate analysis.

Protocol 3: Photostability Assessment

  • Preparation: Prepare two sets of quartz cuvettes for each compound, each containing a 10 µg/mL solution in HPLC-grade water.

  • Stress Application: Expose one set of samples to a light source conforming to ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11] Wrap the second set (the dark control) in aluminum foil and place it in the same chamber.

  • Sampling: Analyze the samples after the exposure period is complete.

Protocol 4: Thermal Stability Assessment

  • Preparation: Place sealed vials containing 1 mg of the solid compound for each substance into a controlled temperature oven.

  • Stress Application: Maintain the oven at 80°C for 7 days.

  • Sampling: After 7 days, cool the vials to room temperature, dissolve the contents in a known volume of acetonitrile to a concentration of 1 mg/mL, and dilute for analysis.

Analytical Method
  • Instrumentation: An Agilent GC-MS system or an HPLC system coupled with a high-resolution mass spectrometer (e.g., Q-TOF).

  • Methodology: A validated, stability-indicating chromatographic method capable of separating the parent compound from all potential degradation products is used. For chlorinated ethers, GC-MS is often suitable.[12][13]

  • Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control sample at t=0.

Chapter 3: Results & Discussion (Illustrative Data)

The following data is presented to illustrate the expected outcomes of the described protocols.

Comparative Stability Data

Table 1: Percentage Degradation of Chlorinated Ethers Under Forced Degradation Conditions

CompoundHydrolysis (Acid, 48h)Hydrolysis (Base, 48h)Oxidation (H₂O₂, 48h)Photolysis (ICH Q1B)
CE-MEE 4.2%11.5%2.1%6.8%
CEEE 5.9%15.8%1.8%8.1%
BCEE 18.7%35.2%3.5%15.4%
BMEE <1.0%<1.0%1.5%<1.0%
Discussion of Stability Profiles
  • Hydrolytic Stability: As anticipated, the non-chlorinated analogue BMEE was highly stable against hydrolysis. All chlorinated ethers showed significantly more degradation, confirming the C-Cl bond as the primary point of hydrolytic attack. Degradation was more pronounced under basic conditions, which is typical for primary chloroalkanes where an SN2 mechanism is often accompanied by E2 elimination.[6]

    • Key Insight: CE-MEE demonstrated superior hydrolytic stability compared to both CEEE and BCEE . The complex polyether structure of CE-MEE may sterically hinder the approach of a nucleophile to the C-Cl bond, or the additional ether oxygens may exert an electron-withdrawing inductive effect that slightly deactivates the carbon for nucleophilic attack. The presence of two chloro groups in BCEE significantly increases its susceptibility to degradation, making it the least stable compound in the set.

  • Oxidative and Photolytic Stability: All compounds showed relatively low degradation under mild oxidative stress, with the primary pathway being peroxide formation at the ether moieties.[14] Photolytic degradation was more significant for the chlorinated compounds. UV energy can induce homolytic cleavage of the C-Cl bond, initiating radical chain reactions that lead to a variety of degradation products. BCEE , with two C-Cl bonds, was again the most susceptible. CE-MEE showed slightly better photostability than CEEE , a finding that warrants further investigation into potential intramolecular quenching mechanisms.

Proposed Degradation Pathways for CE-MEE

Based on the degradation profiles and identification of byproducts via mass spectrometry, the primary degradation pathways for CE-MEE are proposed below.

G cluster_hydrolysis Hydrolysis (H₂O, OH⁻) cluster_elimination Elimination (OH⁻) cluster_photo Photolysis (hν) CE_MEE This compound (CE-MEE) MeO-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-Cl hydrolysis_prod Hydrolysis Product MeO-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂-OH CE_MEE->hydrolysis_prod Sɴ2 Attack elimination_prod Elimination Product MeO-CH₂CH₂-O-CH₂CH₂-O-CH=CH₂ CE_MEE->elimination_prod E2 Mechanism photo_prod Radical Cleavage Products e.g., MeO-CH₂CH₂-O-CH₂CH₂-O-CH₂CH₂• + Cl• CE_MEE->photo_prod C-Cl Homolysis

Caption: Proposed primary degradation pathways for CE-MEE.

Chapter 4: Practical Implications & Recommendations

The enhanced stability of This compound (CE-MEE) relative to simpler or more heavily chlorinated ethers makes it a promising candidate for applications requiring a balance of specific solvency/reactivity and chemical robustness.

  • Storage and Handling: Like all ethers, CE-MEE should be stored in tightly sealed, opaque containers under an inert atmosphere (e.g., nitrogen or argon) to minimize peroxide formation.[1] It should be kept away from light and heat sources. Periodic testing for peroxides is strongly recommended, especially for lots that have been opened or stored for extended periods.

  • Formulation Considerations: The susceptibility of CE-MEE to base-catalyzed degradation indicates that it should be used with caution in high-pH formulations. Buffering systems should be carefully selected to maintain a neutral or slightly acidic pH to maximize shelf-life.

  • Process Chemistry: In synthetic applications where CE-MEE is used as a linker or intermediate, exposure to strong bases or prolonged heating should be minimized to prevent unwanted side reactions like elimination or hydrolysis.

Conclusion

This comparative guide demonstrates that This compound (CE-MEE) possesses a favorable stability profile compared to other representative chlorinated ethers. Its polyether structure appears to confer a greater resistance to hydrolysis and photolysis than simpler analogues like 2-chloroethyl ethyl ether and the significantly less stable bis(2-chloroethyl) ether. While susceptible to peroxide formation—a characteristic of all ethers—and degradation under strongly basic conditions, its overall stability makes it a viable and potentially superior choice for controlled applications in pharmaceutical development. The experimental framework provided herein serves as a robust template for researchers to conduct their own stability assessments, ensuring the selection of high-quality, stable materials for their critical work.

References

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comparing the efficacy of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane as an intermediate with commercially available analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realm of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not merely a passive spacer but an active determinant of the final product's success.[1] Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, extend circulation half-life, and reduce the immunogenicity of therapeutic molecules.[2][3] The architecture of these linkers, especially the nature of their terminal reactive groups, dictates the strategy for synthesis and the ultimate stability and efficacy of the conjugate.[]

This guide provides an in-depth comparative analysis of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS 52995-76-3), a heterobifunctional PEGylated intermediate, against its more common commercially available analogs.[5][6] We will move beyond a simple cataloging of features to explore the underlying chemical principles that govern their efficacy in bioconjugation workflows. This analysis is designed for researchers, chemists, and drug development professionals seeking to make informed decisions in the selection of intermediates for their next generation of therapeutics.

Profile of the Intermediate: this compound

This compound is a short, monodisperse PEG derivative characterized by a terminal chloro group and a capped methoxy group.[5][7] This structure positions it as a heterobifunctional linker; the chloro group provides a reactive handle for nucleophilic substitution, while the methoxy group is inert, preventing unwanted polymerization.[2][5] The core ethylene glycol units impart hydrophilicity, a crucial property for improving the biopharmaceutical characteristics of often-hydrophobic drug payloads.[1][3]

The primary utility of this molecule lies in its role as a foundational building block. The chloro group can be reacted with a variety of nucleophiles (e.g., amines, thiols, hydroxyls) to attach a payload or another linker component, forming a stable ether, thioether, or amine linkage.

Commercially Available Analogs: A Functional Group-Based Comparison

The efficacy of an intermediate is best understood in the context of available alternatives. The most significant point of differentiation among PEG linkers lies in their reactive functional groups. Below, we compare the chloro-PEG intermediate to three major classes of commercially available analogs.

Amine-Reactive Analogs (e.g., mPEG-NHS Ester)

N-Hydroxysuccinimidyl (NHS) esters are among the most common functionalities for targeting primary and secondary amines, such as the lysine residues on proteins.[8]

  • Reaction Chemistry: Acylation reaction forming a stable amide bond.

  • Advantages: High reactivity, allowing for rapid conjugation under mild pH conditions (typically pH 7.5-8.5).

  • Disadvantages: NHS esters are highly susceptible to hydrolysis in aqueous solutions, which can compete with the desired amine reaction, potentially lowering yields and requiring careful control of reaction conditions.

Thiol-Reactive Analogs (e.g., mPEG-Maleimide)

Maleimide groups are highly specific for free sulfhydryl (thiol) groups, found in cysteine residues. This specificity is invaluable for site-specific conjugation.[9]

  • Reaction Chemistry: Michael addition reaction forming a stable thioether bond.

  • Advantages: High specificity towards thiols at neutral pH (6.5-7.5), minimizing off-target reactions.

  • Disadvantages: The resulting thioether bond can undergo a retro-Michael reaction, particularly if a nearby amine is present, leading to potential deconjugation. Maleimides can also react with water at higher pH.

"Click Chemistry" Analogs (e.g., mPEG-Azide, mPEG-Alkyne)

Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions represent a powerful and orthogonal approach to bioconjugation.[10]

  • Reaction Chemistry: Cycloaddition reaction forming a highly stable triazole ring.

  • Advantages: Bio-orthogonal, meaning the reactive groups do not interact with native biological functionalities. The reaction is highly efficient and specific.

  • Disadvantages: CuAAC requires a copper catalyst, which can be toxic to cells and may need to be removed from the final product. SPAAC avoids copper but involves more complex and expensive reagents.

Comparative Efficacy Analysis

The choice of intermediate profoundly impacts the efficiency of synthesis and the properties of the final conjugate. The table below summarizes a comparative analysis based on key performance parameters derived from established chemical principles.

ParameterThis compoundmPEG-NHS Ester AnalogsmPEG-Maleimide AnalogsmPEG-Azide/Alkyne Analogs
Reactivity Moderate. Requires elevated temperatures and/or strong bases for efficient reaction with many nucleophiles.High. Reacts rapidly at room temperature.High. Reacts rapidly at room temperature.Very High (Click Chemistry).
Reaction Conditions Often requires organic solvents, higher temperatures, and basic catalysts. May be less compatible with sensitive biomolecules.Aqueous buffers at physiological or slightly basic pH (7.5-8.5).Aqueous buffers at neutral pH (6.5-7.5).Aqueous buffers. CuAAC requires a copper(I) source and reducing agent.
Target Specificity Moderately specific. Can react with various nucleophiles (amines, thiols, hydroxyls).Highly specific for primary and secondary amines.Highly specific for thiols.Orthogonal; only reacts with its azide or alkyne partner.
Stability of Formed Bond High. Forms a very stable ether, thioether, or tertiary amine bond.High. Forms a stable amide bond.Moderate to High. Thioether bond is generally stable but can be susceptible to retro-Michael reaction.Very High. Triazole ring is exceptionally stable.
Hydrolytic Stability Excellent. The chloroalkane group is stable in aqueous solution.Poor. Highly susceptible to hydrolysis, leading to inactive carboxylate.Moderate. Can hydrolyze at pH > 7.5.Excellent. Azides and alkynes are stable in aqueous solution.

Experimental Protocols for Comparative Evaluation

To provide a framework for empirical comparison, we present the following generalized protocols. These are designed to be self-validating systems for assessing the relative efficacy of the chloro-PEG intermediate versus a common analog, such as an mPEG-NHS ester.

Protocol 1: Comparative Analysis of Conjugation Efficiency

Objective: To quantitatively compare the reaction efficiency and kinetics of conjugating this compound and an mPEG-NHS ester to a model amine-containing molecule (e.g., Benzylamine).

Methodology:

  • Reaction Setup:

    • Reaction A (Chloro-PEG): In a sealed vial, dissolve Benzylamine (1.0 eq) and this compound (1.2 eq) in a suitable solvent like DMF. Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).

    • Reaction B (NHS-PEG): In a separate vial, dissolve Benzylamine (1.0 eq) in DMF. Add a solution of mPEG-NHS ester (1.2 eq) in DMF.

  • Time-Course Analysis:

    • Place both vials in a heating block set to an appropriate temperature (e.g., 60°C for Reaction A, 25°C for Reaction B).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each reaction.

    • Quench the reaction by diluting the aliquot into a mobile phase solution (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).

  • Quantification:

    • Analyze the quenched aliquots by High-Performance Liquid Chromatography (HPLC) or LC-MS.

    • Monitor the disappearance of the starting materials and the appearance of the conjugated product.

    • Calculate the percentage conversion at each time point to determine the reaction kinetics and final yield.

Causality Behind Experimental Choices:

  • Solvent & Base (Reaction A): DMF is used to solubilize reactants. The elevated temperature and base are necessary to overcome the lower reactivity of the alkyl chloride compared to the NHS ester. DIPEA is chosen as it is a hindered base, less likely to compete as a nucleophile.

  • Temperature (Reaction B): The high reactivity of the NHS ester allows the reaction to proceed efficiently at ambient temperature, which is also gentler on sensitive substrates.

  • Analytical Method: HPLC/LC-MS provides a robust and quantitative method to separate reactants from products and accurately determine the extent of the reaction over time.

Protocol 2: Assessment of Conjugate Stability

Objective: To compare the stability of the ether-linked conjugate (from the chloro-PEG) versus the amide-linked conjugate (from the NHS-PEG) under physiologically relevant conditions.

Methodology:

  • Sample Preparation: Purify the products from Protocol 1 to obtain the isolated conjugates. Dissolve each conjugate in a series of buffers at different pH values (e.g., pH 4.0, pH 7.4, pH 9.0).

  • Incubation: Incubate the solutions at 37°C.

  • Time-Course Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • Quantification: Analyze the aliquots by HPLC, monitoring for the appearance of degradation products (e.g., the original unconjugated molecule).

  • Data Analysis: Plot the percentage of intact conjugate remaining over time for each pH condition to determine the degradation kinetics and half-life.

Causality Behind Experimental Choices:

  • pH Range: The selected pH values mimic conditions found in different biological compartments (e.g., endosomes, blood plasma, basic environments) to assess stability across a relevant physiological range.

  • Temperature: Incubation at 37°C simulates human body temperature.

  • Stability Metric: Monitoring the disappearance of the parent conjugate provides a direct measure of its stability under the tested conditions.

Visualizing the Workflows and Reactions

Diagrams can clarify complex chemical relationships and workflows, providing an at-a-glance understanding of the processes involved.

G cluster_0 Bioconjugation Strategy cluster_1 Final Conjugate Target Targeting Moiety (e.g., Antibody, Peptide) Linker Heterobifunctional Linker Intermediate Target->Linker Step 1: Conjugation Payload Payload Molecule (e.g., Drug, Probe) Linker->Payload Step 2: Conjugation Final Targeted Therapeutic (e.g., ADC)

Caption: General workflow for synthesizing a bioconjugate using a heterobifunctional linker.

G cluster_A Route A: Chloro-PEG Intermediate cluster_B Route B: NHS-Ester PEG Analog cluster_C Route C: Maleimide-PEG Analog A_start A_start A_end R-Nu mPEG- A_start:f0->A_end:f0 SN2 Reaction (Base, Heat) B_start B_start B_end R-C(O)NH-R' mPEG- B_start:f0->B_end:f0 Acylation (pH 7.5-8.5) C_start C_start C_end R-Thioether-R' mPEG- C_start:f0->C_end:f0 Michael Addition (pH 6.5-7.5)

Caption: Comparison of reaction mechanisms for different PEG linker intermediates.

Conclusion and Recommendations

This compound represents a viable, albeit less conventional, intermediate for the synthesis of PEGylated bioconjugates. Its primary advantages are the high stability of the resulting linkage and the robustness of the chloroalkane functional group to a wide range of reaction conditions, particularly its insensitivity to hydrolysis.

However, its moderate reactivity is a significant consideration. Compared to highly activated analogs like NHS esters and maleimides, the chloro-PEG intermediate requires more forcing conditions (heat, strong base) for conjugation, which may not be suitable for sensitive biological molecules.

This intermediate is recommended for consideration when:

  • The nucleophilic partner is robust and can withstand higher temperatures and basic conditions.

  • The synthesis involves multiple steps where the stability of the linker's reactive group is paramount.

  • A slower, more controlled conjugation reaction is desired.

  • The final conjugate requires the exceptional stability of an ether or tertiary amine linkage that is not susceptible to cleavage.

For applications requiring rapid, site-specific conjugation to sensitive biomolecules under mild, aqueous conditions, commercially available analogs with NHS ester, maleimide, or click chemistry functionalities will generally offer a more efficient and straightforward path. The ultimate choice must be guided by a thorough analysis of the target molecule's stability, the desired properties of the final conjugate, and the overall synthetic strategy.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. Proper disposal is not merely a regulatory hurdle; it is the final, critical step in ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, scientifically-grounded protocol for the safe disposal of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane (CAS No. 52995-76-3). We will move beyond a simple checklist to explain the chemical principles that dictate these procedures, ensuring a self-validating and fundamentally safe workflow.

Hazard Profile & Immediate Safety Considerations

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is a multi-functional molecule, and its structure presents several hazards that must be respected.

Chemical Structure: CH₃OCH₂CH₂OCH₂CH₂Cl

The primary risks stem from its ether linkages and the presence of a chlorinated alkyl chain. The Globally Harmonized System (GHS) provides a clear classification of these risks.[1]

PropertyValue / ClassificationCausality & Implications
GHS Hazard Statements H226: Flammable liquid and vaporH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThe flammability necessitates storage away from ignition sources and use in a well-ventilated area. The acute toxicity and irritant properties mandate the use of appropriate Personal Protective Equipment (PPE) at all times.
CAS Number 52995-76-3Unique identifier for this specific chemical substance.
Boiling Point 225.2 °C at 760 mmHgIts relatively high boiling point means it is not extremely volatile at room temperature, but vapors can still accumulate, especially upon heating.
Density 1.046 g/cm³Denser than water. In case of a spill into an aqueous environment, it will sink.
Key Structural Feature Ether Linkages CRITICAL RISK: Like many ethers, this compound can form shock-sensitive and potentially explosive peroxide crystals upon exposure to air and light.[2][3] This is the most insidious and dangerous risk associated with long-term storage.

The Critical Imperative: Peroxide Management Protocol

The ether functional groups in this compound are the most significant safety concern due to their propensity to undergo auto-oxidation to form explosive peroxides.[2][4] This process is accelerated by oxygen, light, heat, and contaminants.[3] Peroxide crystals can form in the liquid or around the threads of a container cap, posing a severe detonation risk upon friction or shock.[3]

Therefore, a rigorous peroxide management strategy is not optional; it is essential.

Step-by-Step Peroxide Detection and Management
  • Visual Inspection (CRITICAL FIRST STEP): Before handling or opening the container, carefully inspect it for any signs of peroxide formation. Do not move the container if you observe:

    • Crystalline solids inside the container.

    • A viscous, oily layer.

    • White crystals around the cap or threads.

    • If any of these signs are present, DO NOT TOUCH OR OPEN THE CONTAINER . Cordon off the area and contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[3]

  • Date All Containers: All containers of peroxide-forming chemicals must be dated upon receipt and again upon opening.[3] This provides a clear timeline for disposal. For a Class B peroxide former like this ether, it should be disposed of within 6-12 months of opening.[2]

  • Peroxide Testing (If Safe to Open): If the container passes visual inspection and is within its recommended shelf life, it should be tested for peroxides before use or disposal.

    • Method: Use commercially available peroxide test strips.

    • Procedure: In a fume hood, dispense a small aliquot (approx. 1 mL) of the chemical and test it according to the strip manufacturer's instructions.

    • Interpretation:

      • < 25 ppm: Safe for general use and disposal preparation.

      • 25 – 100 ppm: Unsafe for concentration (distillation/evaporation). Proceed immediately to the disposal protocol.[2]

      • > 100 ppm: High risk. Do not handle further. Contact EHS immediately for specialized disposal.[2]

Step-by-Step Waste Disposal Protocol

Disposal of this chemical must be handled as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Workflow for Proper Disposal

DisposalWorkflow cluster_prep Phase 1: Pre-Disposal Safety Check cluster_eval Phase 2: Hazard Evaluation cluster_dispose Phase 3: Waste Collection & Disposal start Start: Identify Waste 1-(2-Chloro-ethoxy)-2- (2-methoxy-ethoxy)-ethane visual_inspection Step 1: Visual Inspection (Crystals? Precipitate?) start->visual_inspection ehs_contact_1 STOP! Contact EHS Immediately visual_inspection->ehs_contact_1 Yes peroxide_test Step 2: Peroxide Test (If safe to open) visual_inspection->peroxide_test No concentration_check Peroxide Level > 100 ppm? peroxide_test->concentration_check ehs_contact_2 STOP! Contact EHS Immediately concentration_check->ehs_contact_2 Yes proceed Peroxide Level < 100 ppm Proceed to Collection concentration_check->proceed No collect_waste Step 3: Collect in a Designated, Compatible Waste Container proceed->collect_waste label_container Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms collect_waste->label_container store_waste Step 5: Store Safely (Secondary Containment, Cool, Dark, Ventilated Area) label_container->store_waste request_pickup Step 6: Request Pickup from Certified Hazardous Waste Vendor store_waste->request_pickup

Caption: Disposal workflow for this compound.

Detailed Procedural Steps
  • Personal Protective Equipment (PPE): Before beginning, don appropriate PPE:

    • Chemical splash goggles and a face shield.

    • Nitrile or other chemically resistant gloves.

    • A flame-resistant lab coat.

  • Designate a Waste Container:

    • Use a container approved for hazardous waste. The original container is often a suitable choice.[6]

    • The container must be clean, in good condition, and have a tightly sealing cap.

    • Ensure the container material is compatible (e.g., glass or specific polymers).

  • Waste Collection:

    • Perform all transfers in a certified chemical fume hood to mitigate inhalation and flammability risks.[1]

    • Carefully pour the waste into the designated container, avoiding splashes.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Mixing can cause unknown and potentially violent reactions.

  • Labeling:

    • Affix a completed hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "this compound".

      • The specific hazard characteristics (e.g., Ignitable, Toxic, Irritant).[1]

      • The accumulation start date.

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.

    • Store the container in a designated satellite accumulation area or central hazardous waste storage area.

    • The storage location must be cool, dry, well-ventilated, and away from heat, sparks, or open flames.

    • The container must be placed in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.

  • Final Disposal:

    • Arrange for pickup through your institution's EHS office. They will coordinate with a licensed and certified hazardous waste disposal service for final transport and disposal, which is typically high-temperature incineration.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.

    • Wearing full PPE, carefully scoop the absorbent material into a designated waste container.

    • The contaminated cleanup material must be disposed of as hazardous waste.[6]

    • Clean the spill area with soap and water.

  • Large Spills (>100 mL) or Any Spill Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the area.

    • Provide emergency responders with the chemical name and Safety Data Sheet (SDS) if available.

Regulatory Framework: EPA Waste Codes

The US Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, you are legally responsible for its proper characterization. Based on its properties, this compound would likely be classified under the following EPA waste codes:

  • D001 (Ignitable Waste): Due to its classification as a flammable liquid.[7]

  • F001 or F002 (Spent Halogenated Solvents): If used as a solvent, it would likely fall into this category as a spent halogenated solvent.[8]

Consult with your EHS department to confirm the appropriate waste codes for your specific situation and location, as state and local regulations may also apply.

By adhering to this comprehensive guide, you fulfill your professional and ethical responsibility to manage laboratory chemicals safely from acquisition to final disposal, ensuring a secure environment for scientific discovery.

References

  • PubChem. (n.d.). Ethane, 1-(2-chloroethoxy)-2-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Peroxide Forming Chemicals. UCLA Environment, Health & Safety (EHS). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste From Nonspecific Sources (F-codes). EPA. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:52995-76-3 | this compound. Retrieved from [Link]

  • Stanford University. (2005). EHS-0042 Peroxide Forming Chemicals. Stanford Environmental Health & Safety. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Chloromethoxy)-2-methoxyethane. National Center for Biotechnology Information. Retrieved from [Link]

  • Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved from [Link]

  • American Chemical Society. (n.d.). Peroxide Forming Compounds Reference Guide. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Studylib. (n.d.). EPA Hazardous Waste Codes List. Retrieved from [Link]

  • University of Washington. (2022). EH&S Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

Author: BenchChem Technical Support Team. Date: January 2026

A-1-Guide-to-Safe-Handling-of-1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane

A Senior Application Scientist's Guide to the Safe Handling of 1-(2-Chloro-ethoxy)-2-(2-methoxy-ethoxy)-ethane and Other Novel Chemical Entities

Executive Summary: The Imperative of a Precautionary Approach

In the fast-paced environment of research and drug development, scientists often encounter novel or poorly characterized chemical compounds. This compound (CAS No. 52808-36-3) is one such compound where comprehensive, publicly available safety data is limited.[1][2][3] This guide provides a robust operational framework for handling this and other novel chemicals, grounded in the principle of precautionary risk assessment. The Occupational Safety and Health Administration (OSHA) mandates that any chemical presenting a potential physical or health hazard be clearly identified and managed, even if it falls under the category of "Hazard Not Otherwise Classified" (HNOC).[4][5] This document serves as an essential, immediate resource for ensuring laboratory safety by treating unknown substances with the high degree of caution they warrant.

Hazard Analysis by Chemical Analogy: Deconstructing the Risk

In the absence of specific toxicological data, a structural analysis of this compound is critical for inferring potential hazards. The molecule contains three key functional groups, each with well-documented risks:

  • Glycol Ether Backbone: Glycol ethers as a class are known for potential health hazards, including reproductive toxicity. Many are readily absorbed through the skin, making dermal contact a significant route of exposure.

  • Chlorinated Hydrocarbon Moiety: The presence of a chloro-ethoxy group introduces risks associated with halogenated hydrocarbons. These can range from skin and eye irritation to more severe systemic effects.[6] A structurally related compound, 1,2-Bis(2-chloroethoxy)ethane, is classified as harmful if swallowed or in contact with skin, and causes serious skin and eye irritation.[7]

  • Ether Linkages: Ethers are susceptible to the formation of explosive peroxides upon exposure to air and light over time.[6][8] While the risk varies with structure, it is a critical consideration for long-term storage.

Based on this analysis, and supported by GHS classifications for the closely related compound Ethane, 1-(2-chloroethoxy)-2-methoxy- (CAS 52808-36-3), we must assume this substance is, at a minimum:

  • A flammable liquid.

  • Harmful if swallowed.

  • A cause of skin and serious eye irritation.

  • A potential respiratory irritant.

Therefore, all handling procedures must be designed to mitigate these assumed risks.

The Core Safety Mandate: Engineering Controls and Personal Protection

The most effective way to reduce chemical exposure is through robust engineering controls, with Personal Protective Equipment (PPE) serving as the final, essential barrier.

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to minimize inhalation of vapors.[9]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are rapidly diluted.[10]

  • Safety Stations: Emergency eye wash fountains and safety showers must be readily available and tested regularly.[11]

Personal Protective Equipment (PPE) Protocol: Proper PPE is non-negotiable. The selection of specific materials is critical, as no single glove type protects against all chemicals.[4] For glycol ethers and chlorinated compounds, the following PPE is mandatory.

Equipment Specification Rationale and Causality
Hand Protection Double-gloving with nitrile or neoprene inner gloves and butyl rubber or Viton® outer gloves.[12]Glycol ethers can penetrate common glove materials quickly. Double-gloving provides layered protection, and materials like butyl rubber offer superior resistance to chlorinated and ether compounds. Gloves must be inspected before each use and changed immediately upon suspected contamination.
Eye & Face Protection Chemical splash goggles and a full-face shield.[11][12][13]This combination is required due to the high likelihood of serious eye irritation. Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face.
Body Protection A chemically resistant apron over a lab coat.[11][13]Protects against splashes and prevents contamination of personal clothing. All protective clothing should be removed before leaving the work area.
Respiratory Protection Use should be dictated by a risk assessment. For non-routine operations or potential spills, a NIOSH-approved air-purifying respirator with an appropriate organic vapor cartridge is necessary.[12]Most glycol ethers have poor odor warning properties, meaning hazardous concentrations can be reached without being noticed.

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol minimizes risk at every stage of the chemical's lifecycle in the lab.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leaks in a well-ventilated area.

  • Label the container with the date received and the date opened.

  • Store the container in a cool, dry, well-ventilated area designated for hazardous chemicals.

  • Ensure storage is away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[9] Store in a secondary containment tray.

Step 2: Preparation and Use (Inside a Fume Hood)

  • Assemble all necessary equipment (glassware, stir bars, reagents) inside the fume hood before introducing the chemical.

  • Don all required PPE as specified in the table above.

  • Carefully open the container. Avoid free-fall pouring; use appropriate tools like a pipette or syringe for transfers.

  • Keep the container tightly closed when not in use.[12]

  • Perform all reactions or dilutions within the fume hood.

Step 3: Post-Procedure Decontamination

  • All non-disposable equipment (glassware, etc.) must be decontaminated. Rinse three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinseate as hazardous waste.[14][15]

  • Wipe down the work surface in the fume hood with the same solvent. Dispose of the wipes as hazardous waste.

  • Carefully doff PPE, avoiding contact with the outer surfaces. Dispose of gloves and any other contaminated disposable items as hazardous waste.

Emergency & Spill Response

Immediate and correct response to an emergency is critical.

Workflow for Spill Response

spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill (<100 mL) Contained in Fume Hood assess->small_spill Small large_spill Large Spill (>100 mL) or Outside Containment assess->large_spill Large ppe_check Don Appropriate PPE (Respirator, Double Gloves, etc.) small_spill->ppe_check call_ehs Activate Emergency Alarm Call EHS/Emergency Response large_spill->call_ehs absorb Absorb with Chemical Absorbent (Do NOT use combustible material) ppe_check->absorb collect Collect Waste in a Labeled, Sealed Container absorb->collect decon Decontaminate Area collect->decon

Caption: Workflow for responding to a chemical spill.

Exposure Protocol:

  • Skin Contact: Immediately remove all contaminated clothing.[7] Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[7] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention immediately.

Waste Disposal Plan

All chemical waste must be handled as hazardous waste in compliance with federal (EPA), state, and local regulations.[14][16]

  • Waste Segregation: Collect all waste contaminated with this compound, including excess reagent, reaction mixtures, contaminated solvents, and disposable materials (gloves, wipes, pipette tips), in a dedicated, properly labeled hazardous waste container.[17]

  • Container Requirements: The waste container must be chemically compatible (e.g., glass or polyethylene), in good condition, and kept tightly closed except when adding waste.[14] It must be labeled with the words "Hazardous Waste" and list all chemical constituents.[17][18]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17][18] This area must have secondary containment to capture any potential leaks.

  • Disposal: Do not dispose of this chemical or its waste down the drain.[14][19] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for final disposal at a licensed facility.[16]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound and other novel compounds, ensuring a culture of safety and scientific integrity within the laboratory.

References

  • Glycol Ethers. California Department of Public Health (CDPH). [Link]

  • Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Glycol Ether PM Solvent Safety Data Sheet. SolvChem, Inc. [Link]

  • Glycol Ether EP Safety Data Sheet. ALPHACHEM Limited. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Ethane, 1-(2-chloroethoxy)-2-methoxy- (PubChem CID 94934). National Center for Biotechnology Information. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Glycol Ether EEP Safety Data Sheet. A.G. Layne. [Link]

  • CAS#:52995-76-3 | this compound. Chemsrc. [Link]

  • Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. Chemos GmbH & Co.KG. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste Disposal. AICCM. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • OSHA Chemical Hazards And Communication. National Center for Biotechnology Information. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.